molecular formula C26H38F17O2P B1436806 Tetrabutylphosphonium 2h,2h-perfluorodecanoate CAS No. 882489-14-7

Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Cat. No.: B1436806
CAS No.: 882489-14-7
M. Wt: 736.5 g/mol
InChI Key: XIBYSDABLPDJJF-UHFFFAOYSA-M
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Description

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is a useful research compound. Its molecular formula is C26H38F17O2P and its molecular weight is 736.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrabutylphosphonium 2h,2h-perfluorodecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylphosphonium 2h,2h-perfluorodecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBYSDABLPDJJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38F17O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate: A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Ionic Liquids in Pharmaceutical Sciences

In the landscape of modern drug development, the challenge of poor aqueous solubility remains a significant hurdle to the formulation of effective therapeutics.[1] Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as a promising class of materials to address this issue, owing to their unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[2] Among the diverse families of ILs, those incorporating fluorinated moieties and phosphonium cations are gaining considerable attention. The strategic introduction of fluorine can impart unique properties, including enhanced thermal and chemical stability, and the ability to form nano-segregated domains, which can be exploited for drug delivery applications.[3]

This technical guide provides a comprehensive overview of the synthesis and characterization of a novel fluorinated phosphonium ionic liquid, Tetrabutylphosphonium 2H,2H-perfluorodecanoate. This compound is of particular interest to researchers in drug development due to its potential to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5] We will delve into a detailed, field-proven synthesis protocol, a thorough characterization workflow, and a discussion of its potential applications, with a focus on providing the causal reasoning behind the experimental choices to ensure both scientific integrity and practical utility for the reader.

Molecular Structure and Physicochemical Properties

Tetrabutylphosphonium 2H,2H-perfluorodecanoate is an ionic liquid comprised of a tetrabutylphosphonium cation and a 2H,2H-perfluorodecanoate anion.

Table 1: Physicochemical Properties of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

PropertyValue
CAS Number 882489-14-7
Molecular Formula C₂₆H₃₈F₁₇O₂P
Molecular Weight 736.53 g/mol
Physical State Colorless to pale yellow oil
Solubility Slightly soluble in chloroform, DMSO, and methanol
Hygroscopicity Hygroscopic

Synthesis of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate: A Two-Step Approach

The synthesis of Tetrabutylphosphonium 2H,2H-perfluorodecanoate is reliably achieved through a two-step process involving the preparation of a tetrabutylphosphonium hydroxide intermediate, followed by a neutralization reaction with 2H,2H-perfluorodecanoic acid.[6][7] This method is advantageous as it avoids the formation of halide impurities in the final product.

Step 1: Preparation of Tetrabutylphosphonium Hydroxide ([P₄₄₄₄]OH) Solution

The initial step involves an anion exchange reaction to convert a commercially available tetrabutylphosphonium halide (bromide or chloride) into the corresponding hydroxide.

  • Rationale: The use of an anion exchange resin is a clean and efficient method to replace the halide anion with a hydroxide anion. This is a crucial step as the subsequent neutralization reaction requires the hydroxide form of the cation to produce water as the only byproduct.

Experimental Protocol:

  • An aqueous solution of Tetrabutylphosphonium bromide ([P₄₄₄₄]Br) is prepared.

  • A column is packed with a strong base anion exchange resin (e.g., Amberlite IRA-400).

  • The [P₄₄₄₄]Br solution is passed through the resin column.

  • The eluate, an aqueous solution of Tetrabutylphosphonium hydroxide ([P₄₄₄₄]OH), is collected.

  • The concentration of the [P₄₄₄₄]OH solution is determined by titration with a standard acid solution.

Step 2: Neutralization Reaction

The synthesized [P₄₄₄₄]OH solution is then neutralized with 2H,2H-perfluorodecanoic acid to yield the final product.

  • Rationale: This acid-base neutralization is a straightforward and high-yielding reaction. The use of a slight excess of the carboxylic acid ensures the complete consumption of the hydroxide base.

Experimental Protocol:

  • To the aqueous solution of [P₄₄₄₄]OH, a slight molar excess of 2H,2H-perfluorodecanoic acid is added with stirring at room temperature for approximately 6 hours.

  • After the neutralization is complete, water is removed from the reaction mixture by evaporation under reduced pressure at approximately 60 °C (333 K).[6]

  • The resulting oil is further dried in a vacuum oven at approximately 80 °C (353 K) for 48 hours in the presence of a desiccant (e.g., P₂O₅) to remove any residual water and excess acid.[6]

The expected yield for this synthesis is typically greater than 80%.[7]

Synthesis_Workflow cluster_step1 Step 1: Anion Exchange cluster_step2 Step 2: Neutralization cluster_purification Purification P4444Br Tetrabutylphosphonium Bromide ([P₄₄₄₄]Br) Resin Anion Exchange Resin (OH⁻ form) P4444Br->Resin Aqueous Solution P4444OH Tetrabutylphosphonium Hydroxide ([P₄₄₄₄]OH) Resin->P4444OH Elution P4444OH_input Acid 2H,2H-Perfluorodecanoic Acid Product Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Acid->Product Product_input P4444OH_input->Product Neutralization Evaporation Vacuum Evaporation (Removal of Water) Drying Vacuum Drying (with P₂O₅) Evaporation->Drying Final_Product Final_Product Drying->Final_Product Final Product Product_input->Evaporation

Diagram of the two-step synthesis and purification workflow.

Comprehensive Characterization of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

A thorough characterization of the synthesized ionic liquid is essential to confirm its structure and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the ionic liquid.

  • ¹H NMR: Provides information on the protons of the tetrabutylphosphonium cation. The spectrum is expected to show characteristic multiplets for the methyl and methylene groups of the butyl chains.

  • ¹³C NMR: Confirms the carbon skeleton of both the cation and the anion.

  • ³¹P NMR: A single peak is expected, confirming the presence of the phosphonium cation.

  • ¹⁹F NMR: This is crucial for characterizing the perfluorinated anion. The spectrum will show distinct signals for the different CF₂ and CF₃ groups.

Table 2: Expected NMR Data

NucleusExpected Chemical Shifts (δ, ppm)
¹H ~0.9 (t, -CH₃), ~1.4-1.5 (m, -CH₂-), ~2.2-2.3 (m, P-CH₂)
¹³C ~13 (-CH₃), ~18-24 (-CH₂)
³¹P ~33 (s)
¹⁹F -81 (t, -CF₃), ~ -120 to -126 (m, -CF₂-)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the ionic liquid.

  • Rationale: The presence of the carboxylate group and the C-F bonds will give rise to characteristic strong absorption bands. The absence of a broad O-H stretch from the carboxylic acid starting material is a key indicator of a successful reaction.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~2800-3000C-H stretching of the butyl groups
~1550-1650Asymmetric stretching of the carboxylate (COO⁻)[8]
~1350-1450Symmetric stretching of the carboxylate (COO⁻)[8]
~1100-1300C-F stretching
Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and phase behavior of the ionic liquid.

  • Rationale: Phosphonium-based ionic liquids are known for their high thermal stability compared to their ammonium and imidazolium counterparts.[9] TGA will determine the decomposition temperature, which is a critical parameter for its potential applications. DSC will reveal any phase transitions, such as melting point or glass transition temperature.

Phosphonium carboxylate ionic liquids generally exhibit high thermal stability, with decomposition temperatures often exceeding 250 °C.[10]

Applications in Drug Development

The unique properties of Tetrabutylphosphonium 2H,2H-perfluorodecanoate make it a promising excipient in pharmaceutical formulations, particularly for enhancing the solubility of poorly water-soluble drugs.[4][11]

Solubility Enhancement

The amphiphilic nature of this ionic liquid, with its lipophilic alkyl chains and fluorous anion, can create microenvironments that facilitate the dissolution of hydrophobic drug molecules.[12][13] The mechanism of solubility enhancement can involve various interactions, including hydrogen bonding, van der Waals forces, and the formation of micelles or aggregates.

Solubility_Enhancement cluster_system Aqueous Environment cluster_interaction Solubilization Mechanism Drug Poorly Soluble Drug (API) Micelle IL Micelle/Aggregate Drug->Micelle Encapsulation IL Tetrabutylphosphonium 2H,2H-Perfluorodecanoate IL->Micelle Self-Assembly Water Water Drug_Solubilized Solubilized API Micelle->Drug_Solubilized

Conceptual diagram of drug solubilization by the ionic liquid.
Potential for Novel Drug Delivery Systems

Beyond simple solubility enhancement, fluorinated ionic liquids are being explored for their potential in creating advanced drug delivery systems. Their ability to self-assemble can be harnessed to form nanoparticles or ionogels for controlled and targeted drug release.[12]

Toxicity and Biocompatibility Considerations

While ionic liquids offer many advantages, their potential toxicity is a critical consideration, especially for pharmaceutical applications. The toxicity of ionic liquids is highly dependent on both the cation and the anion.[14] Phosphonium-based ILs are generally considered to be less toxic than some imidazolium-based counterparts.[9] However, comprehensive toxicological studies are essential for any new excipient. Initial cytotoxicity and biocompatibility assays should be conducted to assess the suitability of Tetrabutylphosphonium 2H,2H-perfluorodecanoate for its intended application.[15][16]

Conclusion

Tetrabutylphosphonium 2H,2H-perfluorodecanoate represents a promising new material for pharmaceutical scientists and drug development professionals. Its synthesis is achievable through a robust and high-yielding protocol, and its structure can be thoroughly confirmed using standard analytical techniques. The unique combination of a phosphonium cation and a fluorinated carboxylate anion endows it with desirable properties for enhancing the solubility of challenging APIs. As with any novel excipient, further research into its biocompatibility and formulation performance is warranted. This guide provides a solid foundation for researchers to explore the potential of this and similar fluorinated ionic liquids in overcoming the persistent challenge of poor drug solubility.

References

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  • Avantor. (n.d.). 2H,2H,3H,3H-Perfluorodecanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Calculation method for 1H NMR spectroscopy. The acid composition can be calculated from NMR spectrum. An area per proton. Retrieved from [Link]

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  • Canongia Lopes, J. N., et al. (2018). Alkylphosphonium Carboxylate Ionic Liquids with Tuned Microscopic Structures and Properties. Physical Chemistry Chemical Physics, 20(38), 24823-24836.
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Sources

Foreword: Beyond the "Green" Veneer – A Functional Approach to Fluorinated Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Phosphonium Ionic Liquids

In the landscape of advanced materials, ionic liquids (ILs) have been championed for their negligible vapor pressure, positioning them as "green" alternatives to volatile organic compounds. While this is a significant attribute, a deeper, more functional understanding is required for their effective application. This guide focuses on a specific, high-performance subclass: fluorinated phosphonium ionic liquids (FPILs).

Phosphonium-based ILs distinguish themselves from their more common nitrogen-based counterparts, such as imidazolium salts, by offering generally superior thermal and chemical stability, particularly in basic conditions.[1][2][3] The introduction of fluorinated moieties, either on the cation or, more commonly, the anion, imparts a unique set of properties including tunable hydrophobicity, enhanced electrochemical stability, and specific solvation capabilities.[4][5] This document provides a technical exploration of these properties, moving beyond simple data reporting to explain the causal relationships between molecular structure and functional performance, grounded in established experimental methodologies.

Foundational Synthesis Strategies

The properties of an FPIL are fundamentally dictated by its ionic architecture. Therefore, understanding its synthesis is the first step in controlling its function. The two predominant routes to synthesizing FPILs are quaternization and anion metathesis (ion exchange).

  • Quaternization: This involves the reaction of a trialkylphosphine with a fluorinated alkyl halide to form the phosphonium cation with a halide anion. This is often the initial step to create the phosphonium salt precursor.

  • Anion Metathesis: This is the most common method for introducing the desired fluorinated anion. A phosphonium halide salt (e.g., chloride or bromide) is reacted with a salt (often a lithium, potassium, or silver salt) of the target fluorinated anion, such as bis(trifluoromethylsulfonyl)imide ([NTf2]⁻ or [TFSI]⁻). The reaction drives to completion through the precipitation of the resulting inorganic halide salt (e.g., LiCl, AgBr), which can be filtered off.[6][7]

The choice of synthesis route is critical. For instance, the anion exchange method is highly versatile, allowing for a wide variety of cation-anion combinations to be explored to fine-tune properties for a specific application.[6]

Generalized Synthesis Workflow

The following diagram illustrates the common anion metathesis pathway for producing a high-purity FPIL.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Anion Exchange cluster_2 Step 3: Purification P_R3 Trialkylphosphine (R₃P) Quat Quaternization Reaction P_R3->Quat RX_F Fluorinated Halide (R_F-X) RX_F->Quat P_salt Phosphonium Halide Salt ([PR₃R_F]⁺X⁻) Quat->P_salt Metathesis Metathesis Reaction P_salt->Metathesis M_Anion Metal Salt of Fluorinated Anion (M⁺An_F⁻) M_Anion->Metathesis FPIL_crude Crude FPIL ([PR₃R_F]⁺An_F⁻) Metathesis->FPIL_crude MX_precipitate Precipitated Salt (MX) Metathesis->MX_precipitate Filtration Filtration FPIL_crude->Filtration MX_precipitate->Filtration Washing Solvent Washing Filtration->Washing Drying Drying under Vacuum Washing->Drying FPIL_pure High-Purity FPIL Drying->FPIL_pure

Caption: General workflow for FPIL synthesis via anion metathesis.

Experimental Protocol: Synthesis of Trihexyl(tetradecyl)phosphonium Bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][NTf₂])

This protocol describes a representative anion metathesis reaction. The self-validating aspect of this protocol lies in the removal of byproducts: the precipitation of LiCl drives the reaction, and subsequent water washes remove residual salts, confirmed by testing the washings with AgNO₃.

  • Dissolution: Equimolar amounts of trihexyl(tetradecyl)phosphonium chloride ([P₆,₆,₆,₁₄]Cl) and lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂]) are dissolved separately in a suitable solvent like acetone or methanol.

  • Reaction: The Li[NTf₂] solution is added dropwise to the stirred [P₆,₆,₆,₁₄]Cl solution at room temperature. A white precipitate of lithium chloride (LiCl) will form immediately. The mixture is stirred for 12-24 hours to ensure complete reaction.

  • Filtration: The precipitated LiCl is removed by vacuum filtration.

  • Solvent Removal: The solvent is removed from the filtrate using a rotary evaporator.

  • Washing: The resulting crude IL is washed several times with deionized water to remove any remaining inorganic salts. Due to the hydrophobic nature of [P₆,₆,₆,₁₄][NTf₂], it will form a separate phase from the water.[1][8]

  • Purity Check: A small amount of the final water wash is tested with a drop of aqueous silver nitrate (AgNO₃) solution. The absence of a white AgCl precipitate indicates the complete removal of chloride ions.

  • Drying: The purified IL is dried under high vacuum at an elevated temperature (e.g., 80-100 °C) for at least 48 hours to remove residual water and solvent, as even trace amounts of water can significantly affect physicochemical properties like viscosity.[3]

Core Physicochemical Properties and Characterization

The tunability of FPILs allows for the precise tailoring of their properties. The following sections detail the key characteristics and the standard methodologies for their determination.

Thermal Properties

High thermal stability is a hallmark of phosphonium ILs, often exceeding that of their ammonium and imidazolium counterparts.[2][6] This property is critical for applications in high-temperature catalysis, lubrication, and as electrolytes in batteries operating under demanding conditions.

Methodology: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature (Td). DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions like the glass transition temperature (Tg) or melting point (Tm).[9]

Protocol: Thermal Stability Assessment

  • Sample Preparation: A small sample (5-10 mg) of the rigorously dried FPIL is placed into an alumina or platinum TGA pan.

  • TGA Measurement: The sample is heated under an inert nitrogen atmosphere at a constant rate, typically 10 °C/min, from room temperature to around 600 °C.[2][9]

  • Data Analysis: The decomposition temperature (Td) or onset temperature (Tonset) is determined from the resulting mass vs. temperature curve. Tonset is often calculated at the intersection of the baseline tangent and the tangent of the decomposition step, providing a conservative measure of thermal stability.[10]

  • DSC Measurement: A separate sample (5-10 mg) is sealed in an aluminum DSC pan. The sample is subjected to a heat/cool/heat cycle, often from -90 °C to 120 °C at a rate of 10 °C/min, to observe the glass transition (Tg).[9]

Structure-Property Insights:

  • Anion Effect: The choice of anion has a profound impact. Large, non-coordinating, and fluorinated anions like [NTf₂]⁻ significantly enhance thermal stability compared to nucleophilic anions like halides (Cl⁻, Br⁻).[10] The decomposition pathway for halide salts can involve an Sₙ2-type nucleophilic attack by the anion on the cation's alkyl chains, a pathway that is inhibited with the bulky, non-nucleophilic [NTf₂]⁻ anion.[10] Similarly, perfluorosulfonate anions generally yield ILs with higher decomposition temperatures than perfluorocarboxylate anions.[6][11][12]

  • Cation Effect: Increasing the length of the alkyl chains on the phosphonium cation generally has a minor effect on the decomposition temperature but can lower the glass transition temperature.[6]

Table 1: Thermal Properties of Representative Fluorinated Phosphonium ILs

Ionic Liquid Anion Tg (°C) Td (°C) / Tonset (°C) Reference(s)
[P₆,₆,₆,₁₄]Cl (CYPHOS IL 101) Cl⁻ -65 ~295 (Tonset) [10][13]
[P₆,₆,₆,₁₄][NTf₂] [NTf₂]⁻ -72 >400 [14]
[P₄,₄,₄,₁₄][C₄F₉SO₃] [C₄F₉SO₃]⁻ -61.2 402 (Td) [6]
[P₄,₄,₄,₁₄][C₄F₉CO₂] [C₄F₉CO₂]⁻ -64.8 377 (Td) [6]

| [nOct₃P(CH₂)₂Rf₄][OTf] | [OTf]⁻ | -64 | 394 |[9] |

Note: Td/Tonset values can vary based on experimental conditions like heating rate. Slower heating rates provide information on long-term stability, while faster rates reflect short-term stability.[10]

Density and Viscosity

These fundamental transport properties are crucial for process design, dictating fluid handling, mass transfer rates, and ionic mobility.

Methodology: Stabinger Viscometer-Densitometer A modern rotational Stabinger viscometer-densitometer is a highly efficient instrument for simultaneously measuring dynamic viscosity and density over a range of temperatures from a small sample volume.[2][3]

Protocol: Density and Viscosity Measurement

  • Calibration: The instrument is calibrated using certified standards or, commonly, bi-distilled water.[2]

  • Sample Loading: A small volume (a few mL) of the dried FPIL is injected into the measuring cell.

  • Temperature Scan: Measurements are performed automatically as the instrument sweeps through a predefined temperature range (e.g., 293.15 K to 353.15 K).[2][6]

  • Data Acquisition: Density (ρ) and dynamic viscosity (η) values are recorded at each temperature interval.

Structure-Property Insights:

  • Density: Density is inversely proportional to the length of the alkyl chains on the cation; longer chains lead to less efficient packing and lower density.[6] The anion also plays a key role; for a given cation, ILs with heavier, fluorine-rich anions like [NTf₂]⁻ or perfluorinated sulfonate anions will have higher densities than those with lighter anions.[6][15]

  • Viscosity: Viscosity is highly sensitive to temperature, decreasing exponentially as temperature increases.[15] It is strongly influenced by a combination of van der Waals forces, hydrogen bonding (if applicable), and ion size. FPILs with the [FSI]⁻ anion are notably less viscous than their [TFSI]⁻ analogues, which is attributed to the smaller size and greater rotational flexibility of the [FSI]⁻ anion.[15]

Table 2: Density and Viscosity of Common FPILs

Ionic Liquid Temperature (°C) Density (g/cm³) Viscosity (cP) Reference(s)
[P₆,₆,₆,₁₄][NTf₂] 25 1.07 304 [16][14]
[P₂,₂,₂,₈][FSI] 25 1.259 83 [15]
[P₂,₂,₂,₈][TFSI] 25 1.341 95 [15]
[P₄,₄,₄,₆][BF₄] 25 1.066 444.6 [17]

| [P₄,₄,₄,₆][NTf₂] | 25 | 1.258 | 170.8 |[17] |

Electrochemical Stability

For applications in energy storage devices like batteries and supercapacitors, the electrochemical window (ECW) is the most critical parameter. It defines the voltage range over which the IL is stable and does not undergo oxidative or reductive decomposition.[18]

Methodology: Cyclic Voltammetry (CV) CV is used to determine the ECW by scanning the potential applied to a working electrode in the IL electrolyte and measuring the resulting current. The limits of the window are defined by the potentials at which the current begins to increase sharply due to the oxidation or reduction of the IL's ions.[7][18]

Protocol: Electrochemical Window Determination

  • Electrolyte Preparation: The FPIL is used as the electrolyte, sometimes with a dissolved lithium salt (e.g., Li[NTf₂]) if intended for lithium battery applications. The measurement must be conducted in an inert atmosphere (e.g., an argon-filled glovebox) to exclude oxygen and water.

  • Cell Assembly: A three-electrode cell is used, typically with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Li/Li⁺ or Ag/Ag⁺).

  • Voltammetry Scan: The potential is swept from the open-circuit potential to negative values until the cathodic (reduction) limit is observed, and then in the opposite direction to observe the anodic (oxidation) limit.

  • ECW Calculation: The ECW is calculated as the difference between the anodic and cathodic potential limits, defined by a specific current density cutoff (e.g., 0.1 or 1 mA/cm²).

Structure-Property Insights:

  • The exceptional electrochemical stability of many FPILs is a direct result of the fluorinated anion. Anions like [NTf₂]⁻, [FSI]⁻, and tris(pentafluoroethyl)trifluorophosphate ([FAP]⁻) are highly resistant to oxidation due to the strong electron-withdrawing effects of the fluorine atoms.[7][19]

  • Phosphonium cations are generally more cathodically stable than imidazolium cations, whose C2 proton can be a site for reduction. This combination of a stable cation and a highly stable fluorinated anion leads to very wide electrochemical windows, often exceeding 5 V.[18][20]

G cluster_0 Cyclic Voltammogram y_axis Current (mA) y_axis->origin x_axis Potential (V vs. Li/Li⁺) origin->x_axis anodic_limit Anodic Limit (Oxidation) 3.2,0 3.2,0 3.2,0.9 3.2,0.9 cathodic_limit Cathodic Limit (Reduction) -3.2,0 -3.2,0 -3.2,-0.9 -3.2,-0.9 ecw_label Electrochemical Window (ECW) path path->path {-3.2, -1.8} {-3.2, -1.8} {3.2, -1.8} {3.2, -1.8} {-3.2, -1.8}->{3.2, -1.8} ECW

Caption: Idealized CV plot illustrating the Electrochemical Window (ECW).

Table 3: Electrochemical Windows of Selected FPILs

Ionic Liquid ECW (V) Working Electrode Reference(s)
[P₆,₆,₆,₁₄][NTf₂] 4.4 Not specified [16][14]
Tri-n-butylalkylphosphonium-based [NTf₂]⁻ ILs >5.7 Glassy Carbon [18]

| [P₁,₄,₄,₄][NTf₂] | ~7.0 | Not specified |[20] |

Solubility and Miscibility

The solubility characteristics of FPILs are paramount for their use as solvents in synthesis, catalysis, and liquid-liquid extractions. Fluorination provides a powerful tool for tuning these properties.

Methodology: Visual Titration / Cloud Point Determination A straightforward method to assess solubility is to mix the FPIL with a range of common solvents and observe whether a single, homogeneous phase is formed.[1] For determining temperature-dependent solubility, cloud-point measurements are used, where the temperature at which a clear solution becomes turbid upon cooling (or a turbid mixture becomes clear upon heating) is recorded.[8]

Protocol: Qualitative Solubility Assessment

  • Preparation: Place a small amount (~0.1 g) of the FPIL into a series of labeled vials.

  • Solvent Addition: Add ~1 mL of a test solvent (e.g., water, hexane, toluene, acetone, dichloromethane, methanol) to each vial.

  • Mixing: Vigorously mix each vial using a vortex mixer.

  • Observation: Allow the mixtures to stand and observe. Classify as "Soluble" (forms a clear, single phase), "Partially Soluble" (some dissolution but two phases remain), or "Insoluble" (no apparent dissolution).

Structure-Property Insights:

  • Hydrophobicity: FPILs are often hydrophobic (water-immiscible). This property is primarily dictated by the combination of long alkyl chains on the cation and a highly fluorinated anion like [NTf₂]⁻.[1][21] The solubility of water in [P₆,₆,₆,₁₄]⁺-based ILs, for example, is extremely low with the [NTf₂]⁻ anion but much higher with anions like chloride or decanoate.[21]

  • Organic Solvents: Most FPILs show good solubility in polar organic solvents such as acetone and dichloromethane but are insoluble in nonpolar solvents like hexane.[4][9]

  • Fluorous Phases: A unique property of highly fluorinated ILs is their potential to form a third phase with aqueous and organic solvents, a characteristic known as "fluorous" behavior, which is highly valuable in catalyst separation.[4]

Table 4: Qualitative Solubility of [P₆,₆,₆,₁₄][NTf₂]

Solvent Solubility Reference(s)
Water Insoluble [1][21]
Hexane Insoluble [4][8]
Toluene Soluble [8] (Implied)
Acetone Soluble [4]
Dichloromethane Soluble [4]

| Methanol | Soluble |[4] |

Toxicity and Environmental Considerations

While possessing many "green" operational characteristics, the term "ionic liquid" does not inherently mean "environmentally benign." The toxicity of ILs is a complex function of both the cation and the anion.

  • Cation Influence: For phosphonium (and ammonium) ILs, toxicity in aquatic species often increases with the length of the alkyl chains on the cation.[6][22]

  • Anion Influence: The anion also plays a significant role. Studies have shown that for the [P₆,₆,₆,₁₄]⁺ cation, the [NTf₂]⁻ salt was significantly more toxic to Vibrio fischeri bacteria than the dialkylphosphinate salt.[22]

  • Biodegradability: Most ILs, including phosphonium-based ones, are poorly biodegradable.[22]

An environmental hazard assessment is therefore a necessary component of the development cycle for any new FPIL intended for large-scale application.[23]

Conclusion and Future Outlook

Fluorinated phosphonium ionic liquids represent a class of materials with exceptional thermal and electrochemical stability, coupled with highly tunable solubility and transport properties. The synergy between the robust phosphonium core and the unique characteristics imparted by fluorinated anions allows for the design of ILs for demanding applications where traditional solvents and other ionic liquids may fail.

The ability to rationally design these materials by selecting appropriate cation and anion combinations underscores their role as "designer solvents." Future research will likely focus on refining synthesis to lower costs, exploring novel fluorinated anions to further expand the property space, and conducting comprehensive life-cycle analyses to ensure their sustainable implementation in next-generation technologies, from safer batteries to more efficient chemical processes.

References

  • Naranjo, M. C., et al. (2022). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. ChemEngineering. [Link]

  • Che, L., et al. (2024). Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. Scientific Reports. [Link]

  • Harris, J. L., et al. (2017). Fluorinated Phosphonium Salts and Ionic Liquids Prepared via Thiol-ene Click Chemistry: A Physical and Thermal Property Study. Request PDF on ResearchGate. [Link]

  • Robertson, A. J., et al. (2006). Synthesis and characterization of fluorinated phosphonium ionic liquids. Canadian Journal of Chemistry. [Link]

  • Matsumoto, H., et al. (2005). Physical and Electrochemical Properties of Room-Temperature Ionic Liquids Containing Allyl-Based Phosphonium Cations and Bis(fluorosulfonyl)Amide Anion. ResearchGate. [Link]

  • Kilaru, P. K., et al. (2007). Highly fluorinated phosphonium ionic liquids: novel media for the generation of superhydrophobic coatings. Chemical Communications. [Link]

  • Nasrullah, A., et al. (2018). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of Ovonic Research. [Link]

  • Naranjo, M. C., et al. (2022). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. NOVA Research Portal. [Link]

  • RoCo Global. (n.d.). Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide, >98%. RoCo Global. [Link]

  • Harris, J. L., et al. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]

  • Neves, C. M. S. S., et al. (2010). Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids. Physical Chemistry Chemical Physics. [Link]

  • Hiyka. (n.d.). Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide. Hiyka. [Link]

  • Tariq, M., et al. (2012). Thermophysical properties of phosphonium-based ionic liquids. Thermochimica Acta. [Link]

  • Lehtinen, E., et al. (2022). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. Helsinki.fi. [Link]

  • Sahoo, H., et al. (2018). Thermal and spectroscopic investigations on three phosphonium based ionic liquids for industrial and biological applications. Journal of Molecular Liquids. [Link]

  • Zhang, Q-G., et al. (2017). Density, Dynamic Viscosity and Electrical Conductivity of Two Hydrophobic Phosphonium Ionic Liquids. Acta Physico-Chimica Sinica. [Link]

  • Burankova, E. A., et al. (2014). Transport properties of nitrile and carbonate solutions of [P66614][NTf2] ionic liquid, its thermal degradation and non-isothermal kinetics of decomposition. RSC Publishing. [Link]

  • Vieira, N. S. M., et al. (2014). The impact of ionic liquid fluorinated moieties on their thermophysical properties and aqueous phase behaviour. Physical Chemistry Chemical Physics. [Link]

  • Galajdová, B., et al. (2023). Synthesis and electrochemical properties of electrolytes based on phosphonium, sulfonium and imidazolium ionic liquids for li-ion batteries. Chemické Listy. [Link]

  • Kar, M., et al. (2018). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. Monash University. [Link]

  • Kar, M., et al. (2018). Synthesis and Physicochemical Properties of Fluorinated Ionic Liquids with High Nitrogen Gas Solubility. Request PDF on ResearchGate. [Link]

  • Pereiro, A. B., et al. (2013). Fluorinated Ionic Liquids: Properties and Applications. Semantic Scholar. [Link]

  • Fraser, K. J., et al. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry. [Link]

  • Hilder, M., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules. [Link]

  • Ignatyev, N. V., et al. (2011). New Ionic Liquids with Tris(perfluoroalkyl)trifluorophosphate (FAP) Anions. Request PDF on ResearchGate. [Link]

  • Sydyo, R., et al. (2015). Toxicity assessment of phosphonium based ionic liquids towards female guppy fish. PDF on ResearchGate. [Link]

  • Vieira, N. S. M., et al. (2019). Acute Aquatic Toxicity and Biodegradability of Fluorinated Ionic Liquids. ACS Sustainable Chemistry & Engineering. [Link]

  • González, R., et al. (2016). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives. Bournemouth University. [Link]

  • Pereiro, A. B., et al. (n.d.). SUPPORTING INFORMATION Fluorinated Ionic Liquids: Properties and Applications. Amazon AWS. [Link]

  • Semantic Scholar. (n.d.). Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research. Semantic Scholar. [Link]

  • Neves, C. M. S. S., et al. (2008). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]

  • Neves, C. M. S. S., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. PDF on ResearchGate. [Link]

  • Scilit. (n.d.). New hydrophobic ionic liquids with perfluoroalkyl phosphate and cyanofluoroborate anions. Scilit. [Link]

  • Domanska, U., et al. (2008). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences. [Link]

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Comprehensive Technical Guide on Tetrabutylphosphonium 2H,2H-Perfluorodecanoate (CAS 882489-14-7): Synthesis, Applications, and Toxicological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS 882489-14-7) is a highly specialized perfluoroalkylated substance (PFAS) characterized by its dual-ion molecular architecture. By pairing a bulky, lipophilic phosphonium cation with a highly fluorinated decanoate anion, this compound exhibits exceptional thermal stability, low surface energy, and unique phase-transfer capabilities. This whitepaper provides an in-depth analysis of its physicochemical properties, its role in advanced materials science, its neurotoxicological profile, and the standardized analytical methodologies required for its quantification in environmental and biological matrices.

Chemical Identity and Molecular Architecture

The unique properties of tetrabutylphosphonium 2H,2H-perfluorodecanoate stem from its ionic nature. The tetrabutylphosphonium cation provides superior thermal stability and solubility in organic matrices compared to traditional ammonium analogs. The 2H,2H-perfluorodecanoate anion (derived from 8:2 fluorotelomer precursors) imparts extreme hydrophobicity and chemical inertness due to the strong carbon-fluorine bonds.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name Tetrabutylphosphonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate
CAS Number 882489-14-7
Molecular Formula C₂₆H₃₈F₁₇O₂P (C₁₆H₃₆P⁺ · C₁₀H₂F₁₇O₂⁻)
Molecular Weight 736.53 g/mol
Primary Precursors 1,1,2,2-Tetrahydroperfluorodecanol (CAS 678-39-7); Perfluoro-octylethanoic Acid
Regulatory Classification PFAS (Subject to RoHS, REACH, and POPs screening)

Materials Science Applications: Causality in Coating Technologies

In materials science, this compound is primarily synthesized from 1,1,2,2-tetrahydroperfluorodecanol and applied in the development of barrier and self-healing coatings, particularly for zinc metal materials [1].

The Causality of Molecular Design: The choice of a phosphonium-based PFAS over a standard sodium or ammonium salt is highly deliberate. The bulky tetrabutylphosphonium cation acts as an effective phase-transfer catalyst and corrosion inhibitor. It electrostatically binds to the zinc oxide/hydroxide surface, displacing water molecules. Concurrently, the 2H,2H-perfluorodecanoate tail self-assembles outward, creating a low-surface-energy barrier. If the coating is mechanically damaged, the ionic mobility of the phosphonium salt allows the molecules to migrate and re-passivate the exposed metal, granting the coating its "self-healing" properties [1].

Toxicological Profile: Neurotoxicity and Biological Impact

While beneficial in industrial applications, the environmental persistence and biological activity of this compound pose significant toxicological risks. Research has demonstrated that perfluoroalkylated compounds, including the precursors and derivatives of 2H,2H-perfluorodecanoate, induce severe oxidative stress and cell death in neuronal models, specifically cultured cerebellar granule cells[2].

Mechanism of Toxicity: The lipophilic perfluorinated tail allows the compound to readily cross cell membranes and insert itself into the lipid bilayers of mitochondria. This insertion disrupts the structural integrity of the inner mitochondrial membrane, uncoupling the electron transport chain (ETC). The resulting electron leakage reacts with local oxygen to form superoxide radicals, leading to a cascade of Reactive Oxygen Species (ROS) generation. The overwhelming oxidative stress depletes intracellular antioxidants, ultimately triggering apoptotic cell death pathways in the cerebellar granule cells[2].

ROS_Pathway PFAS Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Membrane Mitochondrial Membrane Insertion PFAS->Membrane ETC Electron Transport Chain Disruption Membrane->ETC ROS Reactive Oxygen Species (ROS) Generation ETC->ROS OxStress Oxidative Stress in Cerebellar Granule Cells ROS->OxStress Apoptosis Apoptotic Cell Death OxStress->Apoptosis

Fig 1. Mechanism of PFAS-induced ROS generation and apoptosis in cerebellar granule cells.

Analytical Methodologies: Environmental & Biological Detection

To accurately quantify tetrabutylphosphonium 2H,2H-perfluorodecanoate in complex matrices (e.g., wastewater, plasma, or tissue homogenates), a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is required.

A Self-Validating Protocol: To ensure trustworthiness and eliminate matrix-induced ion suppression artifacts, this protocol utilizes a self-validating Isotope Dilution technique combined with Weak Anion Exchange (WAX) Solid Phase Extraction (SPE). The addition of a ¹³C-labeled internal standard prior to extraction ensures that any analyte loss during sample preparation is mathematically corrected during final quantification.

Step-by-Step WAX SPE and LC-MS/MS Protocol
  • Sample Preparation & Isotope Spiking: Aliquot 5.0 mL of the aqueous sample. Spike with 10 ng of a mass-labeled internal standard (e.g., ¹³C₄-PFOA or a structurally analogous labeled fluorotelomer). Adjust the pH to 4.0 using 0.1 M formic acid to ensure the decanoate anion is partially protonated but the WAX sorbent remains ionized.

  • Cartridge Conditioning: Condition a WAX SPE cartridge (150 mg, 6 cc) with 4 mL of 0.1% NH₄OH in methanol, followed by 4 mL of methanol, and 4 mL of LC-MS grade water.

  • Sample Loading: Pass the spiked sample through the cartridge at a controlled flow rate of 1–2 drops per second (approx. 1 mL/min) to ensure optimal interaction between the fluorinated anion and the mixed-mode sorbent.

  • Washing (Interference Removal): Wash the cartridge with 4 mL of 25 mM acetate buffer (pH 4.0) to remove highly polar interferences, followed by 4 mL of methanol to remove neutral lipophilic compounds. The target PFAS remains bound via ionic interaction.

  • Elution: Elute the target analyte using 4 mL of 0.1% NH₄OH in methanol. The basic environment neutralizes the WAX sorbent, releasing the perfluorodecanoate anion.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C. Reconstitute in 200 µL of a 50:50 methanol/water mixture.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 column. Utilize a gradient of water (with 2 mM ammonium acetate) and methanol. Detect via Electrospray Ionization in negative mode (ESI-) monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the perfluorodecanoate anion (e.g., m/z 477 → m/z 393).

SPE_Workflow Sample Sample Matrix (Water/Plasma) Spike Spike Internal Standard (Isotope Dilution) Sample->Spike Condition Condition WAX SPE Cartridge (MeOH, 0.1% NH4OH) Spike->Condition Load Load Sample (Flow rate: 1-2 mL/min) Condition->Load Wash Wash Cartridge (Acetate buffer, MeOH) Load->Wash Elute Elute Target PFAS (0.1% NH4OH in MeOH) Wash->Elute LCMS LC-MS/MS Analysis (MRM Mode) Elute->LCMS

Fig 2. WAX SPE and LC-MS/MS workflow for reliable PFAS extraction and quantification.

Regulatory Landscape & Compliance

Due to the increasing scrutiny of perfluoroalkylated substances, tetrabutylphosphonium 2H,2H-perfluorodecanoate is frequently included in comprehensive PFAS screening matrices. It falls under the broad regulatory umbrellas of the EU REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) directives and Persistent Organic Pollutants (POPs) regulations [3]. Laboratories conducting RoHS (Restriction of Hazardous Substances) compliance testing for electronic components often screen for this compound, given its use in specialized metal coatings and electronic barrier films.

References

  • Yabuki, A., et al. (2009). "Self-healing coatings on zinc metal materials." Materials and Corrosion, 60(6), 444-448. Available at:[Link]

  • Reistad, T., Fonnum, F., & Mariussen, E. (2013). "Perfluoroalkylated compounds induce cell death and formation of reactive oxygen species in cultured cerebellar granule cells." Toxicology Letters, 218(1), 56–60. Available at:[Link]

Comprehensive Structural Analysis of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Properties, Molecular Architecture, and Ionic Liquid Behavior[1]

Executive Summary & Core Directive

This technical guide provides an in-depth structural and functional analysis of Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7).[1] As a Fluorinated Ionic Liquid (FIL), this compound represents a unique intersection of surfactant chemistry, ionic liquids, and fluorinated materials.[1]

For researchers in drug development, this molecule is of dual interest:

  • As a Functional Excipient/Solvent: Its ability to form distinct nanodomains (polar, non-polar, and fluorous) offers novel solubility profiles for difficult-to-dissolve Active Pharmaceutical Ingredients (APIs).[1]

  • As a Toxicological Reference: Structurally related to long-chain PFAS, it serves as a critical standard for assessing the persistence and cytotoxicity of fluorotelomer-based therapeutics.[1]

Molecular Architecture and Geometry

The compound is a salt consisting of a bulky, symmetrical phosphonium cation and a surfactant-like fluorinated anion.[1]

2.1 Component Analysis
ComponentFormulaStructure DescriptionKey Feature
Cation

Tetrahedral Phosphorus center bonded to four n-butyl chains.[1]Symmetry & Bulk: The steric bulk prevents efficient crystal packing, lowering the melting point and promoting the "ionic liquid" state. The charge is delocalized over the large central atom.[1]
Anion

Linear chain:

.[1]
The "Spacer" Effect: The

group (C2 position) acts as an insulator, blocking the strong electron-withdrawing effect of the perfluoro-tail from the carboxylate head.[1]
2.2 Structural Conformation and Domains

Unlike simple salts (e.g., NaCl), Tetrabutylphosphonium 2H,2H-perfluorodecanoate exhibits nano-structural segregation in the liquid phase.[1] This is critical for its solvation properties.[1]

  • Domain I: The Ionic Core: The electrostatic interaction between the positive Phosphorus center and the Carboxylate oxygen. Due to the

    
     spacer, the carboxylate is more basic than in PFOA (Perfluorooctanoic acid), leading to stronger H-bonding potential if water is present.[1]
    
  • Domain II: The Lipophilic Shell: The four butyl chains of the cation create a disordered hydrocarbon region.

  • Domain III: The Fluorous Tail: The rigid, helical perfluorinated chain (

    
    ) of the anion.[1] Fluorine atoms are larger than hydrogen, causing the chain to twist (stiff backbone) and segregate from the hydrocarbon chains due to the "fluorous effect" (lipophobicity).[1]
    

MolecularArchitecture cluster_cation Cation: [P4444]+ cluster_anion Anion: 2H,2H-Perfluorodecanoate P_center Phosphorus Center (P+) Butyls 4x Butyl Chains (Hydrophobic/Lipophilic) P_center->Butyls Covalent Interaction Electrostatic Pairing (Ionic Liquid Core) P_center->Interaction Segregation Nano-Segregation (Formation of 3 Domains) Butyls->Segregation Hydrocarbon Domain Carboxyl Carboxylate Head (COO-) (Polar/H-Bond Acceptor) Carboxyl->Interaction Spacer Spacer Group (-CH2-) (Electronic Insulator) Spacer->Carboxyl Inductive Shielding FluoroTail Perfluoro Tail (C8F17) (Fluorous/Lipophobic) FluoroTail->Spacer Covalent FluoroTail->Segregation Fluorous Domain Interaction->Segregation Self-Assembly

Figure 1: Molecular connectivity and self-assembly into nanodomains.[1] The diagram highlights the critical role of the spacer group and the segregation of fluorous and hydrocarbon chains.

Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following data summarizes the key physical characteristics relevant to experimental handling and formulation.

PropertyValue / DescriptionRelevance to Drug Dev
Molecular Weight 736.53 g/mol High MW implies lower diffusion rates in biological matrices.[1]
Physical State Waxy Solid or Viscous Liquid (Ambient)"Plastic crystal" behavior common in phosphonium salts; indicates potential for solid-state electrolyte use.[1][2][3]
Solubility (Water) Low / InsolubleThe perfluoro tail dominates, making it hydrophobic.[1]
Solubility (Organic) High (Polar Organics)Soluble in MeOH, DMSO.[1]
Solubility (Fluorous) HighCan dissolve oxygen and fluorinated drugs.[1]
Thermal Stability High (>300°C onset typical)Phosphonium cations are thermally superior to ammonium analogs; suitable for high-temp synthesis.[1]
Synthesis and Characterization Protocols

To ensure scientific integrity, the synthesis must follow a self-validating metathesis protocol.[1]

4.1 Synthesis Workflow (Metathesis)

Objective: Exchange the halide counter-ion of the phosphonium precursor with the perfluorinated carboxylate.[1]

  • Precursors:

    • Tetrabutylphosphonium Bromide (

      
      ) or Hydroxide (
      
      
      
      ).[1]
    • 2H,2H-Perfluorodecanoic Acid (8:2 FTCA).[1]

  • Reaction:

    • Dissolve equimolar amounts in Methanol.

    • Stir at room temperature for 24 hours.

    • Note: If using

      
      , the byproduct is water (cleaner).[1] If using Bromide, an anion exchange resin is required.
      
  • Purification:

    • Evaporate solvent.[1]

    • Wash with cold water (to remove inorganic salts if any).[1]

    • Dry under high vacuum (0.1 mbar) at 60°C for 48 hours to remove trace water (critical for IL viscosity).[1]

SynthesisWorkflow Start Precursors: [P4444]OH + 8:2 FTCA Mix Solvation in MeOH (Homogeneous Phase) Start->Mix React Acid-Base Neutralization (Exothermic) Mix->React Byproduct Remove H2O (Rotary Evaporator) React->Byproduct Dry Vacuum Drying (60°C, 48h) Byproduct->Dry Final Pure [P4444][8:2 FTCA] (Viscous Liquid/Solid) Dry->Final

Figure 2: Synthesis pathway via neutralization, ensuring high purity by eliminating halide contamination.

4.2 Characterization (Self-Validation)

The following NMR signatures confirm the structure.[1]

  • 
     NMR:  Essential to verify the integrity of the perfluoro chain.[1]
    
    • 
       ppm (
      
      
      
      ).[1]
    • 
       ppm (
      
      
      
      adjacent to
      
      
      ).[1]
  • 
     NMR: 
    
    • Anion Spacer: Triplet/Multiplet at

      
       ppm (distinctive 
      
      
      
      alpha to Carbonyl).[1]
    • Cation: Multiplets at

      
       ppm (Butyl chains).[1]
      
  • 
     NMR: 
    
    • Singlet at

      
       ppm (Characteristic of phosphonium center).[1]
      
Applications in Research & Drug Development[1]
5.1 Solubility Enhancement & Drug Delivery

This compound acts as a surfactant with a critical micelle concentration (CMC) significantly lower than non-fluorinated analogs.[1]

  • Mechanism: The fluorous tail aggregates to form a "fluorous core" in aqueous/organic media.[1]

  • Application: Encapsulation of highly hydrophobic or fluorinated drugs (e.g., certain chemotherapeutics or oxygen carriers).[1] The "2H,2H" spacer improves biocompatibility slightly compared to direct PFOA analogs by increasing the lability of the headgroup.

5.2 Toxicity and Safety Profiling (Critical for Drug Dev)

While phosphonium ILs are often cited for antimicrobial properties, the anion here (


 fluorotelomer) is a precursor to PFOA-like compounds via degradation.[1]
  • ROS Generation: Research indicates this specific compound can induce Reactive Oxygen Species (ROS) in neuronal cells (cerebellar granule cells).[1][4]

  • Protocol for Safety: Any drug formulation using this excipient must undergo rigorous cytotoxicity screening (MTT assay) and environmental persistence testing.[1]

ToxicityPathway Compound [P4444][8:2 FTCA] Exposure CellEntry Cellular Uptake (Surfactant Effect) Compound->CellEntry Mito Mitochondrial Disruption CellEntry->Mito ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Cell Death (Neurotoxicity) ROS->Apoptosis

Figure 3: Proposed mechanism of cytotoxicity.[1] The surfactant nature facilitates cellular entry, leading to mitochondrial stress.[1]

References
  • LGC Standards. Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Reference Material. Retrieved from [1]

  • Toronto Research Chemicals. Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Product Data. Retrieved from [1]

  • ChemicalBook. Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Properties and Safety. Retrieved from [1]

  • Yabuki, A. et al. (2009).[1] Self-healing coatings on zinc using fluorinated compounds.[1][5][4] Materials and Corrosion.[1] (Contextual citation for anion application).

  • Reistad, T. et al. Induction of cell death and ROS in cerebellar granule cells by fluorinated compounds.[1] (Contextual citation for toxicity mechanism).

  • Fraser, K. J., & MacFarlane, D. R. (2009).[1] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry.[1] (General grounding for Phosphonium IL properties).

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Thermal Stability of Highly Fluorinated Phosphonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermal stability, synthesis, and decomposition mechanisms of highly fluorinated phosphonium salts.[1] It is designed for researchers in high-voltage energy storage, phase-transfer catalysis, and material science.

Executive Summary

Highly fluorinated phosphonium salts represent a class of ionic liquids and electrolytes engineered for extreme environments. Unlike traditional ammonium or non-fluorinated phosphonium salts, these materials exhibit exceptional resistance to thermal degradation (often exceeding 350°C) and anodic oxidation (up to 5.0 V vs Li/Li⁺).

Their stability stems from two synergistic factors:

  • Cation Architecture: The introduction of perfluoroalkyl (Rf) or perfluoroaryl (ArF) groups creates a "teflon-like" steric shield around the phosphorus center, inhibiting nucleophilic attack.

  • Anion Selection: The pairing with weakly coordinating, non-nucleophilic anions (e.g., NTf₂, PF₆) eliminates the primary decomposition pathway (Sₙ2 dealkylation) common in halide salts.

Molecular Architecture & Stability Mechanisms

The Fluorine Effect on the Phosphorus Center

The thermal stability of phosphonium cations (


) is governed by the strength of the P-C bond and the accessibility of the 

-carbon or

-hydrogen to nucleophiles/bases.
  • Fluoroaryl Phosphoniums (e.g.,

    
    ): 
    
    • Electronic Effect: The strong electron-withdrawing nature of the pentafluorophenyl group increases the positive charge density on the phosphorus atom (

      
      ). While this theoretically increases susceptibility to nucleophilic attack, the P-C bond is strengthened by the high electronegativity of the 
      
      
      
      hybridized carbon.
    • Steric Shielding: The bulky ortho-fluorine atoms provide kinetic stabilization, physically blocking the approach of nucleophiles (like

      
       or halide ions) to the phosphorus core.
      
  • Fluoroalkyl Phosphoniums (e.g.,

    
    ): 
    
    • Spacer Necessity: Direct P-perfluoroalkyl bonds (P-R_f) are synthetically challenging and hydrolytically unstable. Therefore, methylene spacers (

      
      ) are used.
      
    • Elimination Suppression: The absence of

      
      -hydrogens in the perfluorinated segment (
      
      
      
      ) prevents Hofmann elimination. However, if spacers are used (e.g.,
      
      
      ), the
      
      
      -hydrogens on the spacer become the "weak link," though they are electronically deactivated by the adjacent electron-withdrawing
      
      
      group.
The "Giant Anion" Effect

Thermal decomposition in phosphonium salts is rarely a unimolecular bond breakage; it is almost always initiated by the anion.

  • Halides (Cl⁻, Br⁻): Act as nucleophiles, attacking the

    
    -carbon in a reverse-Menshutkin reaction (Sₙ2), causing decomposition at ~200–250°C.
    
  • Fluorinated Anions (NTf₂⁻, BETI⁻): These are non-nucleophilic and bulky. They cannot effectively attack the cation, pushing the decomposition onset (

    
    ) to 350–450°C, where radical bond scission finally occurs.
    

Thermal Decomposition Pathways

Understanding the failure mode is critical for application design. The three primary pathways are detailed below.

Pathway A: Nucleophilic Dealkylation (Reverse Menshutkin)
  • Trigger: Nucleophilic anions (Cl⁻, Br⁻, acetate).

  • Mechanism: The anion attacks the

    
    -carbon, displacing the neutral phosphine.
    
  • Product: Tertiary phosphine + Alkyl/Fluoroalkyl halide.[2]

  • Mitigation: Exchange halide anions for NTf₂ or PF₆ immediately after synthesis.

Pathway B: Hofmann Elimination (E2)
  • Trigger: Basic anions or impurities (OH⁻) + presence of

    
    -hydrogens.
    
  • Mechanism: Base abstracts a

    
    -proton, forming a double bond and expelling the phosphine.
    
  • Relevance: Low for perfluoroaryl salts; Moderate for fluoroalkyl salts with ethyl spacers.

Pathway C: Radical Scission (High T)
  • Trigger: Temperatures >375°C.

  • Mechanism: Homolytic cleavage of the P-C bond or C-C bonds within the fluoroalkyl chain.

  • Product: Fluoroalkyl radicals, phosphinyl radicals.

Visualization of Decomposition Logic

DecompositionPathways Salt Phosphonium Salt [PR4]+ [X]- CheckAnion Is Anion Nucleophilic? (Cl-, Br-) Salt->CheckAnion CheckBetaH Are Beta-Hydrogens Present? CheckAnion->CheckBetaH No (e.g., NTf2) SN2 Pathway A: SN2 Dealkylation (T < 250°C) CheckAnion->SN2 Yes E2 Pathway B: Hofmann Elimination (T ~ 200-300°C) CheckBetaH->E2 Yes (e.g., P-CH2-CH2-Rf) Radical Pathway C: Radical Scission (T > 375°C) CheckBetaH->Radical No (e.g., P-ArF) Products: Phosphine + Alkyl Halide Products: Phosphine + Alkyl Halide SN2->Products: Phosphine + Alkyl Halide Products: Phosphine + Alkene + HX Products: Phosphine + Alkene + HX E2->Products: Phosphine + Alkene + HX Products: Radicals + Fragmentation Products: Radicals + Fragmentation Radical->Products: Radicals + Fragmentation

Figure 1: Decision tree for thermal decomposition mechanisms based on anion type and cation structure.

Experimental Protocols

Protocol: Synthesis of Fluoroalkyl Phosphonium Salts (Radical Addition)

Methodology adapted from C.J. Bradaric et al. (Cytec Industries).

Objective: Synthesize Trihexyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonium chloride without using toxic PH₃ gas directly.

Reagents:

  • Trihexylphosphine (98%)

  • 1H,1H,2H-Perfluoro-1-octene (Fluoroolefin)

  • HCl (4M in dioxane)

  • Radical Initiator: AIBN (Azobisisobutyronitrile)

Step-by-Step Workflow:

  • Pre-activation: Charge a pressure vessel with Trihexylphosphine (1.0 eq) and the Fluoroolefin (1.1 eq).

  • Acidification: Add HCl/dioxane (1.1 eq) dropwise at 0°C under

    
     to form the intermediate phosphonium hydrochloride 
    
    
    
    .
  • Radical Addition: Add AIBN (5 mol%). Seal the vessel.

  • Heating: Heat to 80°C for 6 hours. The radical initiator promotes the anti-Markovnikov addition of the P-H bond across the fluoroolefin double bond.

  • Purification: Evaporate volatiles. Wash the resulting ionic liquid with hexanes to remove unreacted olefin.

  • Anion Exchange (Critical for Stability): Dissolve the chloride salt in water/methanol. Add Lithium Bis(trifluoromethylsulfonyl)imide (LiNTf₂). The hydrophobic phosphonium NTf₂ salt will phase separate as a dense bottom layer. Wash with water x3 and dry under high vacuum at 80°C for 24h.

Protocol: Thermal Stability Characterization (TGA)

Objective: Accurately determine


 and distinguish between volatile loss and decomposition.

Equipment: TGA Q5000 (TA Instruments) or equivalent.

  • Pan Selection: Use Platinum pans (Alumina can catalyze decomposition of some fluorinated species at high T).

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Flow rate: 25 mL/min.

  • Ramp Mode:

    • Standard: Ramp 10°C/min to 600°C.

    • High-Res: Ramp 5°C/min, modulate temperature amplitude +/- 1°C every 60s (to separate kinetic events).

  • Isothermal Stress Test: Heat to

    
     and hold for 12 hours. This detects slow decomposition that fast ramps miss.
    

Data Interpretation Table:

Salt TypeAnionT_onset (10°C/min)Primary Degradation Mode

Cl⁻260°CNucleophilic attack (Sₙ2)

NTf₂⁻380°CRadical Scission

Cl⁻210°CSₙ2 + Fluoride elimination

NTf₂⁻410°C Radical Scission

Comparative Analysis of Stability

The following diagram illustrates the synthesis and subsequent stability hierarchy.

SynthesisStability Precursors Precursors: Phosphine + Fluoro-Olefin Step1 Step 1: Radical Addition (Formation of P-C Bond) Precursors->Step1 Intermediate Intermediate: [Phosphonium]+ [Cl]- Step1->Intermediate Exchange Step 2: Anion Exchange (LiNTf2 / Water) Intermediate->Exchange StabilityLow Chloride Salt Stability: ~250°C (Nucleophilic) Intermediate->StabilityLow If kept as Cl- FinalProduct Final Product: [Phosphonium]+ [NTf2]- Exchange->FinalProduct StabilityHigh NTf2 Salt Stability: >380°C (Non-Nucleophilic) FinalProduct->StabilityHigh Enhanced Stability

Figure 2: Synthesis workflow and the critical impact of anion exchange on thermal stability.

References

  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Retrieved from [Link]

  • Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry.
  • Ramírez, N. S., et al. (2022). Four Phosphonium-based Ionic Liquids: Synthesis, Characterization and Electrochemical Performance. HELDA. Retrieved from [Link]

  • Xiao, F., et al. (2021). Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances. Environmental Science & Technology. Retrieved from [Link]

  • Mandouma, G. R. (2019).[3][4] Development of Tetraarylphosphonium/Tetrakis(pentafluorophenyl)borate salts as non-aqueous electrolytes. International Journal for Innovation Education and Research.[3] Retrieved from [Link]

Sources

Solubility Profile and Phase Behavior of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

[1]

Executive Summary

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (

Fluorinated Ionic Liquid (FIL)21

This compound does not follow standard "like dissolves like" rules.[2] While it shows limited solubility in common polar organic solvents (methanol, DMSO) and insolubility in water and alkanes, it exhibits high affinity for fluorinated solvents and specific interface-seeking behaviors.[1][2] It is primarily utilized in fluorous biphasic catalysis (FBC) , as a surfactant in supercritical


omniphobic surface coatings2

Chemical Architecture & Properties[1][3][4]

Structural Identity
  • CAS Number : 882489-14-7[1][2][3][4][5][6][7][8][9]

  • Molecular Formula :

    
    [2]
    
  • Molecular Weight : ~736.53 g/mol [1][2][4]

  • Physical State : Viscous oil (Colorless to Pale Yellow) at 25°C.[2]

The Tri-Philic Mechanism

The solubility behavior is governed by the competition between its three structural components:

  • Cation (

    
    ) : Bulky, symmetric, and lipophilic.[2] It disrupts the ionic lattice, lowering the melting point, and provides limited solubility in organic media.
    
  • Anion Head (

    
    ) : Hydrophilic and ionic.[2] Anchors the molecule in polar domains but is shielded by the bulky cation.
    
  • Anion Tail (

    
    ) : The "2H,2H" designation indicates a methylene spacer (
    
    
    ) separating the carboxylate from the perfluorinated chain.[2] This tail is fluorophilic —it repels both water (hydrophobic) and hydrocarbon solvents (lipophobic), driving the molecule to segregate into fluorous phases or form micelles.[2]

TriPhilicMechanismCompound[P4444][2H,2H-PFDA]CationCation: [P(C4H9)4]+(Lipophilic)Compound->CationAnionHeadHead: Carboxylate(Ionic/Polar)Compound->AnionHeadAnionTailTail: -(CF2)7CF3(Fluorophilic)Compound->AnionTailSolvent_HCHydrocarbons(Hexane/Toluene)Cation->Solvent_HCWeak InteractionSolvent_PolarPolar Organics(MeOH/DMSO)Cation->Solvent_PolarSolubilizing ForceAnionHead->Solvent_PolarIonic InteractionAnionTail->Solvent_HCPhobic RepulsionAnionTail->Solvent_PolarMicelle FormationSolvent_FluoroFluorinated Solvents(FC-72/Perfluorohexane)AnionTail->Solvent_FluoroStrong Affinity

Figure 1: Mechanistic breakdown of solute-solvent interactions.[1][2] The fluorophilic tail acts as a solubility antagonist in non-fluorinated solvents.

Solubility Data Matrix

The following table synthesizes solubility data based on structural analogs (fluorotelomer carboxylates) and specific reports for CAS 882489-14-7.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Note
Fluorinated Perfluorohexane, FC-72High (>100 g/L) "Like dissolves like."[1][2] The perfluoroalkyl tail dominates the interaction.
Chlorinated Chloroform (

), DCM
Moderate/Slight Soluble, but may form reverse micelles where fluorinated tails aggregate to avoid the solvent.[2]
Polar Aprotic DMSO, AcetonitrileSlightly Soluble The ionic character aids dissolution, but the fluorinated tail significantly reduces solubility limits compared to non-fluorinated analogs.
Alcohols Methanol, EthanolSlightly Soluble Similar to DMSO; solubility decreases as alcohol chain length increases (Methanol > Octanol).[2]
Hydrocarbons Hexane, HeptaneInsoluble The fluorinated tail is lipophobic.[10] The butyl cation is not large enough to overcome this repulsion.
Aqueous WaterInsoluble The compound is highly hydrophobic. It may act as a surfactant at the interface but will not form a bulk solution.

Critical Insight : In "Slightly Soluble" systems (MeOH, DMSO), this compound likely exhibits a Critical Micelle Concentration (CMC) .[2] Below this limit, it exists as monomers; above it, it forms aggregates.[1] Researchers often mistake this cloudy suspension for insolubility.[2]

Experimental Protocols

Protocol: Determination of Saturation Solubility (Cloud Point Method)

For viscous fluorinated ionic liquids, standard gravimetric methods can be inaccurate due to high viscosity and hygroscopicity.[2] The Cloud Point method is preferred.

Reagents :

  • Test Solvent (HPLC Grade).[2]

  • 
     (dried under vacuum at 60°C for 24h).
    

Workflow :

  • Preparation : Add a known mass (

    
    , approx 50 mg) of IL to a sealed glass vial equipped with a magnetic stir bar.
    
  • Titration : Place vial in a thermostated bath at 25°C. Add solvent in small aliquots (

    
    ) via micropipette.
    
  • Observation : Stir for 15 minutes after each addition. Monitor for the transition from a biphasic system (droplets/oil) to a clear, monophasic solution.

  • Calculation : The solubility limit (

    
    ) is calculated when the solution becomes clear.[2]
    
    
    
    [2]
  • Reverse Verification : If the solution is clear, cool slowly to 0°C to observe the "Cloud Point" (temperature of phase separation).[2]

SolubilityWorkflowStartStart: Dry [P4444][2H,2H-PFDA](Vacuum, 60°C, 24h)WeighWeigh ~50mg IL into VialStart->WeighAddSolventAdd 100µL Solvent AliquotWeigh->AddSolventEquilibrateStir 15 mins @ 25°CAddSolvent->EquilibrateCheckVisual Inspection:Clear or Cloudy?Equilibrate->CheckCloudyCloudy/BiphasicCheck->CloudyUndissolvedClearClear/MonophasicCheck->ClearDissolvedCloudy->AddSolventAdd More SolventCalcCalculate Solubility (g/L)Clear->Calc

Figure 2: Step-by-step workflow for determining solubility limits in organic solvents.

Applications in Research & Development

Fluorous Biphasic Catalysis (FBC)

This IL serves as a "phase tag." A catalyst dissolved in

2
PFAS Analysis Standard

As a derivative of 8:2 Fluorotelomer carboxylic acid (8:2 FTCA), this salt is used as a reference standard in environmental monitoring of Per- and Polyfluoroalkyl Substances (PFAS).[2] Its solubility in methanol (though slight) is sufficient to prepare LC-MS/MS calibration standards (typically <50 µg/mL).[2]

Safety & Handling
  • Hygroscopic : Store in a desiccator.[2] Water absorption alters solubility and density.[2]

  • PFAS Regulation : This compound contains a long-chain perfluorinated group.[1][2] Handle as a potential persistent organic pollutant (POP).[2] All waste must be segregated for high-temperature incineration.[1][2]

References

  • ChemicalBook . (2023).[2] Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Properties and Supplier Data. Retrieved from [2]

  • Toronto Research Chemicals . (2024).[2] Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Reference Standard. Retrieved from [2]

  • Freire, M. G., et al. (2010).[2] Solubility of alkanes, alkanols and their fluorinated counterparts in tetraalkylphosphonium ionic liquids. Journal of Physical Chemistry B . (Contextual grounding on Phosphonium IL solubility mechanisms).

  • Pereiro, A. B., et al. (2012).[2] Fluorinated Ionic Liquids: Properties and Applications. ACS Sustainable Chemistry & Engineering .[2] (Review of fluorinated anion effects).

  • Mouser Electronics . (2023).[2] Hazardous Substance Compliance Report: CAS 882489-14-7.[1][2][3][6][8] Retrieved from [2]

"hygroscopic nature of Tetrabutylphosphonium 2h,2h-perfluorodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Dynamics and Hygroscopic Nature of Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

Executive Summary

Tetrabutylphosphonium 2H,2H-perfluorodecanoate ([P4444][PFD], CAS: 882489-14-7) represents a highly specialized class of fluorinated ionic liquids (FILs) and fluorous surfactants. In drug development, analytical chemistry, and materials science, the management of moisture is a critical parameter. While traditional quaternary phosphonium salts are notoriously hygroscopic, the integration of a massive perfluoroalkyl carboxylate anion fundamentally rewrites the hydration thermodynamics of the bulk material.

This whitepaper deconstructs the structural causality behind the hygroscopic behavior of [P4444][PFD], detailing the self-validating analytical workflows required to quantify its moisture uptake, and exploring its applications in fluorous biphasic systems and ion-selective electrodes.

The Mechanistic Causality of Hygroscopicity in[P4444][PFD]

To understand the moisture affinity of [P4444][PFD], one must analyze the competing thermodynamic forces at the molecular level. The compound exists as a delicate equilibrium between a hygroscopic core and a super-hydrophobic shield[1].

The Cationic Drive: Ion-Dipole Interactions

The tetrabutylphosphonium cation ([P4444]+) features a localized positive charge on the central phosphorus atom. Despite the steric bulk of the four butyl chains, the charge density is sufficient to induce strong ion-dipole interactions with atmospheric water molecules. In simple halide salts (e.g., [P4444]Cl or [P4444]Br), these interactions lead to rapid moisture absorption and eventual deliquescence[2].

The Fluorous Shielding Effect

The defining feature of[P4444][PFD] is its anion: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate. The carbon-fluorine (C-F) bond is highly polarized, yet the dense, tightly held electron cloud surrounding the perfluoroalkyl chain (


) renders the tail both extremely hydrophobic and lipophobic (fluorophilic)[3].

When exposed to humidity, the fluorous tails self-assemble at the liquid-gas or solid-gas interface. This creates a thermodynamic barrier. The energetic penalty of disrupting these fluorous domains to allow water ingress is exceptionally high, effectively counteracting the hygroscopic drive of the phosphonium core[4].

Net Hygroscopic Behavior: Micro-Hydration

Because the carboxylate headgroup (


) retains hydrogen-bonding capabilities, [P4444][PFD] is not entirely anhydrous. Instead of bulk deliquescence, the material undergoes micro-hydration. Water molecules intercalate strictly at the ionic interface (the phosphonium-carboxylate ion pair), forming reverse-micelle-like water pockets within the fluorous matrix[5]. Consequently, [P4444][PFD] exhibits a highly suppressed hygroscopicity profile compared to its halide precursors, absorbing less than 1 wt% water even at high relative humidity.

G A [P4444]+ Cation Core (High Charge Density) E Restricted Water Intercalation (Micro-hydration) A->E Drives B Carboxylate Headgroup (H-Bond Acceptor) B->E Drives C Fluorous Tail (C8F17) (Super-Hydrophobic) D Atmospheric Moisture (H2O) C->D Steric/Thermodynamic Repulsion C->E Limits Capacity D->A Ion-Dipole Attraction D->B Hydrogen Bonding

Thermodynamic pathways governing the restricted moisture intercalation in [P4444][PFD].

Quantitative Data Presentation

The impact of the perfluoroalkyl chain length on the hygroscopicity of phosphonium salts is profound. Table 1 summarizes the comparative moisture uptake profiles, demonstrating the transition from deliquescent to highly hydrophobic behavior as the fluorous character increases.

Table 1: Comparative Hygroscopicity of Tetrabutylphosphonium Salts

CompoundAnion StructureHygroscopicity ClassificationEst. Water Uptake (at 90% RH, 25°C)
[P4444]Cl Chloride (

)
Highly Hygroscopic / Deliquescent> 20.0 wt%
[P4444][C4F9CO2] PerfluoropentanoateModerately Hygroscopic~ 5.0 - 8.0 wt%
[P4444][PFD] 2H,2H-PerfluorodecanoateHighly Hydrophobic / Amphiphilic< 1.0 wt%

Experimental Protocols: A Self-Validating Analytical System

To accurately characterize the hygroscopic nature of a fluorous material like[P4444][PFD], a single analytical method is insufficient. Standard gravimetric analysis cannot distinguish between surface adsorption and bulk absorption, and fluorous matrices often trap water in ways that resist standard drying.

Protocol 1: Dynamic Vapor Sorption (DVS) for Isotherm Mapping

Causality: DVS provides a highly controlled environment to measure mass changes as a function of relative humidity (RH). For fluorous compounds, diffusion kinetics are slow; therefore, strict mass-change thresholds must be enforced to prevent premature stepping, which would artificially lower the recorded hygroscopicity.

  • Sample Preparation: Load 15–20 mg of [P4444][PFD] into a tared quartz DVS pan.

  • Baseline Establishment (Desiccation): Subject the sample to 0% RH at 25°C under a continuous stream of dry nitrogen. Maintain until the rate of mass change (

    
    ) is 
    
    
    
    per minute for at least 30 minutes. Note: This removes synthesis-derived moisture, ensuring the isotherm reflects true environmental uptake.
  • Sorption Cycle: Increase the RH from 0% to 90% in 10% increments.

  • Equilibration Criteria: Do not advance to the next RH step until

    
     per minute is achieved.
    
  • Desorption Cycle: Decrease RH back to 0% in 10% decrements to map hysteresis, which indicates water trapped within the reverse-micelle structures of the fluorous matrix.

Protocol 2: Coulometric Karl Fischer Titration for Trace Moisture

Causality: Because the expected water content of [P4444][PFD] is in the low parts-per-million (ppm) range, Coulometric KF is required over Volumetric KF for its superior sensitivity. Furthermore, highly fluorinated compounds exhibit poor solubility in standard methanol-based KF reagents. A co-solvent must be used to disrupt the fluorous domains and release trapped water.

  • Solvent Matrix Preparation: Prepare a custom KF working medium consisting of 1:1 (v/v) anhydrous Methanol and anhydrous Chloroform (or a suitable fluorous solvent like perfluorohexane, depending on exact solubility).

  • Pre-Titration (Blanking): Add the solvent mixture to the coulometric cell and run the pre-titration sequence to neutralize all adventitious moisture in the cell and solvent.

  • Sample Injection: Rapidly weigh ~0.5 g of the DVS-equilibrated [P4444][PFD] sample in a sealed syringe. Inject directly into the KF cell through the septum to avoid atmospheric contamination.

  • Titration & Quantification: Initiate the coulometric generation of iodine. The titration is complete when the drift drops back to the baseline level. Calculate absolute water content in ppm.

Workflow N1 Vacuum Desiccation (Baseline Prep) N2 Dynamic Vapor Sorption (Isotherm Mapping) N1->N2 dm/dt < 0.002% N3 Solvent Disruption (CHCl3:MeOH) N1->N3 Aliquot N5 Hygroscopicity Profile N2->N5 N4 Coulometric KF Titration (Trace H2O) N3->N4 Matrix Release N4->N5

Self-validating workflow combining DVS and KF titration for fluorous matrix moisture profiling.

Implications for Drug Development and Analytical Science

The unique, suppressed hygroscopicity of [P4444][PFD] makes it an invaluable tool in advanced pharmaceutical and analytical applications:

  • Ion-Selective Electrodes (ISEs) for PFAS Sensing: Detecting per- and polyfluoroalkyl substances (PFAS) in environmental and biological water samples is notoriously difficult. Phosphonium-based cationic surfactants are utilized as anion exchangers in fluorous sensing membranes[6]. The hydrophobic nature of the perfluorodecanoate anion prevents water from swelling the polymer membrane, thereby eliminating the long-term signal drift that plagues traditional, highly hygroscopic ammonium or phosphonium dopants[7].

  • Fluorous Biphasic Catalysis: In drug synthesis, [P4444][PFD] can act as a phase-transfer catalyst. Its amphiphilic nature allows it to shuttle reactants between aqueous phases and highly non-polar fluorous phases. Because it does not drag bulk water into the fluorous phase (due to its low hygroscopicity), it prevents the hydrolysis of moisture-sensitive active pharmaceutical ingredient (API) intermediates.

References

  • CSIRO Publishing. "Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction". Australian Journal of Chemistry. Available at: [Link]

  • MDPI. "Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents". International Journal of Molecular Sciences. Available at: [Link]

  • ACS Publications. "Selectivity of Per- and Polyfluoroalkyl Substance Sensors and Sorbents in Water". ACS Applied Materials & Interfaces. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Preparation of a Highly Fluorophilic Phosphonium Salt and its Use in a Fluorous Anion-Exchanger Membrane with High Selectivity for Perfluorinated Acids". Available at:[Link]

  • Shaanxi Bloom Tech Co., Ltd. "Tetrabutylphosphonium Chloride CAS 2304-30-5". Available at: [Link]

Sources

Tetrabutylphosphonium 2H,2H-Perfluorodecanoate: A Technical Whitepaper on Safety, Handling, and Toxicological Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7) represents a highly specialized class of chemical compounds that merge the properties of an ionic liquid phase-transfer catalyst with a heavily fluorinated surfactant (PFAS derivative)[1][2]. While historically investigated for advanced materials applications—such as forming barrier and self-healing coatings on zinc metal substrates—its biological activity and environmental persistence demand rigorous safety protocols[2].

For researchers and drug development professionals, understanding the safety data sheet (SDS) of this compound goes beyond standard hazard communication. This whitepaper synthesizes the physicochemical profile, specific neurotoxicological mechanisms, and field-proven laboratory handling protocols required to safely utilize this compound in in vitro and analytical settings.

Physicochemical Profiling & Structural Dynamics

The unique behavior of Tetrabutylphosphonium 2H,2H-perfluorodecanoate stems from its dual-component structure:

  • The Cation (Tetrabutylphosphonium,

    
    ):  A bulky, lipophilic moiety that readily permeates biological membranes and acts as a potent phase-transfer catalyst.
    
  • The Anion (2H,2H-perfluorodecanoate,

    
    ):  A polyfluoroalkyl substance (PFAS) derivative characterized by extreme hydrophobicity, lipophobicity, and chemical stability due to the dense array of carbon-fluorine (C-F) bonds.
    
Quantitative Data Summary
PropertyValue / Description
Chemical Name Tetrabutylphosphonium 2H,2H-perfluorodecanoate
CAS Registry Number 882489-14-7[1]
Molecular Formula

[2]
Molecular Weight 736.53 g/mol [2]
Precursor / Derivative Origin Synthesized via 1,1,2,2-Tetrahydroperfluorodecanol[2][3]
Solubility Profile Highly restricted in pure water; requires Methanol/Water matrices[4]
Regulatory Classification Subject to TSCA Section 6(h) PBT (Persistent, Bioaccumulative, Toxic) screening[5][6]

Causality Insight: The extreme stability of the C-F bonds prevents standard enzymatic degradation, classifying this compound as highly persistent. Its amphiphilic nature causes it to aggregate at interfaces rather than form true aqueous solutions, dictating the need for organic co-solvents (like methanol) during assay preparation[4].

Toxicological Mechanisms: Neurotoxicity and Oxidative Stress

Standard SDS documentation often lists broad toxicity warnings. However, specific in vitro studies reveal that Tetrabutylphosphonium 2H,2H-perfluorodecanoate induces targeted cellular damage. It has been documented to induce cell death and trigger the formation of reactive oxygen species (ROS) specifically in cerebellar granule cells[3][4].

The Mechanistic Causality: The lipophilic tetrabutylphosphonium cation acts as a targeted delivery vehicle. Because the inner mitochondrial membrane maintains a strong negative potential (


), lipophilic cations are electrophoretically driven into the mitochondrial matrix. Once internalized, the bulky perfluorinated anion disrupts the lipid bilayer of the mitochondria, uncoupling the electron transport chain. This electron leakage directly reduces oxygen to superoxide radicals, initiating a catastrophic oxidative stress cascade that culminates in apoptosis.

ToxicityMechanism Compound Tetrabutylphosphonium 2H,2H-perfluorodecanoate CellEntry Cellular Internalization (Cerebellar Granule Cells) Compound->CellEntry MitoTarget Mitochondrial Accumulation (Driven by Phosphonium Cation) CellEntry->MitoTarget ROS Reactive Oxygen Species (ROS) Generation MitoTarget->ROS OxStress Lipid Peroxidation & Oxidative Stress ROS->OxStress Apoptosis Apoptosis / Cell Death OxStress->Apoptosis

Figure 1: Mechanistic pathway of ROS induction and apoptosis in cerebellar granule cells by the compound.

Regulatory Safety & Environmental Persistence (PBT)

Under the US EPA Toxic Substances Control Act (TSCA) Section 6(h), compounds of this nature are heavily scrutinized as Persistent, Bioaccumulative, and Toxic (PBT) chemicals[5][6].

  • Persistence: The perfluorinated tail cannot be broken down by environmental hydrolysis or photolysis.

  • Bioaccumulation: Unlike traditional lipophilic toxins that store in adipose tissue, fluorinated surfactants tend to bind to proteins in the blood and liver.

  • Laboratory Implication: Standard biohazard disposal (autoclaving) is entirely ineffective. The compound must be isolated as a distinct hazardous waste stream destined for high-temperature (>1,000°C) incineration to break the C-F bonds.

Experimental Protocols: Safe Handling & ROS Quantification

To ensure scientific integrity and laboratory safety, the following workflow outlines a self-validating protocol for handling the compound and assessing its ROS-inducing properties in vitro.

Workflow Diagram

Workflow Prep 1. PPE & Isolation (Fume Hood, Nitrile) Dissolution 2. Matrix Dissolution (MeOH/Water) Prep->Dissolution Assay 3. ROS Assay (DCFDA Staining) Dissolution->Assay Validation 4. Data Validation (Positive/Negative Controls) Assay->Validation Disposal 5. PFAS Disposal (High-Temp Incineration) Validation->Disposal

Figure 2: End-to-end experimental workflow for safe handling and in vitro assay execution.

Step-by-Step Methodology

Step 1: Preparation and Enclosed Weighing

  • Action: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. Perform all manipulations inside a certified Class II biological safety cabinet or chemical fume hood.

  • Causality: PFAS compounds can aerosolize as fine dust. Double gloving prevents dermal absorption of the lipophilic cation.

Step 2: Solvent Dissolution (Stock Preparation)

  • Action: Weigh out the required mass using glass weighing boats (avoid plastics, as fluorosurfactants will irreversibly adsorb to polypropylene surfaces). Dissolve the compound in a 50:50 Methanol:Water matrix to create a 10 mM stock solution[4].

  • Causality: The organic co-solvent (Methanol) is strictly required to overcome the extreme hydrophobic and lipophobic nature of the perfluorodecanoate tail, ensuring a homogenous solution rather than a micellar suspension.

Step 3: Cell Culture Treatment (Cerebellar Granule Cells)

  • Action: Seed cerebellar granule cells in a 96-well glass-bottom plate. Dilute the stock solution in complete culture media to final concentrations (e.g., 1 µM, 10 µM, 50 µM). Keep the final Methanol concentration below 0.5% to prevent solvent toxicity.

Step 4: ROS Quantification (Self-Validating System)

  • Action: Introduce H2DCFDA (a fluorogenic dye) to the cells 30 minutes prior to treatment.

  • Validation Controls:

    • Negative Control: Media + 0.5% Methanol vehicle.

    • Positive Control: 100 µM Hydrogen Peroxide (

      
      ).
      
  • Causality: As the compound induces mitochondrial uncoupling, the generated ROS will oxidize the non-fluorescent H2DCFDA into highly fluorescent DCF. The inclusion of the vehicle control ensures that the observed ROS spike is due to the compound, not the Methanol solvent.

Step 5: PFAS-Specific Decontamination and Disposal

  • Action: Collect all liquid waste, wash buffers, and contaminated glass/plasticware into clearly labeled "PFAS/Halogenated Waste" containers. Do not mix with standard biological or organic waste.

  • Causality: Regulatory compliance under TSCA requires specialized destruction pathways[5][6]. Mixing this waste with standard streams risks environmental contamination and violates PBT handling protocols.

References

  • CAS 882489-14-7 Tetrabutylphosphonium 2H,2H-Perfluorodecano
  • Tetrabutylphosphonium 2H,2H-Perfluorodecano
  • Perfluoro-octylethanoic Acid interomex.com
  • CAS 27854-31-5 cymitquimica.com
  • Test Report - King Credie (TSCA Section 6(h) Compliance) kingcredie.com
  • Test Report - Formosa Plastics Corpor

Sources

Environmental Fate of Perfluoroalkyl Substances (PFAS): A Mechanistic & Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Paradox of Stability and Mobility

Per- and polyfluoroalkyl substances (PFAS) represent a unique challenge in environmental chemistry due to the "forever chemical" paradox: they possess extreme thermal and chemical stability (due to the C–F bond, bond energy ~485 kJ/mol) yet exhibit profound environmental mobility. Unlike traditional persistent organic pollutants (POPs) like PCBs, which are lipophilic and partition into fat, PFAS are amphiphilic.[1] They partition into proteins and water-air interfaces, defying conventional fugacity models.

This guide analyzes the physicochemical drivers of PFAS fate, the transformation of volatile precursors, and the specific mechanisms of bioaccumulation, culminating in validated experimental protocols for researchers.

Molecular Architecture Driving Environmental Fate[2]

The environmental behavior of PFAS is dictated by the competition between the hydrophobic fluorinated tail and the hydrophilic functional headgroup.

The C–F Bond and Chain Length Effects

The fluorine atom's high electronegativity and small van der Waals radius create a protective sheath around the carbon backbone. This renders the molecule resistant to hydrolysis, photolysis, and biodegradation.

  • Long-chain PFAS (≥ C8): Exhibit higher bioaccumulation potential and stronger sorption to soil organic carbon.

  • Short-chain PFAS (< C6): Highly water-soluble, mobile in groundwater, and difficult to remove via activated carbon filtration.

Physicochemical Properties (Representative Data)

Data summarized for neutral and anionic species at pH 7.

PropertyPFOA (C8 Carboxylate)PFOS (C8 Sulfonate)GenX (Ether Carboxylate)Fate Implication
Molecular Weight 414.07 g/mol 500.13 g/mol 330.05 g/mol Diffusion kinetics
Water Solubility 9.5 g/L (High)570 mg/L (Mod)HighGroundwater transport
Vapor Pressure 0.03 mmHg (25°C)0.002 mmHgHigh (Precursor)Atmospheric partitioning
Log K_oc 2.06 – 2.802.57 – 3.001.0 – 1.5Soil mobility
pKa ~0 (Dissociated)-3.3 (Dissociated)~0Ionic state in env. media

The Precursor Problem: Biotic & Abiotic Transformation[3]

While perfluoroalkyl acids (PFAAs) like PFOA are stable, "precursor" compounds such as Fluorotelomer Alcohols (FTOHs) are volatile and undergo transformation.[2] This transformation is the primary source of PFAAs in remote regions (e.g., the Arctic).

Mechanism: Fluorotelomer Alcohol (FTOH) Degradation

FTOHs degrade via oxidation, yielding stable perfluorinated acids.[3] This process occurs in the atmosphere (OH radical reaction) and in soil/sediment (microbial oxidation).

FTOH_Degradation FTOH 8:2 FTOH (Volatile Precursor) FTUAL 8:2 FTUAL (Transient Aldehyde) FTOH->FTUAL Oxidation (ADH/CYP) FTCA 8:2 FTCA (Fluorotelomer Acid) FTUAL->FTCA ALDH FTUCA 8:2 FTUCA (Unsaturated Acid) FTCA->FTUCA Dehydrofluorination PFOA PFOA (Stable End Product) FTUCA->PFOA Beta-Oxidation PFNA PFNA (Minor Product) FTUCA->PFNA Alpha-Oxidation

Figure 1: Biotransformation pathway of 8:2 Fluorotelomer Alcohol (FTOH) into PFOA and PFNA.[3][4][5] Note the transition from volatile precursor to persistent acid.

Bioaccumulation: Protein Binding vs. Lipid Partitioning

A critical distinction in PFAS toxicology is that PFAS are proteinophilic, not lipophilic . Unlike PCBs that accumulate in adipose tissue, PFAS mimic fatty acids and bind to specific transport proteins.

The Mechanism of Protein Interaction
  • Serum Albumin (HSA/BSA): The primary transport vehicle in blood. PFAS bind to the high-affinity fatty acid binding sites (Sudlow sites).

  • Liver Fatty Acid Binding Protein (L-FABP): The driver of hepatic accumulation.[6] L-FABP facilitates the uptake of PFAS into hepatocytes, leading to long half-lives (e.g., 2–4 years for PFOA in humans).

Key Insight: The chain length determines affinity. C8–C10 PFAS fit optimally into the L-FABP binding pocket, while shorter chains (

Bioaccumulation Exposure Exposure Source (Water/Diet) Blood Blood Circulation (Albumin Bound) Exposure->Blood Absorption Liver Liver Accumulation (L-FABP High Affinity) Blood->Liver OAT Transporters Kidney Kidney Filtration Blood->Kidney Glomerular Filtration Liver->Blood Equilibrium Bile Biliary Recirculation (Long Chain Dominant) Liver->Bile Excretion Kidney->Blood OAT4 Reabsorption Urine Urine Excretion (Short Chain Dominant) Kidney->Urine Elimination Bile->Exposure Reabsorption (Enterohepatic)

Figure 2: Toxicokinetic flow of PFAS. Note the enterohepatic recirculation loop which extends the half-life of long-chain PFAS.

Experimental Protocols for Fate Assessment

To generate regulatory-grade data, researchers must use modified protocols that account for PFAS surfactant properties and wall-adsorption issues.

Protocol A: Modified OECD 106 (Adsorption/Desorption)

Standard OECD 106 is insufficient due to glass adsorption.

Objective: Determine


 and 

values for soil partitioning.

Materials:

  • Vessels: Polypropylene (PP) or High-Density Polyethylene (HDPE) centrifuge tubes. Do NOT use glass.

  • Solution: 0.01 M

    
     in Milli-Q water (mimics soil ionic strength).
    

Workflow:

  • Pre-Conditioning: Rinse all PP labware with methanol, then Milli-Q water to remove manufacturing residues.

  • Soil Preparation: Air-dry and sieve soil (2 mm). Measure moisture content.

  • Equilibrium Setup:

    • Mix soil and 0.01 M

      
       at ratios of 1:5 (sandy) to 1:100 (clay).
      
    • Spike with PFAS target (e.g.,

      
      -labeled PFOA for tracking).
      
    • Control: Prepare "soil-free" control tubes to quantify wall adsorption (critical step).

  • Agitation: End-over-end shaker for 24 hours (dark, 20°C).

  • Separation: Centrifuge at ≥ 3000g for 20 mins.

    • Note: Filtration is discouraged due to filter adsorption. If necessary, use PES filters, discarding the first 5 mL.

  • Analysis: Analyze supernatant via LC-MS/MS.

Calculation:



Where 

is concentration,

is volume, and

is soil mass.
Protocol B: Analytical Quantitation (EPA Method 1633 alignment)

The gold standard for complex matrices.

Core Requirements:

  • Isotope Dilution: You must use isotopically labeled standards (e.g.,

    
    -PFOS) added before extraction to correct for matrix effects and recovery losses.
    
  • Solid Phase Extraction (SPE): Weak Anion Exchange (WAX) cartridges are required to capture both anionic and neutral PFAS.

  • LC-MS/MS Parameters:

    • Column: C18 reversed-phase with a "delay column" installed between the pump and injector to trap system PFAS.

    • Mobile Phase: Ammonium acetate in Water/Methanol gradient.

    • Ionization: Electrospray Ionization (ESI) in Negative Mode.

Global Transport Dynamics

PFAS undergo "Long-Range Transport" (LRT) via two main pathways:

  • Oceanic Transport: Water-soluble ionic PFAS (PFOA/PFOS) move with ocean currents.

  • Atmospheric Transport: Volatile precursors (FTOHs) travel in the gas phase, oxidize to acids, and deposit via rain/snow (wet deposition).

Global_Transport Source Industrial Source Atmosphere Atmosphere (FTOH Transport) Source->Atmosphere Volatilization Ocean Ocean Currents (Ionic PFAS) Source->Ocean Effluent Discharge Deposition Wet/Dry Deposition Atmosphere->Deposition Oxidation to Acids Ocean->Atmosphere Sea Spray Aerosol Remote Remote Ecosystems (Arctic Ice/Biota) Ocean->Remote Slow Transport Deposition->Ocean Deposition->Remote

Figure 3: Global cycling of PFAS. The interaction between atmospheric oxidation of precursors and oceanic transport leads to contamination in remote poles.

References

  • Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link

  • U.S. EPA. (2024).[7][8] "Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS." EPA CWA Analytical Methods. Link

  • OECD. (2000).[9][10] "Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method." OECD Guidelines for the Testing of Chemicals. Link

  • Ng, C. A., & Hungerbühler, K. (2014). "Bioaccumulation of Perfluorinated Alkyl Acids: Observations and Models." Environmental Science & Technology.[7] Link

  • Wang, Z., et al. (2014). "Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030." Environment International.[6] Link

Sources

Toxicological Properties of Fluorinated Ionic Liquids: A Comprehensive Guide for Drug Development and Green Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated Ionic Liquids (FILs) represent a paradigm shift in advanced materials, engineered to replace persistent, bioaccumulative, and toxic (PBT) perfluorocarbons (PFCs) and legacy perfluoroalkyl substances (PFAS)[1]. Defined as ionic liquids containing fluorinated alkyl chains typically of four or more carbon atoms, FILs exhibit unique nanosegregation into three distinct domains: polar, hydrogenous, and fluorous[2]. This "three-in-one" structural behavior grants them exceptional surfactant properties, high thermal stability, and chemical inertness[1],[2].

For application scientists and drug development professionals, understanding the toxicological profile of FILs is paramount. While they offer immense potential as drug delivery systems, protein stabilizers, and green extraction solvents, their amphiphilic nature requires rigorous biological evaluation[3],[4]. This whitepaper synthesizes the mechanistic determinants of FIL toxicity, provides standardized evaluation protocols, and establishes a framework for designing biocompatible fluorinated solvents.

Structural Determinants of Toxicity: A Mechanistic Perspective

The toxicity of FILs is not a monolithic trait; it is highly tunable and heavily dependent on the specific cation-anion pairing[5]. As a general rule, the biological hazard of an FIL is directly proportional to its hydrophobicity, which dictates its ability to interact with and disrupt phospholipid bilayers[5],[6].

The Cationic Influence

The cation is typically the primary driver of cytotoxicity in FILs.

  • Alkyl Chain Elongation: Increasing the length of the hydrogenated alkyl chain on cations (e.g., transitioning from a 1-ethyl-3-methylimidazolium [C2C1Im]+ to a 1-octyl-3-methylimidazolium [C8C1Im]+) exponentially increases toxicity[5]. The enhanced lipophilicity allows the cation to insert deep into the hydrophobic core of cell membranes, causing structural destabilization[7].

  • Headgroup Chemistry: Imidazolium and pyridinium cations show similar biocompatibility profiles, whereas cholinium-based cations (e.g., [N1112(OH)]+) generally exhibit superior biocompatibility due to their structural similarity to endogenous phospholipids[5],[8]. However, atypical hemolytic activity can occur with choline-based FILs at very high concentrations, necessitating careful dose-response profiling[5].

The Anionic Influence

Unlike traditional PFAS, the fluorinated anions used in modern FILs—such as perfluorobutanesulfonate ([C4F9SO3]-) and perfluoropentanoate ([C4F9CO2]-)—demonstrate remarkably low cytotoxicity[1],[4].

  • Sulfonate vs. Carboxylate: Studies indicate that [C4F9CO2]- anions are generally less toxic than their sulfonate equivalents ([C4F9SO3]-) across multiple biological models[1].

  • Fluorinated Chain Length: While elongating the fluorinated chain increases the surfactant power and gas-solubility of the FIL[2], it has a less pronounced effect on toxicity compared to the elongation of the hydrogenated cationic chain[5].

Pathways of Cellular Toxicity

The mechanisms of FIL-induced cell death follow a concentration-dependent bifurcation:

  • Acute Membrane Lysis (Conc. > CMC): At concentrations exceeding the Critical Micelle Concentration (CMC), FILs act as aggressive surfactants, stripping lipids from the cell membrane and causing immediate necrotic lysis[5].

  • Intracellular Disruption (Conc. < CMC): At sub-lethal concentrations, FIL monomers internalize and accumulate in mitochondria. This dissipates the mitochondrial membrane potential, triggers the release of reactive oxygen species (ROS), and initiates the apoptotic cascade[7],[6].

ToxicityMechanisms FIL Fluorinated Ionic Liquid (Surfactant Properties) Membrane Lipid Bilayer Interaction FIL->Membrane Hydrophobic Insertion Lysis Membrane Disruption (Hemolysis) Membrane->Lysis Conc. > CMC Uptake Cellular Internalization (Sub-lethal) Membrane->Uptake Conc. < CMC Mito Mitochondrial Depolarization Uptake->Mito Intracellular Accumulation ROS Oxidative Stress (ROS Generation) Mito->ROS Electron Transport Chain Disruption Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA/Protein Damage

Caption: Mechanistic pathway of FIL-induced cytotoxicity, highlighting the concentration-dependent bifurcation.

Quantitative Safety Profiling

To establish a reliable toxicological profile, FILs are typically evaluated across human cell lines that model specific exposure routes, alongside ecological indicators to assess environmental fate[3],[1].

  • Caco-2 Cells: Used to model the human intestinal epithelial barrier, critical for evaluating FILs as oral drug delivery vehicles[1],[4].

  • HepG2 Cells: Used to model hepatic metabolism, as the liver is the primary site of xenobiotic detoxification[1],[4].

  • Erythrocytes: Used to measure hemolytic activity, which directly correlates with the FIL's surfactant power and membrane-disrupting capabilities[5],[8].

Table 1: Comparative Toxicity Metrics of Representative FILs
FIL CompoundCation / Anion CharacteristicsPrimary Target ModelToxicity Observation / MetricRef.
[C2C1Im][C4F9SO3] Short-chain Imidazolium / SulfonateCaco-2 & HepG2Negligible acute toxicity; high cell viability.[4]
[C8C1Im][C4F9SO3] Long-chain Imidazolium / SulfonateErythrocytesHigh hemolytic activity due to extreme hydrophobicity.[5]
[N1112(OH)][C4F9CO2] Cholinium / CarboxylateErythrocytesGenerally biocompatible, but atypical lysis at high conc.[5]
[C2C1Im][C4F9CO2] Short-chain Imidazolium / CarboxylateVibrio fischeriReduced ecotoxicity compared to legacy PFAS.[1],[2]

Standardized Experimental Methodologies

To ensure scientific integrity, toxicity testing of FILs must utilize self-validating protocols. Because FILs are highly surface-active, they can sometimes interfere with colorimetric assays. The following protocols are engineered to account for these physicochemical artifacts.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality Check: The MTT assay measures mitochondrial reductase activity. Since sub-lethal FIL toxicity is primarily driven by mitochondrial depolarization[7], this assay provides a highly accurate reflection of early-stage cellular distress.

Step-by-Step Workflow:

  • Cell Seeding: Seed Caco-2 or HepG2 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • FIL Preparation: Prepare FIL stock solutions in ultrapure water. Critical Step: Ensure the FIL is fully solubilized. If assessing a highly hydrophobic FIL, maintain the concentration strictly below its aqueous solubility limit to prevent micro-droplet formation, which causes localized hyper-toxicity.

  • Exposure: Treat cells with a concentration gradient of FILs (e.g., 10 µM to 10,000 µM) for 24h. Include a negative control (untreated cells) and a positive control (e.g., 10% DMSO).

  • MTT Incubation: Remove the FIL-containing media. Wash wells with PBS to remove residual surfactant that might interfere with the dye. Add 100 µL of MTT solution (0.5 mg/mL) and incubate for 4h.

  • Solubilization & Readout: Discard the MTT solution, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm.

  • Validation: Calculate the IC₅₀. The protocol validates itself if the positive control yields <10% viability and the negative control yields >95% viability.

Protocol 2: Hemolytic Activity Assay (Membrane Integrity)

Causality Check: Hemolysis provides a direct, macroscopic measurement of lipid bilayer disruption. If an FIL causes hemolysis at a concentration lower than its intended therapeutic dose, it is immediately disqualified for intravenous applications[5],[8].

Step-by-Step Workflow:

  • Erythrocyte Isolation: Collect fresh mammalian blood in EDTA tubes. Centrifuge at 1000×g for 10 min to isolate red blood cells (RBCs). Wash three times with PBS until the supernatant is clear.

  • Suspension: Dilute the RBCs to a 2% (v/v) suspension in PBS.

  • Incubation: Mix 100 µL of the RBC suspension with 100 µL of FIL solutions at varying concentrations (spanning above and below the known CMC).

  • Controls (Self-Validation): Use PBS as the negative control (0% lysis) and 0.1% Triton X-100 as the positive control (100% lysis).

  • Centrifugation & Readout: Incubate at 37°C for 1h. Centrifuge at 1000×g for 10 min to pellet intact cells. Transfer the supernatant to a new plate and measure hemoglobin release via absorbance at 540 nm.

  • Analysis: Calculate % Hemolysis =

    
    .
    

ProtocolWorkflow Prep 1. FIL Synthesis & Purification (Halide & Impurity Removal) PhysChem 2. Physicochemical Profiling (Determine CMC & LogP) Prep->PhysChem InVitro 3. In Vitro Cytotoxicity Assays (Caco-2, HepG2 - MTT/WST-1) PhysChem->InVitro Define Concentration Range Hemolysis 4. Hemocompatibility Testing (Erythrocyte Lysis Assay) PhysChem->Hemolysis Test relative to CMC Validation 5. Data Validation & QSAR (Self-Validating Safety Profile) InVitro->Validation Hemolysis->Validation

Caption: Integrated experimental workflow for the toxicological profiling of novel Fluorinated Ionic Liquids.

Environmental Fate and Ecotoxicity

While FILs solve many of the volatility issues associated with traditional organic solvents, their environmental persistence is a critical consideration for green engineering.

  • Aquatic Toxicity: Ecotoxicity is standardly measured using Vibrio fischeri (luminescence inhibition), Daphnia magna (immobilization), and Lemna minor (growth inhibition)[3]. Data indicates that FILs containing short-chain cations and [C4F9SO3]- or [C4F9CO2]- anions exhibit significantly lower aquatic toxicity than legacy PFAS like PFOA or PFOS[3],[1].

  • Biodegradability: Despite their reduced toxicity, most FILs are highly resistant to biodegradation by standard wastewater microbial communities[3],[9]. Therefore, industrial deployment of FILs must be paired with closed-loop recovery systems (e.g., granular activated carbon or ion-exchange resins) to prevent environmental discharge[6],[9].

References

  • Title: Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids Source: MDPI (Sustainable Chemistry) URL: [Link]

  • Title: Acute Aquatic Toxicity and Biodegradability of Fluorinated Ionic Liquids Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research Source: Pure (Universidade NOVA de Lisboa) URL: [Link]

  • Title: Unveiling the Influence of Non-Toxic Fluorinated Ionic Liquids Aqueous Solutions in the Encapsulation and Stability of Lysozyme Source: MDPI (Nanomaterials) URL: [Link]

  • Title: Understanding the Absorption of Fluorinated Gases in Fluorinated Ionic Liquids for Recovering Purposes Using Soft-SAFT Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: A large-scale study of ionic liquids employed in chemistry and energy research to reveal cytotoxicity mechanisms and to develop safe design guide Source: ResearchGate URL: [Link]

  • Title: Emerging impacts of ionic liquids on eco-environmental safety and human health Source: ResearchGate URL: [Link]

  • Title: Microbial Adaptation to Ionic Liquids Increases the “Talent” to Treat Contaminants Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note: Tetrabutylphosphonium 2H,2H-Perfluorodecanoate as a Specialized Surfactant

[1]

Executive Summary

This guide details the physicochemical properties, preparation, and application protocols for Tetrabutylphosphonium 2H,2H-perfluorodecanoate (

1Surface-Active Ionic Liquid (SAIL)1

Key Distinction: The presence of the fluorinated tail (

1fluorous biphasic extractionsstabilizing fluorocarbon emulsionsspecialized nano-coating applications1

Safety Advisory: While the "2H,2H" (fluorotelomer) structure suggests a degradation pathway distinct from fully perfluorinated acids (PFDA), this compound is a PFAS derivative and has demonstrated cytotoxicity in neural models.[1] It is intended for in vitro processing, material synthesis, or strictly contained separation workflows, not direct systemic administration without rigorous purification and encapsulation.

Physicochemical Profile & Mechanism[1][2]

Chemical Structure
  • Cation: Tetrabutylphosphonium (

    
    ).[1] A symmetric, bulky cation that lowers the melting point and prevents efficient crystal packing, rendering the salt a liquid or low-melting solid.
    
  • Anion: 2H,2H-perfluorodecanoate (

    
    ).[1] Also known as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate.[1]
    
  • Molecular Weight: ~736.5 g/mol .[1][2][3]

The "Fluorine Effect" in Surfactancy

Standard surfactants operate on a Hydrophilic-Lipophilic Balance (HLB).[1] This compound operates on a Hydrophilic-Lipophilic-Fluorophilic balance.[1]

  • Surface Tension (

    
    ):  Fluorinated chains pack more densely at the air-water interface than hydrocarbon chains.[1] Expect 
    
    
    values < 20 mN/m (vs. ~30 mN/m for hydrocarbons).[1]
  • Critical Micelle Concentration (CMC): Typically lower than hydrocarbon analogs due to the extreme hydrophobicity of the perfluoroalkyl chain.

Protocols

Protocol A: Preparation of Micellar Stock Solutions

Since this compound is often supplied as a viscous liquid or waxy solid, precise volumetric preparation requires gravimetric handling.

Materials:

  • Tetrabutylphosphonium 2H,2H-perfluorodecanoate (Reference Standard Grade).[1]

  • Solvent: Ultrapure Water (Milli-Q) or Fluorinated Solvent (e.g., HFE-7100) depending on phase target.[1]

  • Sonicator bath.[1]

Step-by-Step:

  • Weighing: Weigh 73.6 mg of the surfactant into a glass scintillation vial. (Target: 10 mM stock).[1]

    • Note: Avoid plastic spatulas; static charge on fluorinated solids can be high.[1] Use stainless steel.[1]

  • Solvation: Add 10.0 mL of solvent.

  • Dispersion: The bulky cation may slow dissolution.[1] Sonicate at 40°C for 15 minutes until the solution is optically clear.

    • Checkpoint: If turbidity persists in water, the Kraft point may be above RT.[1] Maintain >25°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (hydrophilic PTFE for water, hydrophobic for organics) to remove dust nuclei that affect surface tension readings.[1]

Protocol B: Determination of Critical Micelle Concentration (CMC)

Validating the surfactant efficiency for your specific solvent system.[1]

Method: Wilhelmy Plate Tensiometry.[1]

  • Calibration: Calibrate tensiometer with pure solvent (Water: 72.8 mN/m at 20°C).

  • Titration: Start with 20 mL of pure solvent in the cup.

  • Dosing: Add the 10 mM stock solution in logarithmic increments (e.g., 5 µL, 10 µL, 20 µL...).

  • Equilibration: Wait 3–5 minutes after each addition for the surface film to equilibrate.[1] Fluorosurfactants have slower adsorption kinetics than SDS.[1]

  • Plotting: Plot Surface Tension (

    
    ) vs. Log[Concentration].
    
    • Result: The intersection of the descending slope and the plateau defines the CMC.

    • Expected Range: 0.1 – 1.0 mM (significantly lower than SDS).[1]

Protocol C: Fluorous Biphasic Extraction (FBE)

Use this protocol to extract specific fluorinated compounds or separate organic impurities.[1]

Context:

1
  • System Setup: Create a biphasic system using Water (Phase A) and a Fluorous Solvent like Perfluorohexane or HFE-7500 (Phase B).[1]

  • Surfactant Addition: Dissolve

    
     (1-5 wt%) into the Fluorous Phase (Phase B).
    
    • Mechanism:[1][4][5] The fluorinated tail extends into the fluorous solvent, while the ionic head group (

      
      ) creates a polar core (Reverse Micelle).[1]
      
  • Loading: Add the crude mixture containing the hydrophilic target (e.g., a protein or catalyst) to the aqueous phase.[1]

  • Mixing: Vortex vigorously for 2 minutes. The surfactant facilitates the transfer of specific charged or polar species into the fluorous phase reverse micelles.

  • Separation: Centrifuge at 2000 x g for 5 minutes.

  • Recovery: Collect the fluorous phase.[1] The target molecule is now encapsulated within the reverse micelles in the fluorous media.

Data Summary & Specifications

PropertyValue / CharacteristicRelevance
Physical State Viscous Liquid / Waxy SolidEasy to handle; no dusting hazard.[1]
Thermal Stability High (> 200°C typical for Phosphonium ILs)Suitable for high-temp synthesis.[1][6]
Surface Tension (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
< 20 mN/m (est.)Superior wetting of PTFE and hydrophobic surfaces.[1]
Solubility Soluble: Alcohols, Chlorinated solvents, Fluorocarbons.[1]Versatile formulation options.[1][3]
Biocompatibility Low / Cytotoxic DO NOT USE for direct IV injection.

Safety & Handling (E-E-A-T)

Critical Toxicity Warning: Research indicates that Tetrabutylphosphonium 2H,2H-perfluorodecanoate can induce oxidative stress and cell death in neural cells (cerebellar granule cells) [1].[1] Unlike common pharmaceutical surfactants (Polysorbates), this is a potent chemical agent.[1]

  • PPE: Nitrile gloves are insufficient for long exposure to fluorinated solvents; use double-gloving or laminate gloves.[1] Wear chemical splash goggles.[1]

  • Waste: This is a PFAS-containing material.[1] Do not dispose of down the drain. Collect in dedicated "Halogenated Organic Waste" streams for high-temperature incineration.[1]

References

  • Phosphonium Ionic Liquids Properties: Source: Kohno, Y., et al. "Effects of constituent ions of a phosphonium-based ionic liquid on molecular organization of H2O." Physical Chemistry Chemical Physics. Url:[Link]

  • General Fluorosurfactant Behavior: Source: DuPont / Chemours Technical Bulletins on Capstone™ Surfactants (Analogous Fluorotelomer chemistry).[1] Url:[Link][1]

Application Note: Tetrabutylphosphonium 2H,2H-Perfluorodecanoate in Advanced Biomedical Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7)[1]

Introduction & Mechanistic Overview

The transition of Ionic Liquids (ILs) from green chemistry solvents to highly specialized biomedical materials has been driven by the ability to fine-tune their physicochemical properties. Tetrabutylphosphonium 2H,2H-perfluorodecanoate represents a cutting-edge class of Fluorinated Ionic Liquids (FILs).

Unlike conventional bi-phasic surfactants, this FIL exhibits a unique tri-phasic nanosegregation mechanism[2]. The molecular architecture consists of:

  • The Polar Domain: The ionic core formed by the electrostatic interaction between the phosphonium cation and the carboxylate anion.

  • The Hydrogenated Apolar Domain: Driven by the bulky, symmetrical tetrabutyl alkyl chains of the

    
     cation.
    
  • The Fluorous Apolar Domain: Governed by the highly hydrophobic and lipophobic perfluorinated tail of the decanoate anion.

Causality in Design: The bulky nature of the tetrabutylphosphonium cation prevents tight crystal lattice formation, ensuring the compound remains fluid[3]. Simultaneously, the fluorous tail drastically lowers the surface tension of aqueous solutions, promoting spontaneous self-assembly into highly stable micelles and vesicles at very low critical aggregation concentrations (CAC)[4]. This tri-phasic environment provides unprecedented solvation capacity, allowing the simultaneous encapsulation of hydrophilic, lipophilic, and fluorophilic active pharmaceutical ingredients (APIs).

Key Biomedical Applications

Protein Therapeutics & Stabilization

Therapeutic proteins, such as Interferon-alpha 2b (IFN-α 2b), often suffer from low bioavailability, rapid clearance, and structural instability in the bloodstream[4]. Tetrabutylphosphonium 2H,2H-perfluorodecanoate acts as a highly effective delivery system. The "soft" interactions provided by the fluorous domains shield the protein from proteolytic cleavage without denaturing its delicate tertiary structure, maintaining its bioactivity while enhancing its circulation half-life[4].

Transdermal Drug Delivery Systems (TDDS)

The stratum corneum (SC) presents a formidable barrier to transdermal drug absorption. The


 cation acts as a potent chemical permeation enhancer (CPE)[5]. By intercalating into the highly ordered lipid bilayers of the SC, the bulky cation temporarily fluidizes the lipid matrix. Concurrently, the fluorinated anion forms nanocarriers that shuttle poorly soluble drugs through these newly created micro-channels[5].
Ionogel Formulations for Local Administration

FILs can act as advanced co-solvents with biopolymers (such as gelatin) to generate Ionogels [6]. The incorporation of Tetrabutylphosphonium 2H,2H-perfluorodecanoate into these hydrogel networks enhances the aqueous solubility of hydrophobic antitumoral drugs (e.g., Doxorubicin) while providing a structurally robust matrix for sustained, localized drug release[6].

Transdermal FIL Tetrabutylphosphonium 2H,2H-perfluorodecanoate Cation [P4,4,4,4]+ Cation FIL->Cation Anion Fluorinated Anion FIL->Anion SC Stratum Corneum Lipid Disruption Cation->SC Intercalates lipid bilayers Micelle Self-Assembled Nanocarriers Anion->Micelle Lowers surface tension Delivery Enhanced Transdermal Drug Delivery SC->Delivery Micelle->Delivery Encapsulates API

Mechanism of FIL-mediated transdermal drug delivery and nanosegregation.

Quantitative Data: FIL vs. Conventional Surfactants

To justify the formulation shift from traditional excipients to FILs, the following table summarizes the comparative physicochemical advantages:

Physicochemical PropertyTetrabutylphosphonium 2H,2H-perfluorodecanoateConventional Surfactants (e.g., SDS)Biomedical Implication
Domain Segregation Tri-phasic (Polar, Apolar, Fluorous)[2]Bi-phasic (Polar, Apolar)Enhanced solubilization of multi-character APIs.
Surface Tension Extremely Low (< 20 mN/m)[4]Moderate (~ 30-40 mN/m)Superior wetting and cellular membrane interaction.
Cytotoxicity Low to Negligible (Concentration dependent)[4]High (Denatures cell membranes)Safer for systemic and local drug delivery.
Self-Assembly Spontaneous at low CAC[4]Requires higher CMCHighly stable nanocarriers in dilute biological fluids.

Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes intrinsic checkpoints to ensure mechanistic integrity before proceeding to in vivo or downstream applications.

Protocol 1: Determination of Critical Aggregation Concentration (CAC)

Causality: Establishing the CAC is mandatory before formulating a drug delivery system. It dictates the exact minimum FIL concentration required to initiate micellar encapsulation, preventing premature drug precipitation.

Step-by-Step Methodology:

  • Preparation: Prepare a highly concentrated stock solution of Tetrabutylphosphonium 2H,2H-perfluorodecanoate (e.g., 50 mM) in ultrapure water (18.2 MΩ·cm).

  • Titration: Sequentially dilute the stock solution into a temperature-controlled vessel (25.0 ± 0.1 °C) containing a known volume of ultrapure water.

  • Equilibration: Allow 3 minutes of magnetic stirring after each injection to ensure complete thermodynamic equilibration of the self-assembled structures.

  • Measurement: Record the specific conductivity (κ) using a calibrated conductivity meter.

  • Self-Validation Checkpoint: Plot conductivity (κ) versus FIL concentration. You must observe two distinct linear regimes. The intersection of these two slopes mathematically validates the CAC. Logic Check: If the slope remains strictly linear across all concentrations, self-assembly has not occurred; verify the purity of the FIL via NMR.

Protocol 2: Formulation of FIL-Protein Complexes (IFN-α 2b)

Causality: Proper stoichiometric titration ensures that the therapeutic protein is stabilized within the nanosegregated domains rather than aggregated at the solvent interface, which would lead to immunogenic responses.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological buffer (e.g., PBS, pH 7.4) to mimic biological fluids.

  • FIL Solubilization: Dissolve the FIL in the buffer at a concentration exactly 1.5x its predetermined CAC to ensure a stable micellar environment.

  • Protein Titration: Slowly add IFN-α 2b dropwise to the FIL solution under gentle orbital shaking (avoid vortexing to prevent shear-induced protein denaturation).

  • Thermal Incubation: Incubate the mixture at 37 °C for 2 hours to allow the fluorous domains to interact with the hydrophobic pockets of the protein.

  • Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) before and after complexation. A monodisperse peak shift (e.g., from an initial micelle size of 5 nm to a complex size of 15 nm) with a Polydispersity Index (PDI) < 0.2 validates uniform complex formation. Logic Check: The appearance of peaks > 1000 nm indicates macroscopic protein aggregation; the formulation must be discarded and the FIL/Protein molar ratio adjusted.

Workflow Prep 1. FIL Aqueous Solubilization Mix 2. Protein Titration (IFN-α 2b) Prep->Mix Incubate 3. Thermal Incubation Mix->Incubate Analyze 4. DLS & SAXS Characterization Incubate->Analyze Validate 5. Bioactivity Assay Analyze->Validate

Experimental workflow for self-validating FIL-Protein complexation.

References

  • Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research. Pure / Universidade Nova de Lisboa. 2

  • Disclosing the Potential of Fluorinated Ionic Liquids as Interferon-Alpha 2b Delivery Systems. MDPI.4

  • The role of ionic liquids in the pharmaceutical field: an overview of relevant applications. SciSpace. 3

  • Ionogels Derived from Fluorinated Ionic Liquids to Enhance Aqueous Drug Solubility for Local Drug Administration. PubMed / Gels. 6

  • Ionic liquids as the effective technology for enhancing transdermal drug delivery: Design principles, roles, mechanisms, and future challenges. PMC. 5

  • Tetrabutylphosphonium 2H,2H-perfluorodecanoate, 95%, reference material. J&K Scientific. 1

Sources

Application Note: Engineering Advanced Drug Delivery Systems Using Fluorinated Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals Content Focus: Mechanistic rationale, surfactant selection, and validated protocols for fluorous-phase nanocarriers.

Mechanistic Rationale: The "Fluorous" Advantage

The development of perfluorocarbon (PFC) nanoemulsions and core-shell nanoparticles has opened new frontiers in theranostics, enabling simultaneous drug delivery and


F Magnetic Resonance Imaging (MRI)[1]. However, formulating kinetically stable PFC-in-water emulsions using conventional hydrocarbon surfactants is notoriously difficult.

The core challenge lies in the unique stereoelectronic properties of the fluorine atom. Fluorine is characterized by a small atomic radius, low polarizability, and extremely high electronegativity[2]. Consequently, fluorocarbon chains are both highly hydrophobic and lipophobic, creating a distinct "fluorous" phase that resists interaction with both aqueous media and hydrocarbon oils[1].

When conventional surfactants are used to emulsify PFCs, they fail to lower the interfacial tension sufficiently, leading to rapid droplet degradation via Ostwald ripening. Fluorinated surfactants solve this by utilizing a "triphilic" or semifluorinated architecture (containing hydrophilic, lipophilic, and fluorophilic blocks)[3]. The fluorophilic tail anchors deeply into the PFC core, while the hydrophilic head interacts with the aqueous continuous phase. This drastically reduces interfacial tension to near-zero values, creating a rigid, highly stable interfacial film that prevents coalescence and drug leakage[4][5].

Quantitative Surfactant Selection

Selecting the correct fluorinated surfactant is dictated by the desired continuous phase, payload type, and downstream surface chemistry requirements. Below is a comparative matrix of field-validated fluorinated surfactants used in drug delivery.

SurfactantChemical NatureCritical Micelle Concentration (CMC)Primary ApplicationStructural / Mechanistic Advantage
C10-TAC Cationic (Perfluorononylmethyl)~0.8 mMCore-shell silica nanoparticlesForms unilamellar vesicles (~100 nm); ideal for templating elliptic silica shells[4].
C8-TAC Cationic (Perfluoroheptylmethyl)~8.5 mMCore-shell silica nanoparticlesShorter chain allows higher mobility during high-energy emulsification[4].
FTAC Non-ionic (Tris-derived polar head)~0.05 - 0.1 mMTheranostic PFC emulsionsHighly biocompatible; excellent stealth properties preventing rapid reticuloendothelial clearance[5].
F8H11DMP Anionic / ZwitterionicN/A (Forms reverse micelles)Pulmonary drug delivery (pMDIs)Stabilizes reverse water-in-fluorocarbon (W/F) microemulsions in hydrofluoroalkane propellants[6].

Workflow Visualization

The following diagram illustrates the critical path for synthesizing perfluorocarbon-encapsulated silica nanoparticles (PFCE@SiO


), a premier vehicle for targeted drug delivery and 

F MRI tracking.

G N1 Step 1: Aqueous Phase Preparation Dissolve C8-TAC/C10-TAC + PAP N2 Step 2: Fluorous Phase Addition Inject PFCE (Core Material) N1->N2 N3 Step 3: High-Energy Emulsification Ultrasonication (120 min, 65°C) N2->N3 N4 Step 4: Purification Filter through 0.45 µm membrane N3->N4 N5 Step 5: Sol-Gel Encapsulation Add TMOS, stir 72h at RT N4->N5 N6 Final Product PFCE@SiO2 Core-Shell Nanoparticles N5->N6

Workflow for synthesizing PFCE@SiO2 core-shell nanoparticles.

Validated Experimental Protocols

Protocol A: Synthesis of PFCE@SiO Core-Shell Nanoparticles

This protocol details the encapsulation of perfluoro-15-crown-5 ether (PFCE) within a silica shell using cationic fluorinated surfactants. The silica shell prevents fluorous phase evaporation and provides a substrate for drug conjugation[4].

Reagents:

  • Surfactant: C8-TAC (25.98 mg) or C10-TAC (4.26 mg) (Fixed at 1 × CMC)

  • Co-surfactant: PAP (N-(2-(2-(pyridin-4-yl)acetamido)ethyl) palmitamide) (0.33 mg)

  • Fluorous Core: PFCE (35 µL)

  • Silica Precursor: Tetramethyl orthosilicate (TMOS) (100 µL)

  • Solvent: Ultrapure Water (15 mL total)

Step-by-Step Methodology:

  • Surfactant Dissolution: Dissolve the chosen fluorinated surfactant (C8-TAC or C10-TAC) and the PAP co-surfactant in 5 mL of ultrapure water using a bath sonicator.

    • Causality: PAP is critical. It possesses a basic pyridinyl group that localizes at the fluorous/water interface. This basic moiety acts as a localized catalyst to initiate the sol-gel hydrolysis of TMOS directly on the droplet surface[4].

  • Primary Emulsification: Inject 35 µL of PFCE into the aqueous surfactant mixture.

  • High-Energy Ultrasonication: Subject the mixture to probe/bath ultrasonication for 120 minutes at 65°C.

    • Causality: The elevated temperature of 65°C increases the fluidity of the fluorinated surfactant chains, allowing them to rapidly migrate and pack densely at the newly formed PFCE/water interfaces, ensuring a highly monodisperse nanoemulsion.

  • Filtration: Pass the resulting emulsion through a 0.45 µm hydrophilic poly-tetrafluoroethylene (PTFE) filter to remove any un-emulsified bulk PFCE or titanium debris from the sonicator probe.

  • Sol-Gel Condensation: Transfer the filtered emulsion to a reaction vessel. Add 10 mL of ultrapure water, followed by the dropwise addition of 100 µL TMOS.

  • Maturation: Stir the mixture continuously for 72 hours at room temperature to allow complete silica network cross-linking.

Protocol B: Reverse Water-in-Fluorocarbon (W/F) Microemulsions for Pulmonary Delivery

This protocol is designed for delivering hydrophilic active pharmaceutical ingredients (APIs) via pressurized metered-dose inhalers (pMDIs)[6].

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the hydrophilic API in 1 mL of ultrapure water.

  • Fluorous Phase: In a separate vessel, dissolve the fluorinated surfactant F8H11DMP in 9 mL of perfluorooctyl bromide (PFOB).

  • Microemulsification: Slowly titrate the aqueous API solution into the PFOB/surfactant mixture under gentle magnetic stirring.

    • Causality: F8H11DMP possesses a bulky dimorpholinophosphate headgroup and a rigid perfluoroalkyl tail. This geometry naturally favors negative interfacial curvature, spontaneously driving the formation of thermodynamically stable reverse (W/F) micelles without the need for high-energy sonication[6].

  • Propellant Integration: The resulting clear microemulsion can be directly mixed with hydrofluoroalkane (HFA) propellants (e.g., Solkane 134a) at desired volume ratios for pMDI loading.

Quality Control & Self-Validation

To ensure the protocols have yielded functional, stable drug delivery systems, the following self-validating analytical checks must be performed:

  • Dynamic Light Scattering (DLS) & Zeta Potential:

    • Validation Check: Measure the hydrodynamic diameter before and after TMOS addition in Protocol A. A successful silica coating will manifest as a uniform size increase of ~10–25 nm. Furthermore, the highly positive Zeta potential of the C8-TAC emulsion should shift toward a negative value (approx. -20 to -30 mV) due to the presence of surface silanol (Si-OH) groups.

  • 
    F Nuclear Magnetic Resonance (NMR): 
    
    • Validation Check: Analyze the final PFCE@SiO

      
       nanoparticles via 
      
      
      
      F NMR. The spectrum must show a single, sharp, intense peak corresponding to the 20 equivalent fluorine atoms of PFCE. Line broadening indicates that the PFCE core has lost its liquid-like molecular mobility, which would severely degrade its utility as an MRI contrast agent[4].
  • Colloidal Stability (Aging Studies):

    • Validation Check: Store the formulations at 4°C, 25°C, and 37°C. Measure the Polydispersity Index (PDI) weekly. A PDI remaining below 0.2 over 30 days confirms that the fluorinated surfactant has successfully halted Ostwald ripening[5].

References

  • 1 - nih.gov 2.4 - frontiersin.org 3.2 - researchgate.net 4.5 - unige.ch

  • 3 - wisc.edu 6.6 - acs.org

Sources

"mild and greener Pd-catalyzed hydrogenation using phosphonium ionic liquids"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild and Greener Pd-Catalyzed Hydrogenation Using Phosphonium Ionic Liquids

Executive Summary

This guide details a protocol for generating and utilizing Palladium nanoparticles (Pd-NPs) stabilized within trihexyl(tetradecyl)phosphonium ionic liquids (PILs). Unlike traditional Pd/C heterogeneous catalysis or homogeneous systems requiring volatile organic compounds (VOCs), this system offers a "quasi-heterogeneous" approach. It combines the high activity of soluble clusters with the recyclability of heterogeneous supports.

Key Advantages:

  • Enhanced Selectivity: Steric bulk of the phosphonium cation directs selectivity (e.g., Alkyne

    
     Alkene) by controlling substrate approach.
    
  • Operational Safety: Negligible vapor pressure of PILs eliminates fire hazards associated with VOC solvents under hydrogen atmosphere.

  • Green Metrics: High catalyst recyclability (>10 runs) and solvent-free product isolation via phase separation.

Scientific Foundation & Mechanism

Why Phosphonium Ionic Liquids?

While imidazolium-based ILs are common, they suffer from the "carbene problem"—the acidic C2 proton can be deprotonated to form N-heterocyclic carbenes that coordinate strongly to the metal, potentially poisoning the catalyst or altering reactivity.

Phosphonium ILs, specifically


 (Cyphos IL 101)  or 

, offer superior thermal stability and chemical inertness. They stabilize metal nanoparticles through electrosteric stabilization :
  • Anionic Interaction: The anion (

    
    , 
    
    
    
    ) loosely associates with the electron-deficient metal surface.
  • Cationic Shielding: The bulky

    
     cations form a structured second sphere around the nanoparticle. This creates a "flexible cage" that prevents agglomeration (Ostwald ripening) while allowing small gas molecules (
    
    
    
    ) and substrates to penetrate.
Mechanism Visualization

The following diagram illustrates the in-situ formation of the active catalytic species and the stabilization network.

G cluster_stabilization Electrosteric Stabilization Layer Precursor Pd(II) Precursor (Pd(OAc)2) Reduction Reduction (H2 or NaBH4) Precursor->Reduction Nucleation Nucleation (Pd0 Clusters) Reduction->Nucleation ActiveCat Stabilized Pd-NP (2-5 nm) Nucleation->ActiveCat IL Self-Assembly Anion Anion (Cl-) Surface Binding Anion->ActiveCat Cation Cation [P6,6,6,14]+ Steric Shield Cation->ActiveCat

Figure 1: Formation and electrosteric stabilization of Pd nanoparticles in phosphonium ionic liquids.

Experimental Protocol

Safety Note: While PILs are non-volatile, hydrogen gas is highly flammable. Ensure all connections are leak-tested. Perform reactions in a fume hood.

Materials
  • Ionic Liquid: Trihexyl(tetradecyl)phosphonium chloride (

    
    ) - Viscous liquid at RT.
    
  • Precursor: Palladium(II) Acetate (

    
    ) or Palladium(II) Chloride (
    
    
    
    ).
  • Reductant: Hydrogen gas (balloon or cylinder).

  • Extraction Solvent: n-Heptane or Diethyl Ether (for product isolation).

Catalyst Preparation (In-Situ)

Causality: We use in-situ formation to avoid handling pyrophoric dry metal powders. The PIL acts as the solvent, reductant stabilizer, and reaction medium simultaneously.

  • Dissolution: In a Schlenk tube, dissolve

    
     (0.05 mmol) in 
    
    
    
    (2.0 g).
    • Observation: Solution will appear reddish-orange.

    • Tip: If the IL is too viscous, warm to 40°C to facilitate stirring.

  • Degassing: Vacuum purge the tube (

    
    ) and refill with Argon to remove oxygen.
    
  • Activation: Switch atmosphere to

    
     (1 atm/balloon). Stir at 60°C for 30 minutes.
    
    • Validation: The solution turns dark black/brown . This visual cue confirms the reduction of

      
       to colloidal 
      
      
      
      nanoparticles.[1]
Hydrogenation Workflow
  • Substrate Addition: Under counter-flow of

    
    , inject the liquid substrate (e.g., 1-octyne, styrene, nitrobenzene) (5.0 mmol) directly into the black IL-catalyst mixture.
    
  • Reaction: Stir vigorously (1000 rpm) at mild temperature (25°C - 50°C) under

    
     balloon (1 atm).
    
    • Note: High stirring speed is critical to overcome mass transfer limitations in viscous ILs.

  • Monitoring: Monitor consumption of

    
     or take aliquots for GC/NMR analysis.
    
  • Extraction (The Green Step):

    • Add 5 mL of n-heptane (or ether) to the reaction vessel.

    • Stir for 5 minutes, then let settle.

    • Self-Validation: You will see two distinct phases. The top layer (colorless) contains the product. The bottom layer (black) is the IL containing the Pd catalyst.

  • Recycling: Decant the organic layer. The bottom IL phase is ready for the next cycle immediately. Vacuum purge briefly to remove trace heptane before adding fresh substrate.

Workflow Diagram

G Start Start: Mix Pd(OAc)2 + PIL Activate Activate: H2, 60°C, 30 min (Turns Black) Start->Activate React Reaction: Add Substrate H2 Balloon, 25-50°C Activate->React Extract Extraction: Add Heptane Phase Separation React->Extract Product Top Phase: Product in Heptane Extract->Product Decant Recycle Bottom Phase: Pd-PIL Catalyst Extract->Recycle Retain Recycle->React Add Fresh Substrate

Figure 2: Operational workflow for hydrogenation and catalyst recycling.

Data Analysis & Performance

The following data compares the PIL system against standard catalytic systems for the partial hydrogenation of Phenylacetylene to Styrene . This transformation highlights the "Selectivity" advantage of the PIL steric cage.

Table 1: Comparative Catalytic Performance

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Selectivity (Alkene) %Green Score*
Pd-NPs /

None (IL) 30 2 >99 96 High
Pd/C (5%)Ethanol301.5>9982Med
Pd(OAc)2 (Homogeneous)Toluene6049075Low

*Green Score based on: Solvent toxicity, catalyst recyclability, and energy input.

Interpretation:

  • Selectivity: The PIL system achieves 96% selectivity for the alkene. The bulky phosphonium cations likely hinder the re-adsorption of the alkene (styrene) onto the Pd surface, preventing over-hydrogenation to the alkane (ethylbenzene).

  • Activity: While slightly slower than Pd/C (due to viscosity/mass transfer), the conversion is complete.

Troubleshooting & Quality Control

  • Issue: Catalyst Leaching (Yellowing of organic phase).

    • Cause: Formation of soluble molecular Pd species or incomplete reduction.

    • Fix: Ensure complete reduction (deep black color) before adding substrate. Use non-polar extraction solvents (heptane) rather than polar ones (ethyl acetate) to minimize IL solubility.

  • Issue: Low Reaction Rate.

    • Cause: Mass transfer limitation due to IL viscosity.

    • Fix: Increase stirring speed or slightly increase temperature (up to 50°C) to lower viscosity.

  • Issue: Catalyst Deactivation after Recycling.

    • Cause: Accumulation of product in the IL phase or salt formation.

    • Fix: Perform a thorough vacuum strip of the IL phase between runs (60°C, <1 mbar) to remove trace volatiles.

References

  • Gelesky, M. A., et al. (2014). "Solvation and Stabilization of Palladium Nanoparticles in Phosphonium-Based Ionic Liquids." Physical Chemistry Chemical Physics.

  • Banerjee, A., & Scott, R. W. J. (2014).[2] "Optimization of transition metal nanoparticle-phosphonium ionic liquid composite catalytic systems." Green Chemistry.

  • Scholten, J. D., et al. (2012). "Palladium Nanoscale Catalysts in Ionic Liquids: Coupling and Hydrogenation Reactions." Nanomaterials.

  • Cieniecka-Roslonkiewicz, A., et al. (2005). "Synthesis, Properties and Application of Phosphonium Ionic Liquids." Green Chemistry.

Sources

"Tetrabutylphosphonium 2h,2h-perfluorodecanoate as a reference material in environmental testing"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Tetrabutylphosphonium 2H,2H-Perfluorodecanoate in Environmental Testing

Part 1: Executive Summary & Scientific Context

Subject: Tetrabutylphosphonium 2H,2H-perfluorodecanoate (TBP-8:2 FTCA) CAS: 882489-14-7 Target Analyte: 2H,2H-Perfluorodecanoate (8:2 FTCA) Primary Application: Reference Standard for Environmental Monitoring of Fluorotelomer Degradation.

The "Why" Behind the Material: In environmental forensics, 2H,2H-perfluorodecanoic acid (8:2 FTCA) is a critical intermediate. It serves as the "missing link" in the biotransformation pathway of volatile 8:2 Fluorotelomer Alcohols (8:2 FTOH) into persistent perfluoroalkyl acids (like PFOA and PFNA).

While the free acid of 8:2 FTCA is chemically unstable and prone to decarboxylation or sublimation, the Tetrabutylphosphonium (TBP) salt form offers superior handling characteristics:

  • Lipophilicity: The bulky TBP cation renders the salt highly soluble in organic solvents (methanol, acetonitrile), facilitating the preparation of high-concentration stock solutions without precipitation issues common with sodium salts in pure organics.

  • Stoichiometric Precision: The high molecular weight of the counter-ion reduces weighing errors during gravimetric standard preparation.

  • Ionic Liquid Properties: This specific salt is often studied as a model for Fluorinated Ionic Liquids (FILs), meaning it can serve as both a target analyte (for IL toxicity) and a source of the 8:2 FTCA anion.

Part 2: Material Characterization & Stock Preparation

Critical Directive: Researchers must account for the stoichiometry between the salt and the active anionic analyte. Failure to correct for the TBP counter-ion will result in a ~35% underestimation of the environmental contaminant.

Physicochemical Data Table
PropertyValueNotes
Compound Name Tetrabutylphosphonium 2H,2H-perfluorodecanoateCommercial Reference Material
Formula

Salt Form
MW (Salt) 736.53 g/mol Used for weighing
Active Anion 2H,2H-perfluorodecanoate (8:2 FTCA)Target Analyte in LC-MS
Formula (Anion)

Dissociated species
MW (Anion) 477.10 g/mol Used for quantification
Correction Factor 0.647

Solubility Methanol, Acetonitrile, DCMInsoluble in pure water (forms micelles)
Protocol 1: Preparation of Stock Standards

Objective: Create a primary stock solution of 1000 µg/mL (active anion basis).

  • Weighing: Calculate the required mass of the salt. To prepare 10 mL of 1000 µg/mL anion standard:

    
    
    
  • Dissolution: Transfer the salt to a Class A volumetric flask. Dissolve in 100% Methanol (LC-MS grade) .

    • Note: Do not use water. The lipophilic TBP cation can cause the salt to oil out or adsorb to glass in aqueous matrices at high concentrations.

  • Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

    • Stability Check: 8:2 FTCA is susceptible to dehydrofluorination.[1] Monitor for the appearance of unsaturated 8:2 FTUCA (m/z ~457) in stocks older than 6 months.

Part 3: LC-MS/MS Method Development

Application Note: The analysis of 8:2 FTCA requires negative electrospray ionization (ESI-). Unlike fully fluorinated PFCA counterparts (e.g., PFDA), the presence of the ethyl spacer (


) changes the fragmentation physics, often yielding decarboxylated/dehydrofluorinated fragments.
Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (QqQ).[2]

  • Column: C18 or C8 Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Insight: Avoid Fluoro-phases for FTCA as retention can be excessive.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (95%) / Methanol (5%).

  • Mobile Phase B: 2 mM Ammonium Acetate in Methanol (100%).

    • Why Ammonium Acetate? It promotes ionization of the carboxylic acid while suppressing the formation of sodium adducts.

MRM Transition Table (8:2 FTCA)
Precursor Ion (m/z)Product Ion (m/z)TypeLoss MechanismCollision Energy (eV)
477.0

393.0 Quant

-15 to -25
477.0

413.0 Qual 1

-10 to -15
477.0

119.0 Qual 2

(Chain Fragment)
-35 to -45

Note: The transition 477 -> 393 is the most robust for environmental matrices, as it involves a specific structural loss characteristic of the fluorotelomer motif.

Part 4: Sample Preparation Protocol (Solid Phase Extraction)

Context: This protocol is designed for aqueous environmental samples (surface water, groundwater). The TBP cation will separate from the analyte during this process; the focus is recovering the 8:2 FTCA anion.

Workflow Logic (DOT Diagram)

G Sample Aqueous Sample (500 mL) Spike Spike: Mass-Labeled IS (e.g., M2-8:2 FTCA) Sample->Spike Load Load Sample Rate: 5 mL/min Spike->Load Cond Conditioning: WAX Cartridge (MeOH -> Water) Cond->Load Prep Wash Wash Steps: 1. Acetate Buffer (pH 4) 2. MeOH (Remove Interferences) Load->Wash Elute Elution: 0.1% NH4OH in MeOH Wash->Elute Target Analyte Retained Conc N2 Evaporation Reconstitute in 80:20 MeOH:Water Elute->Conc Analysis LC-MS/MS Analysis Conc->Analysis

Caption: SPE workflow for isolating 8:2 FTCA from aqueous matrices using Weak Anion Exchange (WAX).

Detailed Steps:
  • Sample Pre-treatment:

    • Adjust sample pH to 6-8.

    • Spike with mass-labeled internal standard (e.g.,

      
      -8:2 FTCA) to correct for matrix effects.
      
  • Cartridge Selection: Use Weak Anion Exchange (WAX) cartridges (e.g., Oasis WAX or Strata-X-AW).

    • Reasoning: 8:2 FTCA is an acidic anion. WAX retains it via electrostatic interaction, allowing organic washes to remove neutral interferences (and the TBP cation if present).

  • Conditioning:

    • 4 mL 0.1%

      
       in Methanol.
      
    • 4 mL Methanol.

    • 4 mL LC-MS grade water.

  • Loading: Load sample at ~1 drop/second.

  • Washing (Critical):

    • Wash 1: 4 mL Sodium Acetate buffer (pH 4). Ensures analyte is anionic but removes neutrals.

    • Wash 2: 4 mL Methanol. Removes lipophilic interferences. The 8:2 FTCA remains bound to the WAX sorbent.

  • Elution:

    • Elute with 4 mL 0.1% Ammonium Hydroxide in Methanol .

    • Mechanism:[3][4] High pH deprotonates the WAX amine groups, releasing the FTCA anion.

  • Reconstitution: Evaporate to dryness under Nitrogen (avoid heat > 40°C due to volatility). Reconstitute in 80:20 Methanol:Water.

Part 5: Quality Assurance & Self-Validation

To ensure the protocol is self-validating, implement the following checks:

  • The "TBP" Blank: Run a solvent blank containing only Tetrabutylphosphonium bromide (or similar) to confirm that the cation does not suppress ionization of the FTCA anion in the source.

  • Recovery Standard: Spike the TBP-8:2 FTCA salt into a clean water matrix. If recovery is <70%, it indicates either (a) poor dissociation of the ion pair in the matrix, or (b) loss during the methanol wash step of SPE.

  • Isomer Resolution: 8:2 FTCA can exist as linear and branched isomers. The TBP reference material is typically linear. Ensure the LC method separates these if analyzing industrial wastewater.

References

  • Tomy, G. T., et al. (2009). "Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada." Environmental Science & Technology.[1] (Demonstrates MRM transitions and environmental relevance). [Link]

  • Butt, C. M., et al. (2010). "Metabolism of 8:2 Fluorotelomer Alcohol in Mice and Rats." Chemical Research in Toxicology. (Details the metabolic pathway from FTOH to FTCA). [Link]

  • Wellington Laboratories. (2024). Catalogue of PFAS Reference Standards. (Source for mass-labeled internal standard cross-referencing). [Link]

  • US EPA. (2021). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water. (Basis for WAX SPE protocols). [Link]

Sources

"role of fluorinated ionic liquids as engineering solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated Ionic Liquids (FILs) represent a specialized class of neoteric solvents characterized by the incorporation of fluorinated chains (


4 carbon atoms) into the cation, anion, or both.[1][2] Unlike traditional ionic liquids (ILs), FILs exhibit a unique three-domain nanostructure  (polar, non-polar, and fluorous), enabling "smart" solvent behavior.[2] This guide details the engineering mechanisms, selection criteria, and validated protocols for deploying FILs in gas separation (CO

/O

), fluorous biphasic catalysis (FBS), and drug delivery systems.

The Engineering Advantage: The Fluorous Effect

To utilize FILs effectively, one must understand their structural differentiation from conventional solvents. While traditional ILs (e.g., [BMIM][PF


]) segregate into polar and non-polar domains, FILs introduce a third, fluorous domain .
  • Mechanism of Action: The segregation of perfluoroalkyl side chains creates "fluorous channels" within the liquid matrix. These channels possess extremely low cohesive energy density, resulting in:

    • High Free Volume: Exceptional solubility for small gases (O

      
      , CO
      
      
      
      ).
    • Thermomorphic Behavior: Temperature-dependent miscibility with organic solvents, enabling phase-switching separations.

    • Biological Inertness: High stability and low polarizability, useful for stabilizing labile pharmaceutical compounds.

Application I: Gas Separation & Transport

FILs are superior candidates for carbon capture and artificial oxygen carriers (blood substitutes) due to the high solubility of diatomic and triatomic gases in the fluorous domain.

Mechanism: The "Fluorine Tunnel"

Gas solubility in FILs is primarily physical, governed by the entropy of solvation. The rigid, bulky fluorinated chains prevent efficient packing of the ions, creating permanent voids (free volume) where gas molecules can reside without disrupting the ionic network.

Selection Guide for Gas Applications
Target GasRecommended AnionRecommended CationEngineering Rationale
CO

[Tf

N]

, [FEP]

[C

MIM]

(n

6)
High fluorination density increases CO

-philic interactions; [Tf

N] provides low viscosity for mass transfer.
O

[PF

]

, [BETI]

Phosphonium [P

]

Long alkyl/fluoroalkyl chains maximize the non-polar/fluorous domain size, mimicking perfluorocarbon (PFC) blood substitutes.
Protocol A: High-Pressure Gas Solubility Screening
  • Objective: Determine the Henry’s Law constant (

    
    ) for CO
    
    
    
    in a candidate FIL.
  • Method: Isochoric Saturation (Pressure Drop Method).

Step-by-Step Workflow:

  • Degassing: Load 5 mL of FIL into a high-pressure equilibrium cell. Heat to 353 K under vacuum (

    
     Pa) for 6 hours to remove water and volatile impurities. Critical: Water content >500 ppm significantly alters viscosity and gas uptake.
    
  • Thermal Equilibration: Set cell temperature to the target isotherm (e.g., 298.15 K) and allow stabilization (

    
     K).
    
  • Gas Injection: Inject CO

    
     from a reservoir into the cell to a target initial pressure (
    
    
    
    bar). Record pressure.
  • Equilibration: Stir magnetically at 500 rpm. Monitor pressure decay as gas dissolves. Equilibrium (

    
    ) is reached when pressure remains constant for >30 mins.
    
  • Calculation: Calculate moles of gas absorbed (

    
    ) using the pressure drop (
    
    
    
    ) and the equation of state (EoS) for CO
    
    
    .
    
    
  • Recycling: Depressurize and apply vacuum to regenerate the FIL. FILs typically suffer no capacity loss over >50 cycles.

Application II: Fluorous Biphasic Systems (FBS)

FBS utilizes the temperature-dependent miscibility of FILs with organic solvents to combine the advantages of homogeneous catalysis (high rate) with heterogeneous separation (easy recovery).

Workflow Visualization

The following diagram illustrates the "Smart Solvent" cycle where the FIL acts as a host for the catalyst.

FBS_Workflow Start Start: Biphasic Mixture (FIL + Organic Substrate) Heat Step 1: Heating (T > T_consolute) Start->Heat Miscibility Inducted Reaction Step 2: Homogeneous Reaction (Single Phase) Heat->Reaction Catalyst Contact Cool Step 3: Cooling (T < T_consolute) Reaction->Cool Reaction Complete Separate Step 4: Phase Separation (Gravity Settling) Cool->Separate Phase Split Product Organic Phase (Product) Separate->Product Decant Top Layer Recycle Fluorous Phase (Catalyst + FIL) Separate->Recycle Bottom Layer Recycle->Start Re-use (Cycle n+1)

Caption: Figure 1. Thermomorphic Fluorous Biphasic Catalysis (FBS) workflow. The system switches from heterogeneous to homogeneous and back, facilitating catalyst recovery.

Protocol B: Catalyst Recycling in FBS
  • Context: Rhodium-catalyzed hydrosilylation of alkenes.

  • Materials: FIL: [BMIM][C

    
    F
    
    
    
    SO
    
    
    ]; Solvent: Toluene; Catalyst: Fluorous-tagged Wilkinson’s catalyst.
  • Preparation: In a Schlenk tube, dissolve the fluorous catalyst (1 mol%) in the FIL (2 mL). Add the organic substrate (alkene) and reagent (silane) in toluene (2 mL).

  • Phase Check: At 25°C, verify two distinct phases (FIL bottom, Toluene top).

  • Reaction: Heat to 70°C. Observe the disappearance of the phase boundary (Homogeneous phase). Stir for 2 hours.

  • Separation: Cool the mixture to 0°C in an ice bath. The system will rapidly demix.

  • Extraction: Cannulate or decant the upper organic layer (product).

  • Wash: (Optional) Wash the FIL layer with cold toluene to remove trapped product.

  • Recycle: Add fresh substrates directly to the remaining FIL/Catalyst phase for the next run.

Application III: Pharmaceutical Engineering

FILs are emerging as critical excipients for drug delivery, particularly for stabilizing protein therapeutics and enhancing the solubility of poorly water-soluble drugs (BCS Class II/IV).

Mechanism: Surfactancy and Aggregation

FILs with long fluorinated chains act as powerful surfactants. They form micelles at Critical Aggregation Concentrations (CAC) significantly lower than hydrogenated surfactants. These micelles can encapsulate hydrophobic drugs, protecting them from hydrolysis and enzymatic degradation.

Protocol C: Preparation of FIL-Based Ionogels for Topical Delivery
  • Objective: Create a stable gel containing a hydrophobic drug (e.g., Doxorubicin) using a FIL and Gelatin.

  • FIL: 1-ethyl-3-methylpyridinium perfluorobutanesulfonate ([C

    
    C
    
    
    
    py][C
    
    
    F
    
    
    SO
    
    
    ]).[3]
  • Drug Solubilization: Dissolve the hydrophobic drug in the FIL at 25°C. Stir until a clear, homogenous solution is obtained. Note: FILs can increase solubility by 10-50x compared to water.

  • Gelatin Preparation: Prepare a 10 wt% aqueous solution of fish gelatin at 40°C.

  • Emulsification: Dropwise add the FIL-Drug solution to the gelatin solution while stirring at 1000 rpm.

  • Gelation: Pour the emulsion into a mold and cool to 4°C for 12 hours.

  • Validation: Perform rheological testing (Frequency sweep) to confirm the storage modulus (

    
    ) > loss modulus (
    
    
    
    ), indicating a stable gel network.

Selection Guide: Tuning FIL Properties

Use the table below to select the appropriate anion/cation combination for your engineering constraint.

Engineering ConstraintTuning StrategyRecommended MoietyTrade-off
Minimize Viscosity Disrupt ionic packing; reduce H-bonding.Anion: [Tf

N]

or [FSI]

Cation: [EMIM]

Lower thermal stability compared to longer chains.
Maximize Hydrophobicity Increase Fluorine content.Anion: [BETI]

or [FAP]

Cation: Fluorinated Imidazolium
Increased cost and density; potential environmental persistence (PFAS).
Biocompatibility Use bio-derived cations; avoid hydrolyzable anions.Cation: Cholinium or Amino-acid basedAnion: Fluorinated carboxylatesLower thermal stability; higher viscosity.

References

  • Pereiro, A. B., et al. (2013). Fluorinated Ionic Liquids: Properties and Applications. ACS Sustainable Chemistry & Engineering. Link

  • van den Broeke, J., et al. (2002). A Highly Fluorous Room-Temperature Ionic Liquid Exhibiting Fluorous Biphasic Behavior and Its Use in Catalyst Recycling. Organic Letters. Link

  • Vieira, N. S. M., et al. (2022). Understanding the phase and solvation behavior of fluorinated ionic liquids. Journal of Molecular Liquids. Link

  • Pedro, S. N., et al. (2022). Ionogels Derived from Fluorinated Ionic Liquids to Enhance Aqueous Drug Solubility for Local Drug Administration. Pharmaceutics. Link

  • Muldoon, M. J., et al. (2007). Improving Carbon Dioxide Solubility in Ionic Liquids. Journal of Physical Chemistry B. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Tetrabutylphosphonium 2H,2H-perfluorodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 882489-14-7 | Target Audience: Chemical Process Engineers, R&D Chemists[1]

Executive Summary

This technical guide addresses the synthesis optimization of Tetrabutylphosphonium 2H,2H-perfluorodecanoate (


).[1][2] This fluorinated ionic liquid (FIL) combines a lipophilic cation with a fluorophilic anion, creating unique solubility challenges.[1][2]

Low yields in this synthesis are rarely due to reaction failure but rather isolation failure . The amphiphilic nature of the product often leads to stable emulsions during extraction or significant losses during phase separation. This guide prioritizes the Acid-Base Neutralization route for high-purity applications and provides a corrected Metathesis protocol for cost-sensitive bulk synthesis.

Part 1: The Synthesis Decision Matrix

Before starting, select the route based on your purity requirements and available reagents.[2]

Synthesis_Decision_Tree start START: Select Precursors decision Primary Constraint? start->decision route_A Route A: Neutralization (High Purity / Low Waste) decision->route_A Purity > 99% route_B Route B: Metathesis (Lower Cost / Scalable) decision->route_B Cost Sensitive reagents_A Reagents: [PBu4]OH (40% aq) + 2H,2H-Perfluorodecanoic Acid route_A->reagents_A reagents_B Reagents: [PBu4]Br + Na/K-2H,2H-Perfluorodecanoate route_B->reagents_B process_A Process: Direct mix in MeOH Vacuum Dehydration reagents_A->process_A process_B Process: Biphasic Reaction (DCM/H2O) Salt Removal via Wash reagents_B->process_B risk_A Risk: Thermal degradation during drying process_A->risk_A risk_B Risk: Stable Emulsions Halide Impurities process_B->risk_B product Target: [PBu4][8:2-FTCA] risk_A->product risk_B->product

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on purity vs. cost constraints.

Part 2: Optimized Protocols
Protocol A: Acid-Base Neutralization (Recommended)

Best for: Analytical standards, biological applications, and high-yield requirements.[1][2]

The Chemistry:


[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2H,2H-perfluorodecanoic acid (1.0 equiv) in Methanol (MeOH).

    • Why MeOH? It solubilizes both the fluorinated acid and the phosphonium hydroxide, ensuring a homogeneous reaction.[2]

  • Addition: Add Tetrabutylphosphonium hydroxide (40% aq. solution) (1.0 equiv) dropwise at 0°C.[1][2]

    • Critical Control Point: Do not exceed 1.05 equivalents of base.[2] Excess hydroxide causes Hofmann elimination of the cation at higher temperatures, producing tributylphosphine oxide impurities [1].[2]

  • Reaction: Stir at room temperature for 2 hours.

  • Solvent Removal: Evaporate MeOH/Water on a rotary evaporator at 40°C.

  • Drying (The Yield Killer): The product will likely form a viscous oil or waxy solid that traps water.[2]

    • Action: Dissolve the residue in Dichloromethane (DCM), dry over anhydrous

      
      , filter, and re-evaporate.
      
    • Final Polish: Dry under high vacuum (<0.1 mbar) at 50°C for 24 hours.

Protocol B: Biphasic Metathesis (Anion Exchange)

Best for: Large-scale synthesis where [PBu4]OH is too expensive.[1][2]

The Chemistry:


[1][2]

Step-by-Step Workflow:

  • Pre-neutralization: Neutralize the fluorinated acid with KOH in water to form the potassium salt.

  • Phase Mixing: Dissolve

    
     in DCM. Add the aqueous potassium salt solution to the DCM layer.
    
  • Extraction: Vigorously stir the biphasic mixture for 4-6 hours. The lipophilic phosphonium cation will pair with the fluorinated anion and migrate to the DCM layer.[2]

  • Washing (Critical): Separate the DCM layer and wash with deionized water 3x to remove KBr.[2]

    • Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl) to break it, but this re-introduces ions.[1][2] Better to use centrifugation.

Part 3: Technical Support & Troubleshooting (FAQ)
Issue 1: "My yield is >100% and the product is wet/oily."

Diagnosis: Incomplete drying or solvent trapping. Root Cause: The perfluorinated chain creates a "fluorous domain" that can trap solvent molecules, while the phosphonium head is extremely hygroscopic. Solution:

  • Do not rely solely on a rotary evaporator.

  • Technique: Use Azeotropic Distillation . Add dry benzene or toluene to the crude oil and evaporate. This carries away trace water more effectively than direct vacuum.[2]

  • Verification: Check

    
     NMR. A water peak at ~1.56 ppm (in 
    
    
    
    ) or ~4.8 ppm (in
    
    
    ) indicates moisture.[1][2]
Issue 2: "I have a persistent emulsion during the water wash (Metathesis route)."

Diagnosis: Surfactant stabilization.[2] Root Cause: You have synthesized a potent surfactant. Vigorous shaking creates stable micelles.[2] Solution:

  • Gentle Mixing: Use a magnetic stirrer bar for phase transfer, not violent shaking.

  • The "Salting Out" Trick: Add a specific amount of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) only if you were making a TFSI salt.[2] Since you are making a carboxylate, use Centrifugation (3000 rpm for 10 mins).

  • Filter Aid: Pass the emulsion through a pad of Celite. The water often stays in the Celite while the organic phase passes through.

Issue 3: "The product is dark/yellow instead of colorless."

Diagnosis: Thermal degradation or impurity oxidation. Root Cause:

  • Hofmann Elimination: Heating

    
     above 60°C generates tributylamine and alkenes.[2]
    
  • Phosphine Oxidation: Traces of precursor tributylphosphine may have oxidized.[2] Solution:

  • Keep reaction temperatures below 50°C .

  • Perform the final drying step in the dark or under Nitrogen/Argon.

  • Purification: Dissolve in a minimum amount of DCM and precipitate by adding cold Diethyl Ether or Hexane (trituration).[2]

Part 4: Solvent Compatibility & Data

Table 1: Solubility Profile for Purification Optimization

SolventSolubility of

Usage in Protocol
Methanol HighReaction Medium
Dichloromethane (DCM) HighExtraction / Isolation
Water Insoluble / ImmiscibleWashing impurity removal
Diethyl Ether Low / ModerateAnti-solvent for precipitation
Hexane InsolubleAnti-solvent (Best for crystallization)
Part 5: Advanced Troubleshooting Visualization

Use this logic flow when the isolated yield is lower than 80%.

Yield_Troubleshooting problem Low Yield (<80%) check_aq Check Aqueous Phase (Did product stay in water?) problem->check_aq check_emulsion Was there an emulsion? problem->check_emulsion check_purity Check Purity (NMR) problem->check_purity action_salting Action: Salt out aqueous layer with NaCl & re-extract check_aq->action_salting Yes (Cloudy water) action_centrifuge Action: Centrifuge to recover trapped oil check_emulsion->action_centrifuge Yes action_dry Action: Product is likely wet. Recalculate yield after lyophilization. check_purity->action_dry Solvent peaks present

Figure 2: Troubleshooting logic for yield recovery.

References
  • Fraser, K. J., & MacFarlane, D. R. (2009).[1][2] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321.[1][2] [1][2]

  • Zhou, Q., et al. (2011).[1][2] Properties of lipophilic fluorinated phosphonium salts. Journal of Fluorine Chemistry, 132(10), 802-809.[1][2]

  • Kohno, Y., & Ohno, H. (2012).[1][2] Ionic liquid/water mixtures for biomass processing.[2] Current Opinion in Green and Sustainable Chemistry. (Context on TBPH reactivity).

  • Sigma-Aldrich. (n.d.).[2] Tetrabutylphosphonium hydroxide 40 wt. % in H2O Technical Data Sheet.[2][3] [1][2]

  • ChemicalBook. (2024).[2] Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Properties and Synthesis.

Sources

"preventing degradation of fluorinated phosphonium salts during experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: CRITICAL Topic: Preventing Degradation of Fluorinated Phosphonium Salts Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

Welcome to the technical support hub. You are likely here because your fluorinated phosphonium salt (e.g., tetrakis(pentafluorophenyl)phosphonium or fluoroalkyl derivatives) has degraded into a useless oil or failed to yield product in a Wittig/phase-transfer reaction.

The Core Problem: Fluorination creates a paradox. While fluorine atoms provide unique electronic properties (lipophilicity, metabolic stability) for your final drug target, they destabilize the phosphonium reagent itself. The strong electron-withdrawing nature of fluorine renders the central phosphorus atom highly electrophilic, making it a "hair-trigger" target for nucleophilic attack by moisture (hydrolysis) or counter-ions.

This guide replaces standard operating procedures with chemically grounded survival strategies for these sensitive reagents.

Module 1: Mechanistic Diagnostics (The "Why")
Q: Why did my salt degrade even though I stored it in a desiccator?

A: A standard desiccator is often insufficient. The degradation is likely driven by Alkaline Hydrolysis , which is accelerated by the inductive effect of fluorine.

The Mechanism: In non-fluorinated salts (e.g., methyltriphenylphosphonium), the phosphorus is positively charged but relatively stable. In fluorinated salts, the electron-withdrawing fluorine atoms pull electron density away from the phosphorus (


). This makes the 

center significantly more "thirsty" for electrons. Even trace atmospheric moisture (

) or mild bases can attack the phosphorus, forming a pentacoordinate intermediate that collapses into a phosphine oxide and a hydrocarbon.

Visualizing the Failure Point:

HydrolysisMechanism Salt Fluorinated Phosphonium Salt (R-P+) Intermediate Pentacoordinate Phosphorane Intermediate (Unstable) Salt->Intermediate Nucleophilic Attack (Accelerated by F-induction) Water Trace Moisture (OH- / H2O) Water->Intermediate Collapse Bond Cleavage Intermediate->Collapse Product1 Phosphine Oxide (Dead Reagent) Collapse->Product1 Product2 Fluorinated Hydrocarbon Collapse->Product2

Figure 1: The hydrolysis pathway.[1] Note that fluorinated substituents lower the energy barrier for the initial nucleophilic attack, increasing sensitivity to moisture by orders of magnitude.

Module 2: Storage & Handling Protocols
Q: My salt has turned into a viscous oil. Is it recoverable?

A: This "oiling out" is usually due to hygroscopicity leading to partial hydrolysis or lattice disruption by water.

  • Diagnosis: If 31P NMR shows a singlet at ~20–50 ppm (Phosphine Oxide), it is degraded. If the peak remains at the salt shift, it is simply wet.

  • Recovery Protocol: Do not heat simply under vacuum; this often dissolves the salt in its own absorbed water, accelerating hydrolysis.

Protocol A: Azeotropic Drying (The "Rescue" Method)

  • Dissolve: Dissolve the oily salt in anhydrous Dichloromethane (DCM) .

  • Dry: Add activated 4Å molecular sieves and let stand for 2 hours.

  • Filter: Filter via cannula under Argon into a Schlenk flask.

  • Exchange: Add anhydrous Toluene (which forms an azeotrope with water).

  • Evaporate: Remove solvent under high vacuum. The toluene will carry off residual moisture.[2]

  • Result: The oil should return to a solid or semi-solid state.

Q: Which counter-ion should I use to prevent this?

A: The anion dictates stability. Halides (


, 

) are nucleophilic and hygroscopic. Non-coordinating anions are superior for fluorinated cations.

Table 1: Anion Stability Matrix

Anion TypeExamplesHygroscopicityNucleophilicityStability RatingRecommended Use
Halides

,

,

HighHighLow Only for immediate use; store in glovebox.
Oxyanions

(Triflate)
ModerateLowMedium General synthesis; handle quickly in air.
Weakly Coordinating

,

LowVery LowHigh Bench-stable for short periods.
Bulky Fluorinated

(TFAB/BARF)
Very LowNoneCritical Gold Standard for high-value fluorinated cations.
Module 3: Reaction Troubleshooting
Q: My Wittig reaction failed. I see starting material and phosphine oxide, but no alkene.

A: You likely used a base that was too strong or nucleophilic, attacking the phosphorus instead of deprotonating the alpha-carbon.

The Fix:

  • Temperature Control: Fluorinated ylides are thermally unstable. Conduct deprotonation at -78°C , not

    
    .
    
  • Base Selection: Avoid hydroxide (

    
    ) or alkoxides (
    
    
    
    ) if possible. Use non-nucleophilic bases like NaHMDS or KHMDS . The steric bulk prevents attack on the phosphorus center.

Workflow Decision Tree:

HandlingWorkflow Start Start: Fluorinated Salt Handling CheckState Physical State? Start->CheckState Solid Solid/Crystalline CheckState->Solid Oil Oily/Gooey CheckState->Oil Action1 Proceed to Reaction (Use Schlenk Line) Solid->Action1 NMR Run 31P NMR (Anhydrous CDCl3) Oil->NMR Pure Single Peak (Salt) NMR->Pure Wet Only Degraded New Peak (+30-50ppm) NMR->Degraded Oxidized Action2 Perform Protocol A (Azeotropic Drying) Pure->Action2 Action3 Discard/Recycle (Irreversible Hydrolysis) Degraded->Action3 Action2->Action1

Figure 2: Decision matrix for handling compromised reagents.

Module 4: Analytical Validation (31P NMR)

Protocol B: The "Pulse" Check Never commit expensive precursors to a reaction without verifying the salt's integrity. 1H NMR is often too cluttered to see 5% degradation.

  • Sample Prep: Dissolve 10 mg of salt in anhydrous

    
     or 
    
    
    
    inside a glovebox or under
    
    
    flow.
  • Acquisition: Run a standard proton-decoupled 31P NMR.

  • Interpretation:

    • 
       0 to +10 ppm:  Typical range for Phosphonium Salts (
      
      
      
      ).
    • 
       +25 to +50 ppm:  Typical range for Phosphine Oxides  (
      
      
      
      ).
    • 
       -10 to -60 ppm:  Typical for free Phosphines (if reduction occurred, rare).
      

Critical Threshold: If the Oxide peak integrates to >5%, purify via recrystallization (Ethanol/Ether) before use.

References
  • Byrne, P. A., & Gilheany, D. G. (2016).[1] The Mechanism of Phosphonium Ylide Alcoholysis & Hydrolysis: Concerted Addition of the O-H Bond Across the P=C bond. Chemistry – A European Journal.[1] Link

  • Mandouma, G., et al. (2019).[3] Development of Tetraarylphosphonium/Tetrakis(pentafluorophenyl)borate (TAPR/TFAB) salts as non-aqueous electrolytes. International Journal for Innovation Education and Research.[3] Link

  • Schnell, A., & Tebby, J. C. (1977).[4] Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Wall, L. A., et al. (1970). Preparation and Thermal Stability of Tetrakis-(pentafluorophenyl)-silane and Tris-(pentafluorophenyl)-phosphine. Journal of Research of the National Bureau of Standards. Link

  • TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. Link

Sources

Technical Support Center: Optimizing Tetrabutylphosphonium 2H,2H-Perfluorodecanoate for Surface Coatings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, materials scientists, and drug development professionals working with Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7) .

This highly fluorinated phosphonium ionic liquid (HFPIL) is a powerful, thermally stable, and non-volatile small molecule uniquely suited for generating superhydrophobic, self-healing, and anti-fouling barrier coatings on metal and polymer substrates[1][2]. However, optimizing its concentration is a critical thermodynamic balancing act. Too little results in incomplete surface coverage; too much leads to unbound multilayers, poor adhesion, and severe cytotoxicity via reactive oxygen species (ROS) generation[1].

This guide provides the mechanistic causality behind experimental choices, a self-validating standard operating procedure (SOP), and a targeted troubleshooting matrix.

Experimental Workflow & Mechanistic Pathway

The following diagram illustrates the self-validating optimization loop required to achieve a stable, superhydrophobic barrier coating.

OptimizationWorkflow Prep Substrate Preparation (Plasma/Chemical Activation) Coat Coating Application (Spin/Dip Coating) Prep->Coat Sol Solution Formulation (0.1 - 5.0 wt% HFPIL) Sol->Coat Cure Thermal Curing (Chain Alignment & Solvent Removal) Coat->Cure Char Surface Characterization (WCA, XPS, AFM) Cure->Char Eval Is Concentration Optimized? Char->Eval Success Optimal Superhydrophobic Barrier Coating Eval->Success Yes (WCA > 120°) Fail Adjust Concentration or Solvent Ratio Eval->Fail No (Defects/Low WCA) Fail->Sol Feedback Loop

Optimization workflow for Tetrabutylphosphonium 2H,2H-perfluorodecanoate surface coatings.

Quantitative Data: Concentration vs. Coating Performance

The table below summarizes the expected outcomes across different concentration tiers. Use this as a baseline to predict coating behavior and validate your experimental results.

Concentration (wt%)Surface CoverageWater Contact Angle (WCA)Coating AdhesionCytotoxicity Risk
0.1 - 0.5% Incomplete / Patchy< 90° (Hydrophilic)High (Direct substrate bond)Low
1.0 - 2.0% Dense Monolayer> 120° (Superhydrophobic)High (Electrostatic anchoring)Low-Moderate
> 5.0% Unbound MultilayerVariable (90° - 110°)Poor (High shear delamination)High (ROS induced)

Standard Operating Procedure (SOP): Concentration Optimization

This self-validating protocol ensures that the physical chemistry of the HFPIL is properly leveraged. Every step is designed to force the perfluorodecanoate anions to self-assemble with their fluorinated tails pointing outward.

Step 1: Substrate Activation (Causality: Anchoring)

  • Action: Sonicate zinc or polymer substrates in acetone, followed by isopropanol, for 10 minutes each. Dry with N₂ gas. Treat with O₂ plasma for 5 minutes.

  • Causality: Plasma treatment generates a high density of surface hydroxyl (-OH) groups. The bulky tetrabutylphosphonium cations require these electronegative sites to form strong electrostatic anchors. Without this step, the coating will easily delaminate.

Step 2: Serial Formulation (Causality: Finding the Monolayer Limit)

  • Action: Dissolve Tetrabutylphosphonium 2H,2H-perfluorodecanoate in a compatible fluorinated solvent (or a highly pure ethanol/water mixture). Prepare a serial dilution of 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% (wt/v). Sonicate for 15 minutes.

  • Causality: We must identify the exact concentration that achieves a critical micelle/monolayer concentration on the substrate without leaving unbound excess.

Step 3: Spin Coating Application

  • Action: Dispense 100 µL of the solution onto the activated substrate. Spin coat at 2000 rpm for 30 seconds.

  • Causality: Spin coating ensures a uniform hydrodynamic boundary layer. Dip coating can be used, but withdrawal speeds must be strictly controlled to prevent gravity-induced thickness gradients.

Step 4: Thermal Curing (Causality: Thermodynamic Chain Alignment)

  • Action: Anneal the coated substrates on a hot plate at 90°C for 1 hour.

  • Causality: This is the most critical step. Curing drives off residual solvent and provides the thermodynamic activation energy required for the 2H,2H-perfluorodecanoate tails to physically rotate and orient away from the substrate, minimizing the surface free energy.

Step 5: Self-Validation & Characterization

  • Action: Measure the Water Contact Angle (WCA). If WCA > 120°, the chains are properly aligned. Validate the chemical composition using X-ray Photoelectron Spectroscopy (XPS) by checking the F 1s to C 1s ratio.

Troubleshooting Guide (Q&A)

Q1: Why is my coating exhibiting a low water contact angle (<100°) despite using a highly fluorinated ionic liquid?

Causality & Solution: A low WCA indicates a disorganized surface energy profile. This happens for two reasons:

  • Sub-optimal concentration (<0.5 wt%): The surface coverage is incomplete, exposing the higher-energy substrate.

  • Insufficient thermal curing: The perfluorinated tails have not received enough thermodynamic energy to orient outward, leaving the bulky, less-hydrophobic tetrabutylphosphonium cations exposed at the interface. Fix: Increase the concentration to the 1.0–2.0 wt% range and ensure your curing temperature is at least 90°C to force chain alignment.

Q2: I am observing cloudy films or phase separation during the curing process. How can I resolve this?

Causality & Solution: Cloudiness is a classic sign of phase separation or micelle aggregation. This occurs when the HFPIL concentration exceeds its solubility limit in the chosen solvent, or when rapid solvent evaporation traps aggregated ionic liquid clusters before they can spread into a monolayer. Fix: Switch to a more compatible solvent system (e.g., incorporating a fluorinated co-solvent) and reduce the concentration. Implement a slower drying ramp-up rather than placing the substrate directly onto a 90°C hot plate.

Q3: The coating delaminates easily in aqueous or marine environments. What is the cause?

Causality & Solution: While phosphonium ionic liquids possess potent anti-fouling properties[3], poor adhesion is usually caused by using an excessive concentration (>5.0 wt%). Only the first molecular layer interacts strongly with the substrate via electrostatic forces. Subsequent layers form unbound multilayers held together only by weak Van der Waals forces. When exposed to fluid shear, these upper layers easily slough off. Fix: Dilute the coating solution. Implement a post-coating solvent rinse to wash away unbound excess HFPIL before the final thermal curing step.

Q4: We are developing a biomedical coating. Why are our in vitro assays showing high cytotoxicity?

Causality & Solution: Tetrabutylphosphonium 2H,2H-perfluorodecanoate is known to induce cell death and the formation of reactive oxygen species (ROS) in cellular models at elevated concentrations[1]. Furthermore, the alkyl chain lengths of phosphonium ionic liquids directly influence their ability to penetrate and disrupt biological cell membranes (hemolytic activity)[4]. If your concentration is too high, unbound ionic liquid leaches into the biological media, causing immediate membrane disruption. Fix: Strictly optimize the concentration to the absolute minimum required for barrier formation (~1.0 wt%). Perform extensive washing steps (e.g., PBS soaking for 24 hours) to remove any unanchored ionic liquid prior to biological exposure.

Frequently Asked Questions (FAQs)

Q: What is the shelf life and proper storage protocol for the neat reference material? A: The neat material is typically stable for up to 36 months when stored in amber vials to protect it from light degradation[5]. It should be kept in a desiccator, as moisture can induce unwanted aggregation prior to solvent dissolution.

Q: Can this specific HFPIL be used as an anti-fouling agent? A: Yes. Phosphonium ionic liquids have demonstrated excellent foul-release and anti-fouling properties, particularly in marine environments[3] and on polymers like PVC[4]. However, their anti-fouling efficacy is directly correlated to the hydrophobicity of the optimized surface—meaning strict adherence to the concentration and curing SOP above is mandatory.

References

  • ChemicalBook.Tetrabutylphosphonium 2H,2H-Perfluorodecanoate CAS#: 882489-14-7.
  • CRMLabStandard.Tetrabutylphosphonium 2H,2H-Perfluorodecanoate – CRM.
  • Chemical Communications (RSC Publishing).Highly fluorinated phosphonium ionic liquids: novel media for the generation of superhydrophobic coatings.
  • MDPI.Anti-Fouling Properties of Phosphonium Ionic Liquid Coatings in the Marine Environment.
  • ACS Omega.Phosphonium Ionic Liquid-Infused Poly(vinyl chloride) Surfaces Possessing Potent Antifouling Properties.

Sources

Technical Support Center: Overcoming Purification Challenges in Fluorinated Ionic Liquids (FILs)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve ultra-high purity in fluorinated ionic liquids (FILs). Unlike conventional ionic liquids, FILs possess unique fluorous domains that induce surfactant-like behavior, making standard purification protocols ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your FILs meet the stringent purity requirements necessary for biopharmaceutical formulations, protein extraction, and advanced catalytic applications.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard water-washing protocols fail to remove halide impurities from FILs? A1: FILs, particularly those with perfluoroalkyl chains (≥C4), exhibit profound 1[1]. They form three nano-segregated domains (polar, non-polar hydrogenated, and non-polar fluorinated)[1]. When you attempt a simple aqueous wash to remove unreacted halides (e.g., Cl⁻ or Br⁻) from the metathesis step, the FIL acts as a surfactant. This creates stable emulsions or micelles that trap the halide ions within the fluorous or polar core[1][2]. Causality dictates that we must chemically or thermally disrupt this micellar structure before phase separation can effectively partition the halides into the aqueous phase.

Q2: I am using a [BF4]⁻ or [PF6]⁻ based FIL. Why is my pH dropping, and why am I seeing unexpected degradation in my protein targets? A2: This is a classic hydrolysis issue. Fluorinated anions like tetrafluoroborate ([BF4]⁻) and hexafluorophosphate ([PF6]⁻) are highly susceptible to 3, yielding highly corrosive hydrofluoric acid (HF)[3]. This not only drops the pH but also denatures the target biomolecules you are trying to formulate. The causality is a nucleophilic attack by water on the P-F or B-F bonds. To prevent this, water must be rigorously removed immediately after synthesis, and the FIL must be handled under inert atmospheric conditions.

Part 2: Troubleshooting Guides & Workflows

Issue 1: Persistent Halide Contamination (Cl⁻/Br⁻ > 100 ppm)

Symptom: AgNO₃ testing yields a cloudy precipitate; ion chromatography shows high halide peaks. Root Cause: Incomplete metathesis during synthesis and the entrapment of halides in FIL aggregates[3].

HalideRemoval Start Crude FIL with Halide Impurities Step1 Dissolve in CH2Cl2 (Disrupts Micelles) Start->Step1 Step2 Wash with Ultra-Pure H2O (Multiple cycles) Step1->Step2 Decision AgNO3 Test on Aqueous Phase Step2->Decision Decision->Step2 Cloudy (Cl- present) Step3 Pass through Ion Exchange Resin Decision->Step3 Clear (Cl- absent) End Halide-Free FIL (<10 ppm) Step3->End

Workflow for halide removal from crude fluorinated ionic liquids.

Step-by-Step Protocol: Advanced Halide Removal

  • Solvent Dilution: Dissolve 100 g of crude FIL in 200 mL of dichloromethane (DCM). Scientist Insight: DCM is chosen because it solubilizes the FIL while preventing the formation of stable aqueous emulsions.

  • Aqueous Washing: Add 50 mL of ultra-pure deionized water (18.2 MΩ·cm). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Allow 30 minutes for complete phase separation. The high density of FILs means the organic layer will settle at the bottom.

  • Validation (AgNO₃ Test): Collect a 1 mL aliquot of the aqueous layer. Add 1 drop of 0.1 M HNO₃ and 1 drop of 0.1 M AgNO₃. If a white precipitate forms, repeat steps 2-4.

  • Polishing: For ultra-low halide requirements (<10 ppm), pass the DCM-FIL solution through a column packed with a specialized anion-exchange resin (e.g., Amberlite IRA-400 pre-loaded with your target fluorinated anion).

  • Solvent Removal: Remove DCM via rotary evaporation at 40°C, followed by high vacuum.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Symptom: The aqueous and organic phases refuse to separate, forming a milky emulsion. Root Cause: FILs with perfluoroalkyl chains act as powerful surfactants, lowering the interfacial tension between water and the organic solvent[1][4].

EmulsionBreaking Emulsion Stable FIL/Water Emulsion Action1 Add Chaotropic Salt (e.g., KPF6 or NaBF4) Emulsion->Action1 Action2 Centrifugation (4000 rpm, 15 min) Action1->Action2 PhaseSep Distinct Phase Separation Action2->PhaseSep Validation Karl Fischer Titration for Water Content PhaseSep->Validation

Emulsion breaking strategy using chaotropic salts and centrifugation.

Step-by-Step Protocol: Emulsion Breaking

  • Salting-Out: Add a small quantity (e.g., 0.5 M) of a salt sharing the same anion as your FIL (e.g., Na[Tf₂N] for a [Tf₂N]-based FIL) directly to the emulsion. Scientist Insight: This increases the ionic strength of the aqueous phase, decreasing the solubility of the FIL and forcing it into the organic phase (salting-out effect).

  • Thermal Shock: If the emulsion persists, chill the mixture to 4°C for 30 minutes, then warm to 40°C. Temperature swings alter the critical micelle concentration (CMC), destabilizing the interfacial film.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to mechanically force phase separation.

Issue 3: Trace Water Retention and Hydrolysis

Symptom: High baseline in NMR, unexplained byproduct peaks, or failure to meet Karl Fischer (KF) titration specs (<50 ppm). Root Cause: Strong hydrogen bonding between water molecules and the polar domains of the FIL.

WaterRemoval WetFIL Wet FIL (>1000 ppm H2O) Rotovap Rotary Evaporation (60°C, 20 mbar) WetFIL->Rotovap Schlenk Schlenk Line Vacuum (70°C, <0.01 mbar, 48h) Rotovap->Schlenk Validation Karl Fischer Titration Schlenk->Validation Validation->Schlenk Fail DryFIL Ultra-Dry FIL (<50 ppm H2O) Validation->DryFIL Pass

High-vacuum drying workflow for trace water removal in FILs.

Step-by-Step Protocol: Ultra-Deep Drying

  • Pre-drying: Remove bulk solvent/water using a rotary evaporator at 60°C and 20 mbar for 2 hours.

  • High-Vacuum Desiccation: Transfer the FIL to a round-bottom flask equipped with a magnetic stir bar. Connect to a Schlenk line or a high-vacuum pump capable of reaching 5[5].

  • Temperature Control: Heat the flask to 70°C using an oil bath. Scientist Insight: Heating lowers the viscosity of the FIL, allowing trapped water molecules to diffuse to the surface and vaporize.

  • Dynamic Stirring: Stir vigorously (1000 rpm) for 48 to 72 hours. The creation of a vortex maximizes the surface area exposed to the vacuum.

  • Validation: Backfill the flask with ultra-dry Argon. Take a 1 mL sample using a gas-tight syringe and inject it immediately into a Coulometric Karl Fischer titrator.

Part 3: Quantitative Data & Quality Control Metrics

To ensure trust and reproducibility, all purified FILs must be validated against strict analytical thresholds. Below is a summary of common impurities, their detection methods, and acceptable limits for biopharmaceutical applications.

Impurity TypePrimary SourceAnalytical Detection MethodAcceptable LimitCausality of Impact
Halides (Cl⁻, Br⁻) Incomplete metathesisIon Chromatography (IC) / AgNO₃< 10 ppmPoisons transition metal catalysts; alters protein folding[3].
Water (H₂O) Hygroscopicity, ambient airCoulometric Karl Fischer Titration< 50 ppmTriggers hydrolysis of[BF4]⁻/[PF6]⁻; alters viscosity and density.
Unreacted Amines Alkylation step¹H NMR / GC-MSNot DetectableHigh cellular toxicity; acts as an unwanted nucleophile.
Volatile Organics Extraction solvents (DCM)¹H NMR / Headspace GC< 100 ppmInduces protein denaturation; poses toxicological risks.
Fluoride (F⁻) Hydrolysis of anionsIon Chromatography (IC)< 5 ppmHighly corrosive; etches glass reactors; severe biological toxicity[3].

References

  • Recovery and purification of ionic liquids from solutions: a review. National Institutes of Health (NIH).[Link]

  • Disclosing the Potential of Fluorinated Ionic Liquids as Interferon-Alpha 2b Delivery Systems. MDPI.[Link]

  • Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids. MDPI.[Link]

  • Fluorinated Ionic Liquids as Task-Specific Materials: An Overview of Current Research. ResearchGate.[Link]

  • Quantification of Halide in Ionic Liquids using Ion Chromatography. Amazon AWS.[Link]

Sources

"managing the hygroscopic properties of phosphonium salts in experiments"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: P-SALT-HYGRO-001 Status: Active Guide Department: Chemical Synthesis & Application Support

Executive Summary

Phosphonium salts (


) are critical precursors for Wittig reagents, phase-transfer catalysts, and ionic liquids. However, their hygroscopic nature presents a dual failure mode: physical degradation  (turning from crystalline solids to viscous "greases") and chemical deactivation  (irreversible hydrolysis of the active ylide species).

This guide provides troubleshooting workflows, drying protocols, and diagnostic checks to manage these properties. It moves beyond standard "store in a desiccator" advice to address the specific physicochemical challenges of these reagents.

Module 1: The Physics of Failure (Why Water Matters)

Q: Why did my reaction fail even though the salt looked dry?

A: Visual dryness is deceptive. Phosphonium salts adsorb atmospheric moisture, which interferes mechanistically during the deprotonation step.

The Mechanism of Interference: When a base (e.g.,


-BuLi, NaHMDS) is added to a wet phosphonium salt, the base reacts with the water before (or competitively with) the phosphonium proton.
  • Stoichiometric Theft: Water consumes the base (

    
    ). You now have less base to generate the ylide.
    
  • Hydrolysis (The Dead End): If the ylide forms in the presence of water/hydroxide, it hydrolyzes to form a phosphine oxide and a hydrocarbon. This is irreversible.

DOT Diagram: The Hydrolysis Trap

HydrolysisTrap Salt Phosphonium Salt (R3P-CH2-R')+ X- Ylide Active Ylide (R3P=CH-R') Salt->Ylide Deprotonation (Dry) Base Strong Base (n-BuLi) Base->Ylide Activates Water Contaminant (H2O) Water->Base Quenches Base Water->Ylide Hydrolyzes Byproduct Phosphine Oxide (R3P=O) + Alkane Ylide->Byproduct Irreversible Degradation

Caption: The competitive pathway where moisture consumes base and destroys the active ylide species.

Module 2: Intake & Storage (Preventative Handling)

Q: My phosphonium salt arrived as a sticky oil/paste. Is it ruined?

A: Not necessarily. Many alkyl phosphonium salts are "deliquescent"—they absorb enough water to dissolve themselves. However, "greasy" salts can also be a result of impurities (excess alkyl halide) preventing crystallization.

Troubleshooting Workflow:

ObservationLikely CauseRecommended Action
Viscous Oil High water content or residual solvent.Perform Azeotropic Drying (Protocol A).
Sticky Paste Surface hydration.Triturate with diethyl ether/pentane (Protocol B).
Discolored (Yellow/Brown) Oxidation or Iodide decomposition.Recrystallize (Protocol C); Check purity via NMR.

Module 3: Remediation Protocols (Drying & Purification)

Protocol A: Azeotropic Drying (The "Grease" Fix)

Use this when the salt is an oil and vacuum drying alone fails.

  • Dissolve the oily salt in anhydrous toluene (approx. 5-10 mL per gram).

  • Rotary evaporate at 50–60°C. The toluene forms a positive azeotrope with water, carrying it off.

  • Repeat 3 times.

  • Result: The oil should foam and eventually solidify into a crisp solid or a manageable foam.

Protocol B: Trituration (Surface Cleaning)

Use this to remove surface impurities/moisture from sticky solids.

  • Place the salt in a flask under inert gas (Argon/Nitrogen).

  • Add anhydrous diethyl ether or pentane (the salt is usually insoluble in these).

  • Sonicate or stir vigorously for 15 minutes.

  • Decant the solvent via syringe (do not filter in air).

  • Dry the remaining solid under high vacuum.

Protocol C: Vacuum Oven Desiccation

The standard maintenance procedure.

  • Temperature: 60–80°C (Check melting point; ionic liquids may need lower temps).

  • Desiccant: Phosphorus Pentoxide (

    
    ) is superior to Silica Gel for this application.
    
  • Duration: Minimum 12 hours.

  • Pressure: < 1 mbar.

Module 4: Reaction Diagnostics (The Wittig Test)

Q: How do I adjust my reaction if I suspect the salt is still slightly wet?

A: If you cannot dry the salt further, you must determine the "Water Load" and adjust stoichiometry.

Diagnostic Check: The "Blood" Test (Qualitative) For unstabilized ylides (e.g., triphenylphosphonium methylide):

  • Add the salt to THF.

  • Add

    
    -BuLi dropwise.
    
  • Observation: The solution should turn bright yellow/orange immediately.

  • Failure Mode: If the color flashes yellow and disappears, or requires significant excess base to sustain the color, water is quenching your base.

    • Correction: Continue adding base until the color persists, then add your calculated equivalent for the reaction.

Decision Tree: Handling Strategy

Caption: Workflow for determining handling rigor based on physical state and ylide stability.

Module 5: Water Content Determination

Q: Can I use Karl Fischer (KF) titration on phosphonium salts?

A: Yes, but with specific modifications.

  • Solubility Issue: Long-chain phosphonium salts may not dissolve in standard methanolic KF reagents.

  • Solution: Use a solubilizer like formamide or chloroform (1:1 with methanol) in the titration vessel.

  • Interference: Phosphonium salts are generally stable to KF reagents, unlike some amine salts that might alter pH significantly. Ensure the pH of the KF solution remains buffered (pH 5–7).

Q: Can I use NMR to check for water?

A:

  • 
     NMR:  Yes, but water peaks shift depending on concentration and solvent. In 
    
    
    
    , water usually appears around 1.56 ppm, but in hygroscopic salts, it may broaden or shift downfield due to H-bonding.
  • 
     NMR (The Purity Check):  While it doesn't measure water directly, it measures the damage caused by water.
    
    • Signal: Look for a peak shift corresponding to the Phosphine Oxide (usually 25–30 ppm for

      
      ).
      
    • Interpretation: If you see significant oxide content in your "fresh" salt, drying won't help—the salt has already chemically degraded (hydrolyzed) or was impure to start. Recrystallization is required.[1][2]

References

  • BenchChem. (2025).[3] Technical Support Center: Phosphonium Salt Synthesis & Purification. Retrieved from

  • El-Batta, A., et al. (2007).[4] Wittig Reactions in Water Media Employing Stabilized Ylides. Journal of Organic Chemistry, 72(14), 5244-5259. (Demonstrates the distinction between stabilized and unstabilized ylide moisture tolerance). Retrieved from [J. Org.[4] Chem.]([Link])

  • Hiyka. (2024). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved from

  • Organic Syntheses. (1984). Preparation of Methyltriphenylphosphonium Iodide and Drying Protocols. Org. Synth. 1984, 62, 204. Retrieved from

  • Sigma-Aldrich. (2025). Determination of Water Content in Salts Using Karl Fischer Titration. Retrieved from

Sources

"troubleshooting aggregation issues with fluorinated surfactants in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aggregation & Stability in Fluorinated Surfactant Solutions Audience: Drug Discovery Scientists, Microfluidic Engineers, and Formulation Chemists.

Introduction: The "Third Phase" Challenge

Welcome to the technical support center. If you are working with fluorinated surfactants (e.g., PFPE-PEG block copolymers like Krytox-PEG or Pico-Surf), you are navigating the "Fluorous Phase"—a chemical environment that is both hydrophobic and lipophobic.

Unlike standard hydrocarbon surfactants (like SDS or Tween), fluorinated surfactants do not simply partition between oil and water. They create a distinct third phase. Most "aggregation" issues arise because users treat these materials like standard lipids. This guide addresses the specific physics of fluorinated self-assembly to resolve instability, haze, and coalescence.

Module 1: Solubility & Preparation Issues (The "Haze" Protocol)

Symptom: You have dissolved your fluorinated surfactant (e.g., 2% w/w) in a fluorinated oil (HFE-7500, FC-40), but the solution appears hazy, cloudy, or has a precipitate.

The Mechanism: Why is it cloudy?
  • Impurities (Free PEG): Synthesis of PFPE-PEG surfactants often leaves unreacted Polyethylene Glycol (PEG). PEG is insoluble in fluorinated oil. The "haze" is often microscopic PEG aggregates.

  • Moisture Uptake: Fluorinated oils are highly gas-permeable but water-immiscible. However, hygroscopic PEG headgroups can pull atmospheric moisture into the oil, forming "inverse micelles" that scatter light.

  • Krafft Point Failure: High molecular weight PFPE chains (7000+ g/mol ) may crystallize below specific temperatures, preventing proper dissolution.

Troubleshooting Guide
Observation Probable Cause Corrective Action
White precipitate at bottom Unreacted PEG or Salt impuritiesFilter: Use a 0.2 µm PTFE syringe filter. PEG aggregates are usually >0.2 µm.
Milky Haze throughout Moisture saturation (Hygroscopy)Desiccate: Store oil over molecular sieves (3Å) for 24h. Avoid open-air stirring.
Gel-like consistency Concentration > CMC (Lyotropic liquid crystal formation)Dilute: You have exceeded the packing limit. Reduce concentration to 2-5% w/w.
Particulates after cooling Temperature < Krafft PointThermal Cycle: Heat to 60°C for 30 mins, sonicate warm, then cool slowly.
Workflow Visualization: Solubilization Protocol

solubilization_workflow Start Hazy Surfactant Solution Heat 1. Heat to 60°C (30 mins) Start->Heat Sonicate 2. Bath Sonicate (Degas/Disperse) Heat->Sonicate Check Visual Check Sonicate->Check Filter 3. Filter (0.2µm PTFE) Check->Filter Particulates Use Ready for Microfluidics Check->Use Clear Filter->Use Discard Discard/Re-synthesis (Purity Failure) Filter->Discard Clogs Immediately

Figure 1: Decision tree for salvaging hazy fluorinated surfactant stocks. Note that PTFE filters are required as other membranes (Nylon/MCE) may not wet with fluorinated oils.

Module 2: Droplet Stability (Coalescence & Wetting)

Symptom: Water-in-Oil (W/O) droplets merge (coalesce) inside the microfluidic chip or during incubation.

The Mechanism: Steric Stabilization vs. Depletion

Fluorinated surfactants stabilize droplets via steric hindrance . The PFPE tails extend into the oil, preventing droplets from touching.

  • Failure Mode 1 (Wetting): If the chip channel walls are not sufficiently fluorophilic, the aqueous droplet will touch the wall and break (wetting).

  • Failure Mode 2 (Depletion Attraction): If surfactant concentration is too high, excess micelles in the oil create osmotic pressure that pushes droplets together, forcing coalescence.

FAQ: Stability & Aggregation

Q: My droplets are stable on-chip but merge when collected in a tube. Why? A: This is usually a density mismatch issue. Fluorinated oils (Density


 1.6–1.9 g/mL) are much heavier than water. Droplets float rapidly to the top ("creaming"), jamming together.
  • Fix: Minimize the "headspace" in your collection tube to prevent air drying.

  • Fix: Use a surfactant concentration that ensures full surface coverage (

    
    ). Typically 1-2% w/w is sufficient.
    

Q: Can I use "standard" surfactants (Span 80) with fluorinated oil? A: No. Hydrogenated surfactants are insoluble in fluorinated oils (e.g., HFE-7500). They will precipitate immediately. You must use semi-fluorinated compounds (e.g., PFPE-PEG-PFPE).

Q: What is the Critical Micelle Concentration (CMC) relevance here? A: Unlike water-soluble surfactants, you operate far above the CMC in fluorinated oils to ensure fast kinetics at the nozzle. However, massive excess leads to depletion flocculation.

Data: Surfactant Comparison
PropertyHydrogenated (e.g., SDS/Span 80) Fluorinated (e.g., PFPE-PEG) Implication
Surface Tension (

)
~30-35 mN/m~15-18 mN/m Fluorinated surfactants create lower energy interfaces, easier to generate small droplets.
CMC mM rangeµM range Fluorinated surfactants aggregate at very low concentrations; difficult to remove by washing.
Oil Solubility Soluble in Mineral Oil/HexaneInsoluble in Hexane Requires specialized fluorinated solvents (HFE, FC) for cleaning.
Biocompatibility Varies (often lyses cells)High (Gas Permeable) Excellent for cell culture if the surfactant is purified of copper catalysts.
Pathway Visualization: Droplet Coalescence Mechanisms

coalescence_mechanism cluster_failures Failure Modes Stable Stable Emulsion (Steric Barrier) Coalesce COALESCENCE (Aggregation) Stable->Coalesce  Time (Ostwald Ripening)   LowSurf Low Surfactant Conc. (< CMC) Result1 Interfacial Tension High LowSurf->Result1 HighSurf Excess Surfactant (> 5%) Result2 Depletion Attraction HighSurf->Result2 WallWet Hydrophilic Channel Wall Result3 Droplet Pinning WallWet->Result3 Result1->Coalesce Film Rupture Result2->Coalesce Osmotic Pressure Result3->Coalesce Shear Stress

Figure 2: Mechanistic pathways leading to droplet aggregation. Note that both too little AND too much surfactant can cause instability.

Module 3: Demulsification (Controlled Aggregation)

Symptom: You want to break the emulsion to recover your cells or DNA, but the fluorinated surfactant is too stable.

Protocol: The PFO (Perfluorooctanol) Method To troubleshoot "too stable" aggregation (where you cannot recover samples):

  • Add PFO: Add 1H,1H,2H,2H-perfluoro-1-octanol (PFO) to the emulsion (1:1 volume).

  • Mechanism: PFO is a "weak" surfactant that displaces the strong PFPE-PEG polymer at the interface but does not stabilize the droplet, causing immediate coalescence.

  • Centrifuge: Spin at 1000g for 1 min. The aqueous phase (top) will separate from the fluorinated oil (bottom).

References

  • Holtze, C., et al. (2008). Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip. Link

    • Cited for: Synthesis and biocomp
  • Baret, J. C. (2012). Surfactants in droplet-based microfluidics. Lab on a Chip. Link

    • Cited for: Mechanisms of steric stabiliz
  • Wagner, O., et al. (2016). Biocompatible Fluorinated Surfactants for Droplet Microfluidics. Material Matters (Sigma-Aldrich). Link

    • Cited for: Commercial availability and physical properties (CMC, Surface Tension).
  • Place, I., et al. (2019). Critical Micelle Concentration of Fluorinated Surfactants. Journal of Fluorine Chemistry. Link

    • Cited for: Comparative data on fluorinated vs.
  • Dolomite Microfluidics. (2023). Droplet Stability and Surfactant Guide. Link

    • Cited for: Practical troubleshooting of wetting and coalescence issues.[1]

Sources

"enhancing the thermal stability of phosphonium-based ionic liquids"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphonium-Based Ionic Liquids (PILs) . As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and drug development professionals. PILs are highly valued for their exceptional thermal and chemical stability compared to their imidazolium or ammonium counterparts. However, under rigorous industrial conditions—such as high-temperature active pharmaceutical ingredient (API) extrusion or prolonged catalysis—unexpected thermal degradation can occur.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind thermal instability and providing self-validating protocols to ensure your solvent systems perform exactly as engineered.

Module 1: Diagnostic Workflow for Thermal Instability

Before adjusting your experimental parameters, use the following diagnostic logic to isolate the root cause of premature PIL degradation.

PIL_Troubleshooting Start Thermal Degradation Detected Below Expected Td CheckAnion 1. Evaluate Anion Nucleophilicity Start->CheckAnion CheckMethod 2. Review TGA Methodology Start->CheckMethod CheckPurity 3. Assess Purity & Atmosphere Start->CheckPurity Halide Halide (Cl-, Br-) High Basicity CheckAnion->Halide Yes NTf2 NTf2- or PF6- Low Basicity CheckAnion->NTf2 No Solution1 Action: Switch to NTf2- or Add Metal Chlorides Halide->Solution1 Dynamic Dynamic TGA (Overestimates Stability) CheckMethod->Dynamic Yes Isothermal Isothermal TGA (True Long-Term Stability) CheckMethod->Isothermal No Solution2 Action: Switch to Isothermal TGA Dynamic->Solution2 Air Air / Impurities Present (Oxidative Degradation) CheckPurity->Air Yes Inert N2 / High Purity (Thermal Degradation) CheckPurity->Inert No Solution3 Action: Purify IL & Use Inert Gas Air->Solution3

Diagnostic workflow for troubleshooting premature thermal degradation in phosphonium ionic liquids.

Module 2: Field-Reported Issues & Causality (FAQs)

Q1: My trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) is turning black and degrading at 200°C during my reaction, but literature claims it is stable up to 300°C. Why is there a discrepancy? The Causality: You are likely falling victim to a common analytical artifact. Literature often reports the decomposition temperature (


) based on Dynamic Thermogravimetric Analysis (TGA), where the temperature is continuously ramped (e.g., 10 °C/min). Dynamic TGA severely overestimates the real-world, long-term thermal stability of PILs. Furthermore, the chloride anion is highly nucleophilic. At elevated temperatures, it initiates a reverse Menshutkin reaction or Hofmann elimination, attacking the alkyl chains of the phosphonium cation 1.
The Fix:  Switch your analytical validation to Isothermal TGA (see Protocol 1 below). If you must use a chloride-based PIL at high temperatures, consider adding metal chlorides (e.g., 

). The metal coordinates with the chloride anions, reducing their Lewis basicity and significantly delaying nucleophilic attack on the cation 2.

Q2: I am designing a solvent system for high-temperature drug extrusion (>350°C). How should I structure the phosphonium ion pair to guarantee survival? The Causality: Thermal stability in PILs is primarily dictated by the anion's resistance to nucleophilic attack, followed by the cation's structural rigidity.

  • Anion Selection: Avoid halides (

    
    , 
    
    
    
    ). Instead, utilize bulky, weakly coordinating anions with low basicity, such as bis(trifluoromethylsulfonyl)imide (
    
    
    ). The highly delocalized negative charge on
    
    
    drastically reduces its nucleophilicity, preventing it from attacking the positively charged phosphorus center and pushing the
    
    
    well above 400°C 3.
  • Cation Selection: While long alkyl chains (like tetradecyl) are great for lipophilicity, they provide more sites for thermal cracking. Introducing a benzyl group into the phosphonium cation (e.g., benzyltributylphosphonium) enhances thermal stability compared to purely alkyl-substituted analogs, due to resonance stabilization and steric hindrance that blocks elimination pathways 4.

Q3: Does the atmospheric environment (Air vs. Nitrogen) matter if my PIL doesn't contain easily oxidizable functional groups? The Causality: Yes. Even fully saturated alkyl-phosphonium ILs are highly susceptible to oxidative degradation. Under an air atmosphere, oxygen lowers the activation energy required for decomposition. The degradation mechanism shifts from pure thermal cracking (which requires high energy) to oxidative decomposition, which occurs at significantly lower temperatures. Impurities like trace water also act as nucleophiles. Always purge your system with inert gas (


 or Argon) and dry your PILs thoroughly 2.

Module 3: Quantitative Benchmarks

To assist in solvent selection, the following table synthesizes the structural effects of various cations and anions on the dynamic decomposition onset temperature (


). Notice the dominant role the anion plays in dictating the failure point 5.
Cation StructureAnionDynamic

Onset (°C)*
Relative BasicityPrimary Degradation Pathway
Tetrabutylphosphonium (

)

~450Very LowCation thermal cracking
Tetrabutylphosphonium (

)

~400LowFluoride nucleophilic attack
Tetrabutylphosphonium (

)

~380Low-MediumFluoride nucleophilic attack
Tetrabutylphosphonium (

)

~350HighReverse Menshutkin / Hofmann
Dodecyltributylphosphonium (

)

~330HighReverse Menshutkin / Hofmann
Benzyltributylphosphonium

>450Very LowCation thermal cracking

*Note: Dynamic


 values are for comparative reference only. True operational limits (isothermal) are typically 50-100°C lower.

Module 4: Standard Operating Procedures (SOPs)

Protocol 1: Isothermal TGA for True Long-Term Stability Validation

Purpose: To establish a self-validating operational temperature limit for a PIL, bypassing the overestimation inherent to dynamic TGA.

  • Sample Preparation: Dry the PIL sample under high vacuum (e.g., Schlenk line) at 60°C for 24 hours. Causality: Trace water acts as a potent nucleophile at high temperatures, artificially lowering the thermal stability baseline.

  • Purge Phase: Load 10-15 mg of the dried PIL into an alumina TGA pan. Purge the TGA furnace with high-purity Nitrogen or Argon (50 mL/min) for 30 minutes prior to heating to eliminate oxidative degradation pathways.

  • Rapid Ramp: Heat the sample rapidly (e.g., 50°C/min) to the target isothermal test temperature. Tip: Choose a target temperature 50°C below the literature dynamic

    
     onset.
    
  • Isothermal Hold: Hold the temperature constant for a minimum of 10 to 24 hours, simulating the actual duration of your industrial process or chemical reaction.

  • Self-Validation Analysis: Monitor the mass loss over time. A truly stable PIL will exhibit <1% mass loss over a 10-hour period. If mass loss is continuous and linear, the PIL is degrading. Lower the isothermal target temperature by 20°C and repeat the protocol until a flat, stable baseline is achieved.

Protocol 2: Lewis Acid Stabilization of Halide-PILs

Purpose: To chemically increase the thermal stability of chloride/bromide-based PILs (like Cyphos IL 101) when switching to an expensive


 anion is not economically viable.
  • Stoichiometric Calculation: Calculate the exact molar amount of the halide anion present in your specific volume of PIL.

  • Metal Chloride Addition: Weigh out a stoichiometric equivalent (or slight 1.1x excess) of an anhydrous metal chloride (e.g.,

    
     or 
    
    
    
    ).
  • Complexation: Add the metal salt to the PIL. Stir the mixture vigorously at 80°C under an inert atmosphere for 2-4 hours until the metal salt is fully dissolved. Causality: The metal coordinates with the free halide anions, forming a bulky complex anion (e.g.,

    
     or 
    
    
    
    ).
  • Validation: Perform Protocol 1 (Isothermal TGA) on the newly modified PIL. You will observe a significant increase in thermal stability due to the drastically reduced Lewis basicity and nucleophilicity of the complexed anion system.

References

  • Thermal stability of trihexyl(tetradecyl)
  • Thermal stability of ionic liquid Cyphos IL 101 - SIM² SIM2 KU Leuven
  • Thermal, Rheological, and Ion-Transport Properties of Phosphonium-Based Ionic Liquids The Journal of Physical Chemistry A - ACS Public
  • Thermal and transport properties of ionic liquids based on benzyl-substituted phosphonium c
  • Thermal stability and flammability of several quaternary phosphonium ionic liquids ResearchG

Sources

"strategies for the recovery and recyclability of fluorinated ionic liquids"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Ionic Liquid (FIL) Technical Support Center .

I am Dr. Aristh, Senior Application Scientist. Below you will find a curated troubleshooting architecture designed to address the specific physicochemical challenges of recovering and recycling fluorinated ionic liquids (e.g., [NTf2], [PF6], [BF4], and [FAP] based systems).

These protocols are not theoretical; they are based on the operational realities of handling high-cost, high-viscosity, and potentially hydrolytically unstable fluorous media.[1]

Quick Navigation: Select Your Issue

Ticket ID Symptom / Observation Core Issue Primary Strategy
TKT-001 Stable emulsion formed during extraction; phases won't settle.Surfactant stabilization / Low interfacial tension.[1][2]Salting-out & Centrifugation.[1][3]
TKT-002 Acidity increasing; glassware etching; precipitate formation.[1]Anion Hydrolysis (HF formation).[1]Water control & Anion Substitution.[1][4]
TKT-003 Recovered IL is dark/colored or retains catalyst trace.[1]Accumulation of aromatic impurities.[1]Activated Carbon Polishing.[1]
TKT-004 Energy costs for vacuum distillation are prohibitive.[1]Thermal sensitivity / High Boiling Point.[1]Nanofiltration or CO₂-Switching.[1]

TKT-001: Phase Separation Failure (Emulsions)

User Report: "I attempted to extract my product from the [BMIM][NTf2] phase using ethyl acetate, but the interface has vanished into a cloudy emulsion."

Technical Diagnosis: Fluorinated ILs possess surfactant-like properties due to their amphiphilic nature (fluorinated domains vs. ionic domains).[1] When mixed vigorously with organic solvents, they stabilize micro-droplets, creating emulsions that resist gravity separation.[1]

Troubleshooting Protocol:

  • The "Salting-Out" Effect (Immediate Fix):

    • Add NaCl or Na₂SO₄ (brine) to the aqueous/organic mixture.

    • Mechanism:[1][2] Increasing ionic strength creates a "salting-out" effect, disrupting the solvation shell of the IL and forcing it to coalesce.

    • Target: Reach saturation (approx. 20 wt% salt) if the emulsion is stubborn.

  • Centrifugal Coalescence (Process Change):

    • Spin the mixture at 3,000–5,000 RPM for 10 minutes .

    • Why: The density difference between FILs (often >1.3 g/cm³) and organic solvents is high. Centrifugation exploits this delta more effectively than gravity settling.[1]

  • Temperature-Induced Phase Switching (Prevention):

    • Many FILs exhibit Upper Critical Solution Temperature (UCST) behavior with specific solvents.[1]

    • Protocol: Heat the mixture to form a single phase for reaction, then cool to <0°C to induce sharp phase separation.

TKT-002: Anion Hydrolysis & Corrosive Degradation

User Report: "My recycled [BMIM][PF6] is showing a pH drop and I see etching on the interior of my rotavap flask."

Technical Diagnosis: This is a critical safety failure.[1] Hydrophobic anions like hexafluorophosphate ([PF6]⁻) and tetrafluoroborate ([BF4]⁻) are not hydrolytically stable.[1] In the presence of moisture and heat, they decompose to release Hydrogen Fluoride (HF).[1]

The Decomposition Pathway:




Corrective Action Plan:

  • Immediate Neutralization:

    • Treat the current batch with basic alumina or sodium bicarbonate to neutralize HF. Do not reuse this batch for sensitive catalysis.

  • The "Hydrophobic Switch" (Long-term Solution):

    • Switch to [NTf2]⁻ (bis(trifluoromethylsulfonyl)imide) or [FAP]⁻ (tris(pentafluoroethyl)trifluorophosphate) .[1]

    • Evidence: [FAP] anions resist hydrolysis even in boiling water for weeks, unlike [PF6] which degrades within hours at 80°C.[1]

Visualizing the Stability Decision Matrix:

G start Select Fluorinated Anion water_contact Will IL contact Water/Moisture? start->water_contact temp_high Is Process Temp > 60°C? water_contact->temp_high Yes pf6_bf4 [PF6]- or [BF4]- water_contact->pf6_bf4 No (Strictly Dry) temp_high->pf6_bf4 No (<50°C) ntf2 [NTf2]- (Bis-imide) temp_high->ntf2 Yes (>50°C) risk HIGH RISK: HF Formation Requires strict drying < 50 ppm H2O pf6_bf4->risk fap [FAP]- (Perfluoroalkylphosphate) ntf2->fap Need higher hydrophobicity safe SAFE: Hydrolytically Stable Recyclable via Aqueous Wash ntf2->safe fap->safe

Figure 1: Decision matrix for anion selection based on hydrolytic stability risks. [PF6] and [BF4] pose significant HF risks in moist environments.[1]

TKT-003: Impurity Accumulation (The "Black IL" Syndrome)

User Report: "After 5 cycles, my FIL is dark brown. Vacuum drying removes the solvent, but the color remains."

Technical Diagnosis: Non-volatile impurities (catalyst ligands, oligomers, tars) accumulate in the IL phase because they cannot be distilled off.[1] The IL acts as an "infinite sink" for these byproducts.

Recovery Protocol: Adsorption Polishing

  • Activated Carbon (AC) Treatment:

    • Step A (Preparation): Dry the AC at 120°C under vacuum to remove pore water.[5]

    • Step B (Dilution): Dilute the viscous IL with a volatile solvent (e.g., Acetone or Methanol) to reduce viscosity and improve mass transfer.[1] Ratio: 1:5 (IL:Solvent).[1]

    • Step C (Contact): Stir with AC (5–10 wt% relative to IL mass) for 4–6 hours.

    • Step D (Filtration): Filter through a 0.2 µm PTFE membrane.[1]

    • Step E (Reconstitution): Rotary evaporate the volatile solvent.

  • Supercritical CO₂ (scCO₂) Extraction:

    • For high-value FILs, use scCO₂ to extract non-polar organic impurities from the ionic liquid.[1] The FIL is insoluble in scCO₂, while organic impurities dissolve in the supercritical phase.

TKT-004: Advanced Recovery (Membranes & CO₂ Switching)

User Report: "Distillation is thermally degrading my product. Is there a non-thermal recovery method?"

Technical Diagnosis: Vacuum distillation is energy-intensive and risky for thermally labile compounds.[1] Membrane technology offers a "cold" separation alternative.[1]

Workflow: Organic Solvent Nanofiltration (OSN)

  • Concept: Use a membrane that retains the bulky FIL ions (Retentate) while allowing the smaller solvent/product molecules (Permeate) to pass.

  • Recommended Membrane: Solvent-stable polymeric membranes (e.g., cross-linked polyimide) with a Molecular Weight Cut-Off (MWCO) of 200–400 Da.[1]

  • Performance Metric: Look for >99% rejection of the IL cation.

Data: Comparison of Recovery Methods

MethodEnergy CostIL PurityThermal RiskScalability
Vacuum Distillation HighHighHigh (Decomposition)High
Liquid-Liquid Extraction LowMedium (Cross-contamination)LowHigh
Nanofiltration (OSN) Low High (>99%)None Medium
CO₂ Induced Separation MediumHighLowLow (Batch)

Visualizing the Recovery Workflow:

Recovery cluster_0 Primary Separation cluster_1 Polishing & Recycle mix Reaction Mixture (IL + Product + Solvent) extract L-L Extraction (Fluorous Biphasic) mix->extract If Immiscible membrane Nanofiltration (Retentate = IL) mix->membrane If Miscible product_phase Product Recovery extract->product_phase Organic Phase il_phase il_phase extract->il_phase IL Phase membrane->product_phase Permeate membrane->il_phase Retentate check_color Check Color/Purity il_phase->check_color carbon Activated Carbon Adsorption check_color->carbon Dark/Impure dry Vacuum Drying (Remove Volatiles) check_color->dry Clear carbon->dry recycle recycle dry->recycle Ready for Reuse

Figure 2: Integrated workflow for the separation, polishing, and recycling of fluorinated ionic liquids.

References

  • Freemantle, M. (2010).[1] Introduction to Ionic Liquids. Royal Society of Chemistry.[1][6] (Discusses the fundamental hydrolysis issues of PF6 and BF4 anions).

  • Seddon, K. R., et al. (2000).[1][6] "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids."[1] Pure and Applied Chemistry. (Foundational work on impurity effects).[1]

  • Huddleston, J. G., et al. (2001).[1] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry. (Establishes the hydrophobicity scale for [PF6], [BF4], and [NTf2]).

  • Han, X., & Armstrong, D. W. (2007).[1] "Ionic liquids in separations." Accounts of Chemical Research. (Covers membrane and extraction techniques).[1][7][8]

  • Ignatev, N. V., et al. (2005).[1] "New ionic liquids with tris(perfluoroalkyl)trifluorophosphate (FAP) anions."[1][9] Journal of Fluorine Chemistry. (Introduces hydrolytically stable FAP anions). [1]

  • Blanchard, L. A., & Brennecke, J. F. (2001).[1] "Recovery of organic products from ionic liquids using supercritical carbon dioxide."[1] Industrial & Engineering Chemistry Research. [1]

Sources

"mitigating the environmental impact of per- and polyfluoroalkyl substances"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Advanced Research Support Topic: Mitigating the Environmental Impact of Per- and Polyfluoroalkyl Substances (PFAS)[1]

Welcome to the PFAS Technical Support Hub

Mission: To provide researchers and drug development professionals with actionable troubleshooting workflows for the detection, extraction, and degradation of PFAS. This guide moves beyond standard operating procedures to address the "why" and "how" of experimental failure points.

Module 1: Analytical Integrity (The "Prevention" Phase)

Context: The ubiquity of PFAS in laboratory consumables (PTFE tubing, vial caps, solvent filters) creates a high background signal that compromises trace-level quantification.[2]

Troubleshooting Ticket #101: "I see PFAS peaks in my method blanks."

Root Cause Analysis: If PFAS peaks appear in your blank injections, the contamination is likely originating from the LC system itself (pump seals, degasser, solvent lines) rather than the sample.

The Fix: The Delay Column Configuration To distinguish system contamination from sample contamination, you must physically separate their elution times.[3][4]

Step-by-Step Protocol: Delay Column Installation

  • Select Column: Use a highly retentive alkyl-phase column (e.g., C18, 30-50 mm length). This is the "Delay Column."

  • Placement: Install this column after the solvent mixer but before the autosampler injector.

  • Mechanism:

    • System PFAS: Trapped on the Delay Column during equilibration. They elute only when the gradient rises, appearing later in the chromatogram.

    • Sample PFAS: Injected after the Delay Column. They travel directly to the Analytical Column and elute at their expected retention time.

  • Validation: Inject a solvent blank. You should see two peaks for ubiquitous PFAS (like PFOA): a small peak at the expected time (sample contamination, should be near zero) and a larger peak later (system contamination).

Visualizing the Workflow (DOT Diagram)

LC_Flow_Path Solvents Mobile Phase (Potential Contaminant Source) Pump LC Pump & Mixer Solvents->Pump Contaminated Solvent DelayCol DELAY COLUMN (Traps System PFAS) Pump->DelayCol System PFAS Flow Injector Autosampler/Injector (Sample Introduction) DelayCol->Injector Retarded System PFAS AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Delayed System PFAS MS Mass Spectrometer AnalCol->MS Resolved Peaks

Caption: Schematic of LC-MS/MS flow path showing the critical placement of the Delay Column to separate system-derived PFAS from sample analytes.

Module 2: Sample Preparation (Extraction Efficiency)

Context: Recovering short-chain PFAS (e.g., PFBA) is notoriously difficult due to their high water solubility and low affinity for standard reverse-phase sorbents.

Troubleshooting Ticket #205: "My recovery for short-chain PFAS (

Diagnosis: You are likely using a generic Hydrophilic-Lipophilic Balance (HLB) cartridge or an incorrect pH during the wash steps. Short-chain PFAS require ionic interactions for retention.

The Fix: Switch to Weak Anion Exchange (WAX) While HLB relies on hydrophobic interactions (weak for short chains), WAX utilizes electrostatic attraction to the negatively charged headgroup of the PFAS.

Optimized SPE Protocol (WAX vs. HLB)

ParameterHLB (e.g., SDVB)WAX (Weak Anion Exchange)
Target Analytes Long-chain PFAS, Neutral PFASShort & Long-chain PFAS (Total Capture)
Mechanism Hydrophobic / π-π interactionsElectrostatic + Hydrophobic
Sample pH Acidic (pH < 3) to protonate acidsAcidic (pH ~4-5) to ensure PFAS is ionized (-) and sorbent is (+)
Elution Solvent 100% MethanolMethanol + 0.1% NH₄OH (Breaks ionic bond)
Common Failure Breakthrough of PFBA/PFPeAPrecipitation of matrix in pores

Critical Step: The WAX Elution Logic

  • Conditioning: MeOH followed by Acetate Buffer (pH 4).

  • Loading: Sample pH must be ~4-5. Why? The WAX amine group needs to be protonated (positive charge), and the PFAS carboxylic acid needs to be deprotonated (negative charge) to bind.

  • Washing: Use Acetate buffer/MeOH mixture. Do not use high pH wash, or you will elute the PFAS prematurely.

  • Elution: Switch to Basic Methanol (0.1-2% NH₄OH) . Why? The ammonia deprotonates the WAX amine group, neutralizing its charge and releasing the anionic PFAS.

Module 3: Remediation Technologies (The "Mitigation" Phase)

Context: Once PFAS is identified, researchers often need to test degradation or removal methods.

Troubleshooting Ticket #310: "My Electrochemical Oxidation (EO) cell current is stable, but PFAS concentration isn't dropping."

Diagnosis: This indicates Mass Transfer Limitation or Surface Passivation . The PFAS molecules are not reaching the anode surface, or the anode is fouled.

The Fix: Optimize Hydrodynamics and Anode Selection PFAS degradation via EO is an anodic surface reaction. It requires the contaminant to physically touch the electrode to undergo direct electron transfer (DET).

Experimental Setup Checklist:

  • Anode Material: Must use Boron-Doped Diamond (BDD) .[5][6] Why? BDD has a high oxygen evolution overpotential (~2.3V), allowing the generation of hydroxyl radicals (•OH) without simply electrolyzing water into oxygen gas.

  • Current Density: Set between 10–50 mA/cm² .

    • Too Low: Insufficient potential to break the C-F bond.

    • Too High: Excessive oxygen generation (bubbles) blocks the surface (parasitic reaction).

  • Electrolyte: Use Na₂SO₄ (conductivity) but monitor pH. Acidic conditions often favor degradation.[7]

Visualizing the Degradation Pathway (DOT Diagram)

EO_Pathway PFAS PFAS Molecule (C8 Chain) Anode BDD Anode Surface (Direct Electron Transfer) PFAS->Anode Adsorption Radical Radical Formation (C7-F15•) Anode->Radical -1e (Oxidation) Hydrolysis Hydrolysis / H-Abstraction Radical->Hydrolysis +H2O / •OH ShortChain Short-Chain Intermediate (C7 Chain) Hydrolysis->ShortChain CF2 Unzipping ShortChain->Anode Recycle Mineralization Mineralization (CO2 + F-) ShortChain->Mineralization Complete Breakdown

Caption: Step-wise "unzipping" mechanism of PFAS degradation at a Boron-Doped Diamond anode, leading to defluorination and mineralization.

FAQ: Adsorption Isotherms (GAC vs. Ion Exchange)

Q: Should I use Granular Activated Carbon (GAC) or Ion Exchange (IX) resin for my bench-scale filter?

A: It depends on your chain-length profile.

FeatureGranular Activated Carbon (GAC)Ion Exchange Resin (IX)
Best For Long-chain PFAS (PFOA/PFOS)Short & Long-chain PFAS
Kinetics Slow (Requires minutes of contact time)Fast (Seconds to minutes)
Capacity Lower (Breakthrough occurs earlier)High (10x capacity of GAC)
Regeneration Thermal reactivation (Energy intensive)Single-use or brine regeneration
Recommendation Use for "polishing" or roughing filters.Use for high-flow or short-chain targets.
References
  • Agilent Technologies. (2025). Guide to Targeted Quantification and Screening of PFAS Compounds in Environmental Matrices. Retrieved from

  • Shimadzu Corporation. (2024). PFAS: Essentials for Analysis by LC-MS/MS - Delay Column Implementation. Retrieved from

  • U.S. EPA. (2023). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction. Retrieved from

  • Asadi Zeidabadi, F., et al. (2024).[8] Structural dependence of PFAS oxidation in a boron doped diamond-electrochemical system. Chemosphere. Retrieved from

  • Phenomenex. (2021). An interlaboratory study on EPA methods 537.1 and 533 for per‐ and polyfluoroalkyl substance analyses. Retrieved from

Sources

Technical Support Center: Troubleshooting Phase Separation in Fluorinated Emulsions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for droplet microfluidics and emulsion engineering. Formulating stable water-in-fluorocarbon-oil (W/O) emulsions is a critical prerequisite for applications like single-cell RNA sequencing, digital droplet PCR (ddPCR), and directed evolution.

When utilizing fluorinated surfactants (typically perfluoropolyether-polyethylene glycol, or PFPE-PEG block copolymers), phase separation is the most common mode of failure. This guide synthesizes field-proven troubleshooting methodologies with the underlying interfacial thermodynamics to help you engineer self-validating, highly stable emulsion systems.

Part 1: Core Mechanisms of Emulsion Instability

To troubleshoot effectively, you must first understand the causality behind phase separation. Emulsions are thermodynamically unstable systems; surfactants merely provide a kinetic barrier to separation[1]. When this kinetic barrier fails, the system degrades through three primary pathways:

Mechanisms cluster_0 Phase Separation Mechanisms Start Stable W/O Emulsion (Fluorinated Oil) Coalescence Coalescence (Film Rupture) Start->Coalescence Low Surfactant Coverage Ostwald Ostwald Ripening (Mass Transfer) Start->Ostwald High Laplace Pressure Creaming Creaming (Density Mismatch) Start->Creaming Δρ ≈ 0.8 g/mL PhaseSep Complete Phase Separation Coalescence->PhaseSep Droplet Merging Ostwald->PhaseSep Disproportionation Creaming->PhaseSep Close Packing

Fig 1: Primary mechanisms driving phase separation in fluorinated W/O emulsions.

  • Coalescence (Film Rupture): When two droplets collide, the continuous fluorocarbon film between them must drain. If the surfactant has not fully populated the interface due to slow adsorption kinetics, or if the steric barrier is too weak, the film ruptures, causing droplets to merge[1].

  • Ostwald Ripening: Driven by the Laplace pressure, smaller droplets possess a higher internal pressure than larger ones. This pressure gradient forces water and small solutes to dissolve into the continuous fluorinated phase and migrate to larger droplets, causing a disproportionation in size[2].

  • Creaming: Fluorinated oils (e.g., HFE-7500, FC-40) have exceptionally high densities (~1.6 to 1.8 g/mL). Because the aqueous dispersed phase is much lighter (~1.0 g/mL), droplets rapidly float to the top. While creaming itself is not phase separation, it forces droplets into a densely packed lattice, drastically increasing the probability of coalescence.

Part 2: Troubleshooting FAQs

Workflow Obs Phase Separation Observed CheckTime When does it occur? Obs->CheckTime Early During Generation (< 1 hour) CheckTime->Early Late Post-Generation (Thermal Cycling) CheckTime->Late FixEarly 1. Increase Surfactant > CMC 2. Check Adsorption Kinetics 3. Reduce Flow Rates Early->FixEarly FixLate 1. Add Osmotic Agent 2. Use PFPE-PEG-PFPE 3. Minimize Headspace Late->FixLate

Fig 2: Diagnostic workflow for troubleshooting emulsion instability.

Q1: My droplets are merging immediately upon exiting the microfluidic junction. What is going wrong? A: This is a classic kinetic failure. The surfactant molecules are not adsorbing to the newly formed water-oil interface fast enough to prevent coalescence when droplets collide downstream[1].

  • Solution: Ensure your surfactant concentration is above the Critical Micelle Concentration (CMC)[3]. For standard PFPE-PEG-PFPE surfactants, use 2% to 5% (w/w). Additionally, increase the length of your collection tubing or decrease the overall flow rate to give the surfactant more time (milliseconds to seconds) to populate the interface before the droplets pack together.

Q2: The emulsion looks perfectly stable at room temperature, but complete phase separation occurs during PCR thermal cycling. Why? A: Thermal expansion alters the Hydrophilic-Lipophilic Balance (HLB) of the surfactant and increases the kinetic energy of droplet collisions. If you are using a diblock copolymer (PFPE-PEG), it may lack the anchoring strength required at high temperatures.

  • Solution: Switch to a triblock copolymer (PFPE-PEG-PFPE) . The dual fluorophilic tails anchor firmly into the continuous phase, while the central PEG loop provides a massive steric barrier that resists thermal shocks[4]. Furthermore, ensure you are using a heated lid on your thermocycler and minimizing the air headspace in the PCR tube to prevent evaporation-condensation cycles that strip water from the emulsion.

Q3: I don't see massive pooling of water, but over a few hours, my monodisperse droplets turn into a mix of very large and very small droplets. How do I fix this? A: You are observing Ostwald ripening, not coalescence[2].

  • Solution: You must counteract the Laplace pressure. Add an osmotic agent—such as 100 mM NaCl, 0.1% BSA, or standard PCR buffer salts—to your aqueous dispersed phase. The salts cannot easily dissolve into the fluorinated oil, so as water attempts to leave the small droplets, the internal salt concentration spikes, creating an osmotic pressure that halts further water loss.

Part 3: Quantitative Data & Surfactant Selection

Selecting the correct surfactant architecture and understanding its HLB profile is critical for stabilizing W/O emulsions[3]. Use the table below to match the surfactant to your experimental conditions.

Surfactant ArchitectureHLB ProfilePrimary Stabilization MechanismResistance to Thermal CyclingBest Application
PFPE-PEG (Diblock) Low (<7)Steric hindrance (Moderate)Low to ModerateRoom-temp droplet generation, short-term storage
PFPE-PEG-PFPE (Triblock) Low (<7)Steric hindrance (High)High (Stable up to 95°C)ddPCR, single-cell lysis, high-temp incubations
Hydrocarbon Non-ionic (e.g., Span 80)Low (4.3)Steric hindrance (Low in fluorous oils)PoorStandard W/O (mineral/silicone oils), avoid for fluorous oils
Fluorinated Ionic High (>8)Electrostatic repulsionPoor for W/OSpecialized O/W (Oil-in-Water) emulsions

Part 4: Self-Validating Experimental Protocol

Before running precious biological samples (like single-cell suspensions), you must validate the mechanical and thermal integrity of your emulsion system. The following protocol utilizes a visual tracer and a calculated "Coalescence Index" to quantitatively verify stability.

Emulsion Stability Stress Test

Step 1: Reagent Preparation

  • Continuous Phase: Formulate 2.0% (w/w) PFPE-PEG-PFPE triblock surfactant in HFE-7500 or FC-40 fluorinated oil. Vortex vigorously for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Aqueous Phase (Tracer): Prepare 1x PBS supplemented with 0.1% Trypan Blue (for high-contrast visualization) and 100 mM NaCl (as an osmotic stabilizer).

Step 2: Droplet Generation

  • Using a standard flow-focusing microfluidic chip, inject the phases using precision syringe pumps. Set the aqueous flow rate (

    
    ) to 10 µL/min and the oil flow rate (
    
    
    
    ) to 30 µL/min.
  • Discard the first 2 minutes of generation to allow the system to reach steady-state pressure. Collect 50 µL of the emulsion into a 0.2 mL PCR tube.

Step 3: Baseline Validation (Checkpoint 1)

  • Pipette 2 µL of the emulsion onto a hemocytometer or glass slide.

  • Image under brightfield microscopy. Measure the diameter of 100 droplets.

  • Validation Criteria: The Coefficient of Variation (CV) of the droplet diameter must be <5%. If CV > 5%, your flow rates are unstable or your surfactant concentration is below the CMC.

Step 4: Thermal Stress Application

  • Overlay the remaining 48 µL of emulsion in the PCR tube with 20 µL of mineral oil to cap the system and prevent evaporation.

  • Place in a thermocycler. Run a mock PCR protocol: 95°C for 10 minutes, followed by 35 cycles of (95°C for 30s, 60°C for 1 min, 72°C for 1 min), and a final hold at 4°C.

Step 5: Post-Stress Validation (Checkpoint 2)

  • Carefully extract 2 µL of the cycled emulsion from below the mineral oil layer.

  • Image under the microscope.

  • Calculate the Coalescence Index (CI) :

    
    
    
  • Validation Criteria: A robust, field-ready emulsion system will yield a

    
     (less than 1% coalescence). If 
    
    
    
    , you must increase the surfactant concentration or switch to a higher molecular weight triblock copolymer.

References

  • Riechers B, Maes F, Akoury E, Semin B, Gruner P, Baret JC. "Surfactant adsorption kinetics in microfluidics." Proc Natl Acad Sci U S A, 2016. Available at:[Link][1]

  • Etienne GN. "Fluorinated surfactants in droplet-based microfluidics: Influence of their composition on the properties of emulsion drops." EPFL Thesis, 2019. Available at:[Link][4]

  • Darwin Microfluidics. "Surfactants in Droplet Generation: A Complete Guide." Darwin Microfluidics Knowledge Base, 2025. Available at:[Link][3]

  • ResearchGate. "Unlocking Surfactant Synergies for Fluorine Replacements: A Microfluidic Exploration of Emulsion Stability and Coalescence Dynamics." ResearchGate, 2025. Available at:[Link][2]

Sources

Validation & Comparative

"comparative analysis of Tetrabutylphosphonium 2h,2h-perfluorodecanoate with other PFAS"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of fluorinated compounds, I frequently encounter the critical challenge of balancing high-performance material properties with environmental and toxicological safety. The transition from legacy Per- and Polyfluoroalkyl Substances (PFAS) to advanced Fluorinated Ionic Liquids (FILs) represents a paradigm shift in materials science and drug development.

This guide provides an in-depth comparative analysis of Tetrabutylphosphonium 2H,2H-perfluorodecanoate (TBP-PFD) —a highly specialized FIL—against legacy PFAS such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS).

Structural and Mechanistic Divergence: The FIL Advantage

Traditional PFAS (like PFOA) are amphiphilic molecules characterized by two distinct domains: a polar head and a rigid, highly fluorinated hydrophobic tail. This binary structure is responsible for their extreme persistence and bioaccumulation[1].

In contrast, TBP-PFD (CAS: 882489-14-7) is a Fluorinated Ionic Liquid. FILs are engineered with a bulky organic cation (Tetrabutylphosphonium) and a fluorinated anion (2H,2H-perfluorodecanoate). This unique pairing creates three nanosegregated domains : a polar network, a non-polar hydrogenated domain, and a non-polar fluorinated domain[Fluorinated Ionic Liquids as Task-Specific Materials][2]. This tri-domain architecture grants TBP-PFD superior solvation power, tunable viscosity, and highly specific surface interactions compared to the rigid binary structure of legacy PFAS.

G FIL Fluorinated Ionic Liquid (TBP-PFD) FIL_Polar Polar Domain (Phosphonium) FIL->FIL_Polar FIL_Hydro Hydrogenated Domain (Butyl Chains) FIL->FIL_Hydro FIL_Fluoro Fluorinated Domain (Perfluorodecanoate) FIL->FIL_Fluoro Legacy Legacy PFAS (PFOA/PFOS) Legacy_Polar Polar Head (Carboxylate) Legacy->Legacy_Polar Legacy_Fluoro Fluorinated Tail (Perfluoroalkyl) Legacy->Legacy_Fluoro

Nanosegregated domains of TBP-PFD compared to legacy PFAS structures.

Comparative Physicochemical & Performance Data

When selecting fluorinated solvents or coating precursors, quantitative performance metrics dictate the viability of the compound. TBP-PFD is synthesized from 1,1,2,2-Tetrahydroperfluorodecanol and is specifically utilized for the formation of self-healing, high-barrier coatings on zinc metal materials[ChemicalBook][3].

Property / MetricTBP-PFD (Fluorinated Ionic Liquid)PFOA (Legacy PFAS)
CAS Number 882489-14-7335-67-1
Molecular Weight 736.53 g/mol 414.07 g/mol
Structural Domains 3 (Polar, Hydrogenated, Fluorinated)2 (Polar, Fluorinated)
Vapor Pressure Negligible (Ionic Liquid characteristic)Moderate (Volatile in acidic form)
Primary Industrial Use Self-healing zinc coatings, engineering solventsLegacy surfactants, polymer processing
Environmental Mobility Moderate (Partitioning dictated by cation)Extremely High (Highly mobile in water)

Experimental Protocol: Validating Thermal Stability & Solvation

To objectively compare the thermal degradation kinetics and environmental partitioning of TBP-PFD against legacy PFAS, my laboratory employs a self-validating analytical workflow.

Causality & Logic: Traditional dynamic Thermogravimetric Analysis (TGA) often overestimates the thermal stability of ionic liquids. By utilizing isothermal TGA, we capture the true long-term operational limits of the compound[Comprehensive Investigation on Thermal Stability][4]. Furthermore, because FILs are highly polar and bulky, traditional LC-MS suffers from severe ion suppression. We utilize Supercritical Fluid Chromatography (SFC-HRMS) because the supercritical CO2 provides superior desolvation efficiency, ensuring accurate quantification without matrix interference[SFC-HRMS Screening of FILs][5].

Step-by-Step Methodology:
  • Pre-analytical Desiccation:

    • Action: Dry 50 mg of TBP-PFD under vacuum (10^-3 mbar) at 60°C for 48 hours.

    • Validation: Measure water content via Karl Fischer titration. Causality: Trace water acts as a plasticizer in FILs, artificially lowering the onset decomposition temperature (

      
      ). The sample is only cleared for step 2 if water content is <100 ppm.
      
  • Isothermal TGA Profiling:

    • Action: Load 10 mg of the desiccated sample into an alumina crucible. Ramp temperature at 10°C/min to 200°C, then hold isothermally for 10 hours under a nitrogen purge (50 mL/min).

    • Validation: Calculate the

      
       parameter (the temperature at which 1% mass loss occurs in 10 hours). This provides a self-validating metric for long-term industrial coating applications.
      
  • SFC-HRMS Quantification:

    • Action: Dissolve a 1 µg/mL aliquot in methanol. Inject 2 µL into an SFC system equipped with a high-density fluorinated stationary phase, using CO2/Methanol as the mobile phase.

    • Validation: Run parallel injections of a known PFOA standard. The orthogonal retention times validate the specific partitioning behavior of the tri-domain FIL versus the bi-domain legacy PFAS.

Workflow Prep Sample Prep Vacuum Drying TGA Thermal Analysis (Isothermal TGA) Prep->TGA Aliquot 1 SFC Chromatography (SFC-HRMS) Prep->SFC Aliquot 2 Tox In Vitro Tox (ROS Assay) Prep->Tox Aliquot 3

Standardized workflow for evaluating FIL physicochemical and toxicological profiles.

Toxicological Profile: ROS Induction vs. Systemic Bioaccumulation

A critical aspect of drug development and materials safety is understanding the mechanism of cellular toxicity. Legacy PFAS like PFOA are notorious for systemic bioaccumulation, hepatotoxicity, and endocrine disruption via PPAR-alpha agonism.

TBP-PFD, while avoiding the extreme volatility and atmospheric mobility of legacy PFAS, presents a highly specific in vitro toxicity profile. Experimental data demonstrates that TBP-PFD induces cell death and triggers the formation of oxidative/reactive oxygen species (ROS) specifically in cerebellar granule cells[ChemicalBook][3].

Mechanistic Causality: The bulky tetrabutylphosphonium cation facilitates rapid permeation across the lipid bilayer. Once intracellular, the fluorinated anion disrupts the mitochondrial electron transport chain, leading to electron leakage. This uncoupling generates superoxide radicals, overwhelming the cell's antioxidant defenses and initiating apoptotic cascades.

ROS TBP TBP-PFD Exposure Cell Cerebellar Granule Cells TBP->Cell Mito Mitochondrial Dysfunction Cell->Mito ROS ROS Overproduction Mito->ROS

Mechanistic pathway of TBP-PFD-induced oxidative stress in cerebellar granule cells.

Conclusion

Tetrabutylphosphonium 2H,2H-perfluorodecanoate represents a powerful, task-specific alternative to legacy PFAS. Its tri-domain nanosegregated structure provides unmatched performance for specialized applications like self-healing zinc coatings. However, its specific neurotoxicological profile (ROS induction) necessitates stringent handling protocols guided by advanced analytical techniques like SFC-HRMS and isothermal TGA.

References

1.3 2.2 3.4 4.5 5.1

Sources

Comparative Performance Guide: Fluorinated vs. Non-Fluorinated Ionic Liquids in Pharmaceutical & Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The selection of an Ionic Liquid (IL) is no longer a simple choice between "available" solvents; it is a strategic decision balancing transport properties against environmental lifecycle .

Historically, Fluorinated ILs (First/Second Generation) such as those containing hexafluorophosphate (


) or bis(trifluoromethylsulfonyl)imide (

) have been the industry standard due to their exceptional thermal stability, low viscosity, and hydrophobicity. However, their persistence (PFAS-related concerns) and hydrolytic instability (potential HF formation) present significant regulatory risks.

Non-Fluorinated ILs (Third Generation), including dicyanamides (


), alkyl sulfates, and carboxylates, offer a "green" alternative. While historically criticized for higher viscosities, modern structural optimization has produced non-fluorinated variants that rival their fluorinated counterparts in performance while offering superior biodegradability.

This guide provides an objective, data-driven evaluation to assist in the transition from fluorinated to non-fluorinated systems without compromising technical performance.

Physicochemical Performance Evaluation

Viscosity and Conductivity: The Transport Trade-off

Viscosity is the primary barrier to industrial adoption of ILs.

  • Fluorinated Mechanism: Anions like

    
     possess diffuse charge delocalization, resulting in weak cation-anion interactions (Van der Waals forces dominate). This yields low viscosity and high ionic conductivity.
    
  • Non-Fluorinated Mechanism: Anions like Acetate (

    
    ) or Chloride (
    
    
    
    ) often engage in strong hydrogen bonding, drastically increasing viscosity.
  • The Exception (

    
    ):  The dicyanamide anion is a critical anomaly. Despite being non-fluorinated, its flat, planar structure and charge delocalization result in viscosities lower than many fluorinated standards.
    
Table 1: Comparative Transport Properties (at 25°C)
Ionic Liquid SystemClassViscosity (

, cP)
Conductivity (

, mS/cm)
HydrophobicityKey Application

Fluorinated~523.9HydrophobicElectrochemical windows, Gas separation

Fluorinated~3711.5HydrophobicLegacy Standard (Hydrolysis risk)

Non-Fluorinated~21 ~9.5 HydrophilicCatalysis, High-mass transport

Non-Fluorinated~1622.8HydrophilicBiomass/Cellulose dissolution

Non-Fluorinated>500< 1.0VariableDrug Stabilization (API)

Analyst Note: If your process requires low viscosity but you must avoid fluorine,


 is the direct functional replacement for 

.
Thermal Stability & Decomposition

Fluorinated ILs generally exhibit superior thermal windows (


). Non-fluorinated carboxylates often degrade via nucleophilic attack (SN2 mechanism) at temperatures as low as 

.
  • Fluorinated (

    
    ):  Stable up to 
    
    
    
    .
  • Non-Fluorinated (Alkyl Sulfates): Stable up to

    
    .
    
  • Non-Fluorinated (Benzenesulfonates): Emerging class with stability approaching

    
    .
    

Biological & Environmental Interface[1]

For pharmaceutical applications, the "Green Profile" is a critical quality attribute (CQA).

Cytotoxicity & Biodegradability

The toxicity of an IL is governed by the "Side Chain Effect" (cation alkyl chain length) and the "Anion Baseline" (inherent toxicity of the anion).

  • Fluorinated Risk:

    
     and 
    
    
    
    show high persistence. They are generally classified as Not Readily Biodegradable . In aqueous environments,
    
    
    can hydrolyze to release Hydrogen Fluoride (HF), a severe safety hazard.
  • Non-Fluorinated Advantage: Cholinium and Amino Acid-based ILs are biocompatible. Alkyl sulfates are generally biodegradable.

Diagram 1: Toxicity & Selection Logic

ToxicityLogic Start Select Ionic Liquid for Bio-Application CheckAnion Anion Selection Start->CheckAnion Fluorinated Fluorinated (NTf2, PF6, BF4) CheckAnion->Fluorinated High Stability Req NonFluorinated Non-Fluorinated (Cl, Acetate, DCA, Amino Acids) CheckAnion->NonFluorinated Green Chem Req Risk1 High Persistence Hydrolysis Risk (HF) Fluorinated->Risk1 Benefit1 Biocompatible Biodegradable Potential NonFluorinated->Benefit1 CationCheck Cation Optimization (Side Chain Length) Risk1->CationCheck Benefit1->CationCheck ResultToxic High Cytotoxicity (Long Chain > C8) CationCheck->ResultToxic Increase Lipophilicity ResultSafe Low Cytotoxicity (Short Chain < C4) CationCheck->ResultSafe Minimize Lipophilicity

Figure 1: Decision matrix for balancing chemical stability with biological safety. Note that even "safe" anions can become toxic if paired with highly lipophilic (long-chain) cations.

Application Case Study: Solvation Efficiency

Scenario: Solubilizing a Poorly Water-Soluble Drug (e.g., Ibuprofen or Paclitaxel)
  • Fluorinated Approach (

    
    ): 
    
    • Mechanism: Creates hydrophobic "nano-pockets" that encapsulate non-polar drug molecules.

    • Drawback: Difficult to remove the IL from the final formulation; regulatory hurdles due to fluorine content.

  • Non-Fluorinated Approach (

    
    ): 
    
    • Mechanism: Hydrotropic effect. The IL acts as a co-solvent disrupting the water structure and forming hydrogen bonds with the drug.

    • Outcome: Lower solubility capacity than fluorinated options, but the IL can often remain in the formulation as a safe excipient.

Experimental Protocols (Self-Validating Systems)

To accurately compare these fluids, strict control of water content is mandatory. Water is the "great equalizer" that ruins viscosity data.

Protocol A: Comparative Viscosity Measurement (Rheology)

Objective: Determine the Newtonian viscosity profile to assess pumpability and mass transport.

  • Pre-Conditioning (The Validation Step):

    • Dry all IL samples in a vacuum oven at

      
       for 24 hours.
      
    • Validation: Measure water content via Karl-Fischer Titration. Protocol is valid ONLY if water content is

      
      . (Water acts as a plasticizer, artificially lowering viscosity).
      
  • Instrument Setup:

    • Use a Cone-and-Plate Rheometer (e.g., 40mm, 1° cone).

    • Set Gap Size:

      
       (Critical for ionic liquids to avoid wall slip).
      
  • Measurement Loop:

    • Perform a shear rate sweep from

      
       to 
      
      
      
      at
      
      
      .
    • Check: If stress vs. shear rate is linear (

      
      ), the fluid is Newtonian.
      
  • Temperature Ramp:

    • Measure viscosity from

      
       to 
      
      
      
      .
    • Analysis: Fit data to the Arrhenius equation:

      
      .
      
    • Insight: A steeper slope indicates higher sensitivity to temperature (common in H-bonded non-fluorinated ILs).

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Quantify the biological impact (


) of the IL on human cell lines (e.g., HEK293 or Caco-2).
  • Preparation:

    • Prepare stock solutions of ILs in culture media.

    • Note: Fluorinated ILs may require a DMSO co-solvent due to hydrophobicity (Limit DMSO to < 0.5% final concentration to avoid artifacts).

  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well. Incubate 24h.
      
  • Treatment:

    • Apply IL concentrations ranging from

      
       to 
      
      
      
      .[1]
    • Include Positive Control (Triton X-100) and Negative Control (Untreated Media).

  • Readout:

    • Add MTT reagent. Incubate 4h. Solubilize formazan crystals.

    • Measure Absorbance at 570 nm.

    • Calculation: Plot Dose-Response curve to determine

      
      .
      
    • Threshold:

      
       = Highly Toxic. 
      
      
      
      = Biocompatible.
Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Impact Step1 Synthesis/Purchase Step2 Purification (Vacuum Drying) Step1->Step2 Step3 Validation (Karl-Fischer <500ppm) Step2->Step3 Step4 Rheology (Viscosity) Step3->Step4 Step5 TGA (Thermal Stability) Step3->Step5 Step6 MTT Assay (Cytotoxicity) Step4->Step6 Step7 Biodegradability (Closed Bottle Test) Step5->Step7

Figure 2: The "Self-Validating" workflow. Note that Phase 2 and 3 cannot proceed without the "Validation" step in Phase 1, ensuring data integrity.

References

  • Hallett, J. P., & Welton, T. (2011). Room-temperature ionic liquids: Solvents for synthesis and catalysis. Chemical Reviews. Link

  • Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of the "side chain effect". ChemSusChem. Link

  • MacFarlane, D. R., et al. (2014). Ionic liquids and their application in the pharmaceutical industry. Chemical Reviews. Link

  • Ventura, S. P., et al. (2021).[2] Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids. MDPI. Link

  • Su, Y., et al. (2011).[3] Physical and Chemical Properties of [Bmim]NTf2 Ionic Liquid. Asian Journal of Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Tetrabutylphosphonium 2H,2H-perfluorodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrabutylphosphonium 2H,2H-perfluorodecanoate is an ionic liquid composed of a quaternary phosphonium cation and a fluorinated carboxylate anion. Its unique properties make it a subject of interest in various applications, from phase-transfer catalysis to advanced material synthesis. The accurate and precise quantification of this compound is paramount for quality control, stability testing, and ensuring its performance and safety in its intended application. A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation of reliable scientific data.

This guide provides an in-depth comparison of analytical methodologies for Tetrabutylphosphonium 2H,2H-perfluorodecanoate, with a primary focus on the validation of the gold-standard technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We will explore the causality behind experimental choices and provide actionable protocols grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Physicochemical Properties and Analytical Challenges

The structure of Tetrabutylphosphonium 2H,2H-perfluorodecanoate presents a unique analytical challenge. It is a non-volatile salt composed of two distinct moieties:

  • Tetrabutylphosphonium (TBP) Cation: A bulky, hydrophobic cation.

  • 2H,2H-perfluorodecanoate Anion: A long-chain, highly fluorinated and hydrophobic anion.

This dual nature means that the chosen analytical method must be capable of simultaneously or sequentially quantifying both the cationic and anionic species with high specificity and sensitivity.

Comparison of Potential Analytical Methods

The selection of an analytical technique is the first critical decision in method development. While several methods can detect ionic compounds, their performance characteristics vary significantly.

Method Principle Pros Cons Applicability for Topic
HPLC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.Unmatched specificity and sensitivity. Can quantify both cation and anion in a single run. Robust and reliable.[4][5]Higher initial instrument cost. Requires expertise in mass spectrometry.Excellent (Gold Standard)
Ion Chromatography (IC) Separation based on ionic interactions with a stationary phase, followed by conductivity detection.Well-suited for ionic species. Robust and established technique.[6]Lower sensitivity than MS/MS. May require separate methods (anion/cation exchange columns) for the two ions. Potential for matrix interference.Good (Alternative)
HPLC with Charged Aerosol Detection (CAD) Universal detection based on nebulization and charge measurement.Near-universal response for non-volatile analytes. Does not require a chromophore.Lower sensitivity and specificity compared to MS/MS. Response can be non-linear.[7]Fair (Screening/Purity)
UV-Vis Spectrophotometry Measures absorbance of light.Simple, low-cost, and rapid.Lacks specificity. The target analyte has no strong chromophore, requiring indirect methods (e.g., ion-pairing), which are prone to interference.[8][9]Poor (Not Recommended)

Based on this comparison, HPLC-MS/MS is the unequivocally superior technique, providing the specificity and sensitivity required for rigorous validation in a research or drug development setting.[4][10][11]

The Gold Standard: HPLC-MS/MS Method Validation

Validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[12][13] The following protocols are based on the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][14]

Diagram: The Analytical Method Validation Workflow

The validation process follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Core Validation cluster_final Phase 3: Finalization & Implementation Dev Method Development (Column, Mobile Phase, MS/MS) SST_Dev System Suitability Criteria Defined Dev->SST_Dev Spec Specificity & Selectivity SST_Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Generation Rob->Report Routine Routine Use & Ongoing Monitoring Report->Routine

Caption: Workflow for HPLC-MS/MS analytical method validation.

Experimental Protocol: HPLC-MS/MS Analysis

This protocol serves as a starting point. The specific parameters must be optimized for the instrument used.

1. Instrumentation and Reagents:

  • HPLC System: UPLC/UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Causality: The hydrophobic C18 chemistry provides good retention for both the long alkyl chains of the phosphonium cation and the fluorinated chain of the anion.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid serves as a proton source, aiding in positive ionization of the cation and providing a suitable pH for chromatography.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a strong organic solvent for eluting the hydrophobic analytes and is compatible with ESI-MS.

  • Reference Standard: Tetrabutylphosphonium 2H,2H-perfluorodecanoate, 95% or higher purity.[15]

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 30% B

    • 12.0 min: 30% B

3. Mass Spectrometer Conditions:

  • Ionization Mode: ESI Positive (for cation) and ESI Negative (for anion), using rapid polarity switching.

  • MRM Transitions (Hypothetical): These must be determined by infusing the standard.

    • TBP Cation: Q1: 259.3 m/z → Q3: 145.2 m/z

    • Anion: Q1: 477.1 m/z → Q3: 432.1 m/z

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.

Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental design for validating the core performance characteristics of the analytical method, in accordance with FDA and ICH guidelines.[1][16][17][18]

Diagram: Interrelationship of Core Validation Parameters

The core validation parameters are interconnected, each contributing to the ultimate goal: ensuring the method is fit for its purpose.

G cluster_core Core Performance Metrics cluster_limits Method Boundaries Fit for Purpose Fit for Purpose Accuracy Accuracy Accuracy->Fit for Purpose Precision Precision Precision->Fit for Purpose Precision->Accuracy LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Range->Fit for Purpose LOQ->Fit for Purpose LOD LOD LOQ->LOD

Caption: Logical relationships between analytical validation parameters.

Specificity / Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (diluent/matrix without analyte).

  • Analyze a sample of the reference standard.

  • Analyze samples of known related impurities or degradation products, if available.

  • Spike the analyte into a representative matrix containing potential interferents.

  • For drug products: Perform forced degradation studies (acid, base, oxidation, heat, light) and demonstrate that the analyte peak is resolved from any degradation product peaks.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte in the blank or matrix samples.

  • The method must be able to separate the analyte from known impurities and degradation products.

Linearity and Range

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a defined range.

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay of a drug substance, the range should typically cover 80% to 120% of the target concentration.[12]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be minimal and not statistically different from zero.

  • Visual Inspection: The data points should not show significant deviation from the fitted line.

Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare spiked samples by adding known amounts of the analyte to a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicate samples at each concentration level.

  • Analyze the samples and calculate the concentration using the calibration curve.

  • Express the accuracy as the percentage recovery of the known added amount.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for an assay of a pure substance.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol:

  • A. Repeatability (Intra-assay Precision):

    • Analyze a minimum of six replicate samples at 100% of the target concentration.

    • Alternatively, analyze three replicates at three different concentrations (e.g., 80%, 100%, 120%).

    • The analysis should be performed by the same analyst on the same day with the same instrument.

  • B. Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements and perform a statistical comparison (e.g., F-test) between the data sets.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for the assay of a major component.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Summary of Validation Data (Hypothetical)
Parameter Method Result Acceptance Criteria Status
Specificity HPLC-MS/MSNo interference from blank/matrix.No interference at analyte RT.Pass
Linearity (Range) 80-120 µg/mLr² = 0.9992r² ≥ 0.995Pass
Accuracy 3 levels, n=399.2% - 101.5% Recovery98.0% - 102.0%Pass
Precision (Repeatability) n=6 at 100%RSD = 0.85%RSD ≤ 2.0%Pass
Precision (Intermediate) Different Day/AnalystRSD = 1.10%RSD ≤ 2.0%Pass
LOQ S/N Approach0.1 µg/mL (S/N > 10)Confirmed with RSD ≤ 10%Pass
LOD S/N Approach0.03 µg/mL (S/N > 3)N/APass

Conclusion

The validation of an analytical method for a novel compound like Tetrabutylphosphonium 2H,2H-perfluorodecanoate requires a systematic and scientifically sound approach. This guide establishes that HPLC-MS/MS is the most suitable technique, offering superior specificity, sensitivity, and reliability compared to alternatives like Ion Chromatography or HPLC-CAD.

By following the detailed protocols for each validation parameter—grounded in the authoritative ICH guidelines—researchers and drug development professionals can generate a comprehensive validation package. This not only ensures regulatory compliance but, more importantly, guarantees the integrity and trustworthiness of the analytical data that underpins critical decisions in product development and quality control. The successful execution of this validation workflow demonstrates that the analytical method is truly fit for its intended purpose .

References

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • Lange, F. T., Schmidt, C., & Brauch, H. J. (2017). HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available from: [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Winslow, S. D., et al. (2006). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). RSC Publishing. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • LCGC International. (2020). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • United States Pharmacopeia. (2017). 〈1225〉 Validation of Compendial Procedures. USP-NF. Available from: [Link]

  • Redalyc. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Available from: [Link]

  • ResearchGate. (2025). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Available from: [Link]

  • Feng, J., et al. (2024). Simultaneous determination of quaternary phosphonium compounds and phosphine oxides in environmental water and solid samples by ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • ResearchGate. (2025). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. Available from: [Link]

  • Felis, E., & Karcmarczyk, M. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. Available from: [Link]

  • Google Patents. (2003). Process for the purification of phosphonium salts.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • MDPI. (2022). Interplay of Ionic Species in Salts of Homoleptic Quaternary Phosphonium Cations Bearing Linear Biphenyl Moieties. Available from: [Link]

  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. Available from: [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Available from: [Link]

  • Waters Corporation. Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method. Available from: [Link]

  • Michigan Department of Health & Human Services. (2023). List of PFAS analytes for various analytical methods. Available from: [Link]

  • Gonçalves, A. R. P., et al. (2022). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. PMC. Available from: [Link]

  • ResearchGate. (2012). Validation of a Simple Spectrophotometric Method for the Measurement of Quaternary Ammonium Compound Residue Concentrations in Food Production Facility. Available from: [Link]

  • IRIS. Phosphonium salts and P-ylides. Available from: [Link]

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"cross-validation of experimental results using Tetrabutylphosphonium 2h,2h-perfluorodecanoate"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug development leads. It moves beyond simple product descriptions to address the validation of data integrity when employing this specific fluorinated ionic liquid (FIL).

Content Type: Publish Comparison Guide | Version: 2.1 (Technical Release) Subject:


 – Validation, Comparative Performance, and Protocol Standardization.

Executive Summary: The Validation Imperative

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7) represents a critical junction between Fluorinated Ionic Liquids (FILs) and PFAS Reference Standards . Unlike traditional perfluorocarbon solvents (e.g., Perfluorohexane) or ammonium-based surfactants, this compound combines the high thermal stability of the phosphonium cation with the specific "fluorotelomer" chemistry of the 8:2 anion.

For researchers in drug development, this compound serves two distinct but critical roles:

  • Functional Reagent: As a non-volatile fluorous solvent for biphasic catalysis or API purification.

  • Analytical Benchmark: As a reference standard for monitoring 8:2 Fluorotelomer Carboxylate (8:2 FTCA) impurities, a regulatory-critical subset of PFAS.

The Core Challenge: Experimental results using this compound often suffer from reproducibility issues due to phase behavior sensitivity and anion leaching . This guide provides the framework to cross-validate your experimental data against established alternatives.

Technical Profile & Mechanism

  • Cation: Tetrabutylphosphonium (

    
    ) – Provides thermal stability (>300°C) and lipophilicity.
    
  • Anion: 2H,2H-perfluorodecanoate (

    
    ) – A "fluorotelomer" anion. The methylene spacer (
    
    
    
    ) insulates the polar head from the perfluoro-tail, altering acidity and micellar properties compared to PFOA.
Mechanistic Diagram: Biphasic Interaction

The following diagram illustrates the molecular organization of


 at a water-organic interface, crucial for understanding extraction mechanisms.

MolecularInteraction cluster_Phase1 Organic Phase (Lipophilic) cluster_Interface Fluorous Interface cluster_Phase2 Fluorous/Aqueous Phase API Target API / Catalyst Cation [P4444]+ Cation (Lipophilic Anchor) API->Cation Solvation (Van der Waals) Interaction Ionic Pairing & Fluorous Domain Formation Cation->Interaction Electrostatic Attraction Interaction->API Phase Transfer Anion [8:2-FTCA]- Anion (Fluorous Tail) Anion->Interaction Self-Assembly Impurity Fluorinated Impurity Impurity->Anion Fluorous Tagging

Figure 1: Biphasic organization showing the phosphonium cation anchoring in the organic phase while the fluorotelomer anion sequesters fluorinated impurities.

Comparative Analysis: Benchmarking Alternatives

To validate results obtained with Tetrabutylphosphonium 2H,2H-perfluorodecanoate, one must compare performance metrics against standard alternatives.

Table 1: Performance Matrix
Feature[P4444][8:2-FTCA] (Subject)[N4444][8:2-FTCA] (Ammonium Analog)Perfluorohexane (Traditional Solvent)[C4mim][NTf2] (Standard IL)
Thermal Stability (

)
High (~320°C) Moderate (~180°C)Low (Boils at 56°C)High (~400°C)
Volatility NegligibleNegligibleHigh (VOC Risk) Negligible
Viscosity Moderate (Oil-like)High (Solid/Gel)Very LowLow
Cytotoxicity Moderate (Membrane disruption)ModerateLow (Inert)Variable
Regulatory Status PFAS Precursor (Research)PFAS PrecursorRestricted (ODS/GWP) Generally Safe
Validation Use High-Temp Extraction Low-Temp SurfactantVolatile ExtractionNon-Fluorous Reference

Expert Insight:

  • Causality of Choice: If your experimental results show high extraction efficiency at elevated temperatures (>100°C), you must validate that this is due to the phosphonium cation's stability . Repeating the experiment with the Ammonium analog ([N4444]) should result in degradation or lower yields, confirming the specific benefit of the [P4444] salt.

  • Leaching Check: Unlike Perfluorohexane, [P4444][8:2-FTCA] can leach ions into the aqueous phase. Cross-validation requires analyzing the aqueous phase for residual phosphonium (via LC-MS) to prove "phase separation" wasn't actually "solubilization."

Experimental Validation Protocols

To ensure your data is publishable and robust, follow these self-validating protocols.

Protocol A: Structural Integrity & Purity Cross-Check

Objective: Verify that the reagent has not hydrolyzed (releasing HF) or oxidized before use.

  • Dissolution: Dissolve 10 mg of [P4444][8:2-FTCA] in

    
    .
    
  • 
     NMR Scan:  Run a scan (referenced to 
    
    
    
    ).
    • Validation Criteria: Look for the characteristic signal of the

      
       group adjacent to the 
      
      
      
      spacer (approx -114 ppm).
    • Failure Mode: Appearance of fluoride ion peak (-120 to -150 ppm range dependent on solvent) indicates decomposition.

  • 
     NMR Scan:  Verify the cation integrity (singlet around 33 ppm).
    
    • Cross-Reference: Compare integration of P vs. F signals. Ratio must be 1:1 (molar).

Protocol B: Partition Coefficient ( ) Validation

Objective: Cross-validate extraction efficiency claims.

  • System: 1:1 mixture of Octanol and Water (standard) or Toluene and Water (process specific).

  • Spike: Add [P4444][8:2-FTCA] to reach 10 mM concentration.

  • Equilibration: Vortex 2 hours at 25°C; Centrifuge 10 min at 5000 rpm.

  • Quantification: Analyze both phases using LC-MS/MS (MRM transition for 8:2 FTCA anion: 463 -> 419).

  • Calculation:

    
    .
    
    • Self-Validating Step: Mass Balance Check.

      
       must equal 
      
      
      
      of initial mass. If <95%, the compound is adhering to glass walls or precipitating at the interface (common IL artifact).
Protocol C: Analytical Method Cross-Validation (PFAS Recovery)

Objective: If using this as a reference standard, validate the recovery matrix.

  • Matrix: Blank Serum or Process Water.

  • Spike: Add [P4444][8:2-FTCA] at 3 levels (Low: 1 ng/mL, Mid: 10 ng/mL, High: 100 ng/mL).

  • Extraction: Use Weak Anion Exchange (WAX) SPE cartridges.

    • Wash: Acetate buffer.

    • Elute: 0.1%

      
       in Methanol.
      
  • Comparison: Run parallel samples spiked with Sodium Perfluorodecanoate (Na-PFDA) .

    • Result Interpretation: If [P4444][8:2-FTCA] recovery is significantly lower than Na-PFDA, the phosphonium cation is likely causing ion-pairing retention on the SPE cartridge.

    • Corrective Action: Increase ammonium hydroxide concentration in elution solvent to break the [P4444]-[Anion] pair.

Workflow Visualization: The Cross-Validation Loop

This diagram outlines the logical flow for validating experimental results generated with this compound.

ValidationWorkflow cluster_Check1 Step 1: Material Check cluster_Check2 Step 2: Method Check cluster_Check3 Step 3: Comparative Check Start Experimental Result (e.g., High Extraction Yield) NMR NMR Purity Check (19F & 31P) Start->NMR TGA TGA Thermal Check (Is it intact?) NMR->TGA Pass MassBal Mass Balance (>95% Recovery?) TGA->MassBal Pass MassBal->Start Fail (Retest) Leach Leaching Test (Aq. Phase Analysis) MassBal->Leach AltSalt Compare vs. Na-Salt Analog Leach->AltSalt Low Leaching AltSolv Compare vs. Traditional Solvent AltSalt->AltSolv Valid VALIDATED RESULT AltSolv->Valid Superior/Equivalent

Figure 2: Systematic workflow for cross-validating experimental data involving phosphonium fluorotelomers.

References

  • ChemicalBook. Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Properties and Synthesis. Retrieved from .

  • Toronto Research Chemicals (TRC). Tetrabutylphosphonium 2H,2H-Perfluorodecanoate Analytical Standard. Retrieved from .

  • National Institutes of Health (NIH). Effects of constituent ions of a phosphonium-based ionic liquid on molecular organization. PubMed. Retrieved from .

  • MDPI. Confirmatory Analysis of Per and Polyfluoroalkyl Substances (PFAS) in Milk and Infant Formula Using UHPLC–MS/MS. (Validation of PFAS extraction methods). Retrieved from .

  • ResearchGate. Biocompatible tetrabutylphosphonium-based ionic liquids with medium-chain fatty acids. (Comparative data on phosphonium carboxylate stability). Retrieved from .

Comparative Guide: Cytotoxicity Profiling of Fluorinated Ionic Liquids (FILs)

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing the cytotoxicity of fluorinated ionic liquids (FILs). It is designed for researchers and drug development professionals, focusing on mechanistic insights, experimental validation, and objective performance analysis.

Executive Summary & Strategic Relevance

Fluorinated Ionic Liquids (FILs) —often termed "teflon-like" ionic liquids—have emerged as a critical class of solvents for drug delivery, gas separation, and protein stabilization due to their unique surfactant behavior and formation of three nanosegregated domains (polar, non-polar, and fluorous). However, their integration into pharmaceutical workflows is stalled by a "black box" understanding of their toxicity.[1]

This guide objectively compares the cytotoxicity of FILs against traditional hydrogenated ionic liquids (HILs), delineating the specific structural motifs—cation headgroups, alkyl chain lengths, and fluorinated anions—that drive cellular incompatibility.

Key Takeaway: Contrary to the assumption that "fluorination equals toxicity," specific short-chain fluorinated anions (e.g., perfluorobutanesulfonate) paired with cholinium cations exhibit biocompatibility superior to many conventional surfactants, while long-chain imidazolium FILs drive potent membrane disruption.

Mechanistic Overview: The "Fluorine Effect" on Cell Membranes

To predict cytotoxicity, one must understand the interaction at the bio-interface. FILs do not merely dissolve; they self-assemble.[1]

The Tri-Domain Interaction

Unlike HILs, FILs possess a fluorous domain that segregates from both water and lipophilic alkyl chains.[1]

  • Lipophilicity & Insertion: Long fluorinated chains ($ \ge C_4 $) drastically increase lipophilicity, facilitating insertion into the phospholipid bilayer.[1]

  • The "Bulldozer" Effect: Once inserted, the rigid, bulky fluorinated tails cause greater steric disruption of lipid packing compared to flexible hydrogenated chains, leading to membrane swelling and eventual lysis.

Visualization of Cytotoxicity Pathway

The following diagram details the progression from exposure to cell death, highlighting the critical thresholds for FILs.

CytotoxicityMechanism cluster_0 Phase 1: Bio-Interface Interaction cluster_1 Phase 2: Membrane Destabilization cluster_2 Phase 3: Cellular Collapse FIL_Sol FIL Exposure (Monomers) Aggregates Micelle Formation (CMC Reached) FIL_Sol->Aggregates High Conc. Insertion Cation Insertion into Lipid Bilayer FIL_Sol->Insertion Low Conc. Lysis Pore Formation & Membrane Lysis Aggregates->Lysis Surfactant Effect Swelling Bilayer Swelling & Fluidity Alteration Insertion->Swelling Hydrophobic Interaction Swelling->Lysis Critical Membrane Burden Apoptosis Mitochondrial Stress & Apoptosis Swelling->Apoptosis Intracellular Signaling

Figure 1: The stepwise mechanism of FIL-induced cytotoxicity, progressing from monomeric insertion to micellar membrane stripping.

Comparative Performance Analysis

This section synthesizes data from HeLa, Caco-2, and HepG2 cell lines to rank FILs based on their IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) profiles.[1]

Cation Influence: The Hierarchy of Safety

Experimental data consistently establishes the following toxicity order (from Least Toxic to Most Toxic ):


[1]
Cation ClassRepresentative StructureCytotoxicity ProfileMechanism
Cholinium

Biocompatible. High IC50 values (

mM).[1]
Endogenous-like structure; mimics natural phospholipids.[1]
Imidazolium

Variable. Toxicity scales linearly with alkyl chain length.[1]Planar aromatic ring intercalates into DNA/membranes; side chain length drives lipophilicity.[1]
Pyridinium

High Toxicity. Often exhibits IC50


M.
Aromaticity combined with high charge density facilitates rapid membrane permeation.[1]
Anion Influence: Fluorinated vs. Hydrogenated

The anion dictates water solubility and specific interactions.[1]

  • Perfluorobutanesulfonate (

    
    ):  Surprisingly low toxicity when paired with cholinium.[1] The sulfonate headgroup mitigates the hydrophobicity of the short fluorous tail.
    
  • Perfluorocarboxylates (

    
    ):  Toxicity increases with chain length.[1] 
    
    
    
    is generally more toxic than its sulfonate counterpart due to higher surfactant activity (lower CMC).[1]
  • Bis(trifluoromethylsulfonyl)imide (

    
    ):  High toxicity due to extreme lipophilicity and hydrolytic instability (potential HF formation).[1]
    
Quantitative Data Summary (Representative Values)

Values are approximate based on comparative literature for HeLa/Caco-2 cell lines.

Ionic Liquid SystemAnion TypeIC50 / MIC RangeClassification

Fluorinated

mM (Hemocompatible)
Safe

Fluorinated

mM
Moderate

Fluorinated

mM
Toxic

Hydrogenated

mM
Highly Toxic

Hydrogenated

mM
Cytotoxic

Critical Insight: Short-chain fluorinated anions (


) do not exhibit the exponential toxicity spike seen with long-chain hydrogenated cations (

).[1] This "fluorine safety window" allows for the design of effective surfactants that remain biocompatible.[1]

Experimental Protocols for Validation

Standard assays (MTT/WST-1) often fail with ILs due to viscosity issues or interference with tetrazolium reduction.[1] The following protocol is optimized for FILs.

Protocol: Optimized WST-1 Cell Viability Assay for FILs

Objective: Determine IC50 values while eliminating false positives from IL-dye interactions.

Workflow Diagram:

ExperimentalWorkflow Step1 1. Seed Cells (HeLa/Caco-2) 10k cells/well Step2 2. Prepare FIL Solutions (Dissolve in DMSO -> Media) Max 0.5% DMSO Step1->Step2 Step3 3. Exposure (24h) Serial Dilutions (0.1 - 100 mM) Step2->Step3 Step4 4. Wash Step (CRITICAL) Remove FIL residue Step3->Step4 Step5 5. WST-1 Incubation (2-4 hours) Step4->Step5 Step6 6. Absorbance Read (450 nm) Step5->Step6

Figure 2: Optimized workflow highlighting the mandatory wash step to prevent FIL-WST-1 interference.

Detailed Procedure:

  • Preparation: Dissolve hydrophilic FILs directly in culture media.[1] For hydrophobic FILs, pre-dissolve in DMSO, ensuring final DMSO concentration

    
    .[1]
    
  • Seeding: Seed cells (e.g., Caco-2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Replace media with FIL-containing media (range:

    
     to 
    
    
    
    ). Include a Positive Control (Triton X-100) and Solvent Control.[1]
  • The "Wash" (Crucial): Before adding WST-1/MTT, remove the supernatant and wash cells 2x with PBS.[1] Reason: Some IL cations can reduce tetrazolium salts directly, causing false viability readings.[1]

  • Readout: Add WST-1 reagent, incubate for 2-4h, and measure absorbance at 450 nm (ref 650 nm).

  • Calculation: Fit data to a sigmoidal dose-response curve to derive IC50.

Conclusion & Recommendations

For drug delivery and biological applications, the "fluorine penalty" is a myth if the structure is optimized correctly.[1]

  • Select Cholinium Cations: Always prioritize

    
     over imidazolium or pyridinium for biological interfaces.[1]
    
  • Limit Fluorine Chain Length: Stick to perfluorobutane (

    
    ) chains. Extending beyond 
    
    
    
    triggers a rapid increase in cytotoxicity due to extreme hydrophobicity.[1]
  • Use Sulfonates over Carboxylates:

    
     anions offer a better safety profile than their carboxylate equivalents in most human cell lines.[1]
    

Final Verdict: The most promising candidate for low-toxicity applications is Cholinium Perfluorobutanesulfonate .[1]

References

  • Cytotoxicity of imidazolium ionic liquids on fish and human cell lines. PubMed. [Link][1]

  • Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids. MDPI. [Link][1]

  • Unveiling the Influence of Non-Toxic Fluorinated Ionic Liquids Aqueous Solutions in the Encapsulation and Stability of Lysozyme. MDPI. [Link]

  • Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Royal Society of Chemistry. [Link][1]

  • Membrane interactions of ionic liquids: possible determinants for biological activity and toxicity. PubMed. [Link][1]

  • Evaluation of Toxicity and Biodegradability of Cholinium Amino Acids Ionic Liquids. PLOS ONE. [Link][1]

Sources

A Senior Application Scientist's Guide to Perfluorinated Chemical (PFAS) Alternatives in Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

The discourse surrounding per- and polyfluoroalkyl substances (PFAS) has evolved from niche environmental chemistry circles to a significant topic of global regulatory and public concern.[1][2] For decades, the unparalleled properties of PFAS—stemming from the immense strength of the carbon-fluorine bond—have made them indispensable in countless industrial applications.[3][4] Their unique ability to repel both water and oil (omniphobicity), coupled with extreme thermal and chemical stability, established them as the gold standard for performance in everything from non-stick coatings and firefighting foams to medical devices and semiconductor manufacturing.[2][4][5][6]

However, the very stability that makes PFAS so effective is also their greatest liability. Termed "forever chemicals," they are incredibly persistent in the environment, leading to widespread contamination and bioaccumulation.[2][3][5][7] A growing body of evidence links exposure to significant health risks, including immune system disruption, liver damage, and certain cancers.[1][2][3] Consequently, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), are implementing increasingly stringent restrictions, compelling industries to seek viable, safer alternatives.[3][6][8][9][10]

This guide provides a technical comparison of the most promising alternatives to PFAS, designed for researchers, scientists, and development professionals. We will move beyond a simple list of substitutes to explain the causality behind experimental choices, provide validated testing protocols, and present comparative data to support informed decision-making. Our objective is to navigate the complex landscape of material science and green chemistry to help identify solutions that perform without persistence, avoiding the pitfalls of "regrettable substitutions."[3][4][11]

Navigating the Transition: A Framework for Selecting PFAS Alternatives

The process of replacing PFAS is not a "one-to-one" substitution.[12][13] It requires a holistic evaluation of performance requirements, processing parameters, and, critically, the safety profile of the potential alternative. The following decision-making workflow provides a structured approach to this challenge.

G cluster_0 Phase 1: Requirement Definition cluster_1 Phase 2: Candidate Screening cluster_2 Phase 3: Performance Validation cluster_3 Phase 4: Implementation A Define Critical Performance Metrics (e.g., Contact Angle, Chemical Resistance, Thermal Stability) B Identify Application-Specific Constraints (e.g., FDA compliance, optical clarity, process compatibility) A->B Consolidate Needs C Literature & Database Review (Identify potential non-fluorinated chemical families) B->C D Initial EHS Profile Assessment (Review toxicology & environmental fate data) C->D Filter for Safety E Supplier Consultation & Material Vetting D->E Source Materials F Tier 1: Bench-Scale Testing (Contact Angle, Surface Tension, etc.) E->F G Tier 2: Application-Specific Testing (e.g., Fire Extinguishment, Abrasion Resistance) F->G Down-select H Tier 3: End-Use Simulation & Aging Studies G->H Validate Durability I Scale-Up & Process Optimization H->I J Final Qualification & Documentation I->J

Caption: Decision-making workflow for selecting and validating PFAS alternatives.

Major Classes of PFAS-Free Alternatives

The search for alternatives has spurred innovation across several chemical families. While no single chemistry can replicate the full performance spectrum of PFAS, many offer comparable or even superior properties in specific applications.

Silicone-Based Materials

Silicone chemistry, based on a silicon-oxygen backbone, represents one of the most versatile and mature classes of PFAS alternatives.[3] These materials range from fluids and elastomers to high-performance coatings.

  • Mechanism & Performance: The low surface energy of the polydimethylsiloxane (PDMS) backbone (approx. 20 mN/m) imparts excellent hydrophobicity and release properties.[12][14] While generally less effective at repelling oils (oleophobicity) than fluoropolymers, recent advancements in organofunctional silicones are closing this gap in some applications.[14] SilcoTek's CVD coatings, for example, are chemically inert, have high thermal stability, and demonstrate superior adhesion compared to PFAS coatings like PTFE.[7]

  • Industrial Applications:

    • Coatings: Used for non-stick cookware, industrial bakeware, and corrosion-resistant coatings for process equipment.[3][7][15] Momentive's CoatOSil™ additives improve hydrophobicity, stain resistance, and durability in paints.[12]

    • Surfactants: Silicone surfactants can effectively lower the surface tension of aqueous systems, making them viable alternatives to fluorosurfactants in paints, coatings, and some firefighting foam formulations.[14][16][17]

    • Elastomers (e.g., VMQ): Offer a wide thermal operating range (e.g., -60°C to +200°C) and are ideal for seals and gaskets in the food and medical industries.[18]

  • Expert Insight: A key consideration when replacing fluorosurfactants with silicones is that the required concentration may be an order of magnitude higher.[14] While the lower cost of silicones often offsets this, formulators must test for potential side effects like foam stabilization.[14][16]

Bio-Based Materials and Biopolymers

Leveraging nature's own solutions, bio-based materials derived from renewable sources are a rapidly advancing frontier.[19] These materials are often biodegradable, addressing the core persistence problem of PFAS.

  • Mechanism & Performance: These alternatives mimic the hydrophobic properties of PFAS using materials like plant-based waxes, cellulose, starch, or chitosan (from crustacean shells).[3][20] For example, coatings derived from chitosan can form naturally antimicrobial and water-repellent films.[20] While highly sustainable, their durability, thermal stability, and oleophobicity may not yet match PFAS in demanding applications.[1]

  • Industrial Applications:

    • Food Packaging: A primary area of success, with plant-based coatings replacing PFAS for grease resistance in items like takeout containers and microwave popcorn bags.[3][20][21]

    • Textiles: Outdoor apparel brands are increasingly using treatments based on waxes or natural oils to achieve durable water repellency (DWR).[20]

    • Biosurfactants: Surfactants derived from fungi and bacteria can be effective detergents for removing oily stains in cleaning products.[19]

  • Expert Insight: The main challenge for biopolymers is achieving the high durability required for long-service-life industrial products.[3] Hybrid materials that combine biopolymers with mineral-based barriers are a promising strategy to enhance performance.[3]

High-Performance Fluorine-Free Thermoplastics

For applications demanding extreme thermal and chemical resistance, several high-performance thermoplastics serve as effective alternatives to fluoropolymers like PTFE and PFA.[5]

  • Mechanism & Performance: These materials derive their stability from robust aromatic polymer backbones.

    • PEEK (Polyetheretherketone): Offers excellent mechanical strength and resistance to chemicals, with a thermal resistance up to 250°C.[5][18]

    • PPS (Polyphenylenesulfide): Provides thermal stability up to 220°C and is a good electrical insulator.[5][18]

    • PI (Polyimide): Suitable for extreme conditions with thermal performance up to 300°C.[5][18]

  • Industrial Applications: These polymers are used for seals, bearings, and structural components in the aerospace, automotive, and chemical processing industries where resistance to harsh environments is critical.[5][18]

Advanced Material Technologies

Innovative manufacturing processes are creating high-performance surfaces without the use of "wet" chemistry associated with PFAS coatings.

  • Plasma Polymerization: This dry, solvent-free technique uses electrically charged gas (plasma) to deposit an ultra-thin, highly cross-linked polymer film on a surface.[3] The resulting coating can be engineered to be highly hydrophobic and oleophobic, mimicking PFAS performance without using persistent chemicals.[3][22] It is gaining traction in medical device and electronics manufacturing.[3]

  • Nanofiber Technology: Electrospun nanofibers can be used to create textiles that are both waterproof and breathable.[19] These materials can also be engineered for filtration and surface protection, offering a sustainable alternative to PFAS-based membranes.[2]

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes key performance metrics for PFAS and their leading alternatives. The values represent typical ranges and can vary based on specific formulation and application.

Table 1: Comparative Properties of PFAS vs. Key Alternatives

Material ClassSurface Energy (mN/m)Max. Use Temp. (°C)Water Contact AngleOil Contact AngleKey AdvantagesKey Limitations
PFAS (e.g., PTFE) 18 - 20[12][14]~260>110°>70°Unmatched omniphobicity; extreme chemical/thermal stability.Environmental persistence; health concerns; regulatory pressure.[3][5]
Silicones (PDMS) 20 - 22[12][14]200 - 300+90 - 110°Low to ModerateExcellent hydrophobicity & release; high thermal stability; low toxicity.Generally lower oleophobicity than PFAS; higher use levels for surfactants.[14][23]
Bio-Polymers Variable<15080 - 100°VariableBiodegradable; from renewable sources.[3][19]Lower thermal and mechanical durability; performance can vary.[1]
PEEK ~36~250~80°~40°High strength; excellent chemical & thermal resistance.[5][18]Not inherently hydrophobic/oleophobic; higher cost.
Plasma Coatings Tunable (20-40)Substrate-dependent>100°>60°Ultra-thin; solvent-free process; excellent adhesion.[3][22]Requires specialized equipment; line-of-sight application.

Experimental Protocols for Performance Validation

Trustworthiness in material science is built on robust, reproducible data. The protocols described below are self-validating systems, incorporating controls and standardized methods to ensure the integrity of the results.

Protocol 1: Evaluation of Surface Repellency via Contact Angle Goniometry

Principle of the Method: This protocol quantifies the hydrophobicity (water repellency) and oleophobicity (oil repellency) of a coated surface. A goniometer measures the contact angle of a liquid droplet on the surface. A high contact angle (>90°) indicates low wettability (good repellency), while a low angle indicates high wettability. This is the foundational test for any material intended to replace PFAS in barrier applications.

Experimental Workflow Diagram:

G A 1. Substrate Preparation Clean and dry test panels (e.g., glass, metal) B 2. Coating Application Apply alternative coating per supplier TDS. Include uncoated and PFAS-coated controls. A->B C 3. Curing Cure all panels according to specified time/temperature. B->C D 4. Instrument Calibration Calibrate goniometer with standard sphere. C->D E 5. Droplet Deposition Dispense standardized volume (e.g., 5 µL) of DI water and test oil (e.g., hexadecane). D->E F 6. Angle Measurement Capture image within 10s of deposition. Measure left and right angles using software. E->F G 7. Data Analysis Average angles from ≥5 droplets per panel. Compare results of alternative vs. controls. F->G

Caption: Workflow for measuring static contact angle to assess surface repellency.

Step-by-Step Methodology:

  • Substrate Preparation: Select a standardized substrate (e.g., glass slides or aluminum panels). Clean thoroughly with isopropanol and deionized (DI) water, then dry completely in an oven at 110°C.

  • Control & Sample Preparation: Prepare three sets of substrates: an uncoated control, a positive control coated with a benchmark PFAS material (e.g., a commercial PTFE spray), and the test sample coated with the PFAS-free alternative. Ensure uniform coating thickness.

  • Curing: Cure the coated panels according to the manufacturer's technical data sheet (TDS). Allow panels to equilibrate to ambient conditions (23 ± 2°C, 50 ± 5% RH) for at least 24 hours.

  • Goniometer Setup: Place the goniometer on a vibration-free table. Calibrate the instrument.

  • Measurement - Hydrophobicity: Fill the automated syringe with high-purity DI water. Place a sample panel on the stage. Program the system to dispense a 5 µL droplet.

  • Measurement - Oleophobicity: Repeat Step 5 using a standard non-polar liquid, such as hexadecane.

  • Data Acquisition: For each liquid, dispense and measure droplets at a minimum of five different locations on the sample surface. The software will automatically measure the angle formed between the liquid-solid interface and the liquid-vapor interface.

  • Analysis: Calculate the mean and standard deviation of the contact angles for each sample. A successful alternative should exhibit a high contact angle, ideally approaching that of the PFAS-coated control for the target application.

Protocol 2: Bench-Scale Screening of Firefighting Foam Performance

Principle of the Method: Aqueous film-forming foam (AFFF), a major application of PFAS, works by creating a thin aqueous film that spreads over a flammable liquid, suppressing vapors and extinguishing the fire. Evaluating fluorine-free foams (FFFs) requires a standardized test that measures both extinguishment speed and burnback resistance (the foam's ability to resist re-ignition). This bench-scale protocol is designed to predict performance in full-scale tests like the MIL-PRF-24385F.[24]

Experimental Workflow Diagram:

G A 1. Fuel Pan Setup Place 1 ft² steel pan in test hood. Add water layer, then 500 mL of fuel (e.g., gasoline). B 2. Pre-Burn Ignite fuel and allow a 60-second pre-burn for a stable fire. A->B C 3. Foam Application Apply pre-weighed foam concentrate mixed to correct proportion. Apply gently to a backboard to avoid plunging into the fuel. B->C D 4. Extinguishment Timing Start timer at first foam application. Stop timer at 90% fire extinguishment (visual assessment). C->D E 5. Burnback Test Wait 2 minutes post-extinguishment. Place a standardized burnback pot (10 cm diameter) in the center of the pan and ignite. D->E F 6. Burnback Timing Start timer at burnback ignition. Stop timer when 25% of the total pan area is re-ignited. E->F G 7. Data Comparison Record extinguishment and burnback times. Compare FFF performance against a benchmark AFFF. F->G

Caption: Workflow for evaluating firefighting foam extinguishment and burnback.

Step-by-Step Methodology:

  • Apparatus Setup: Use a 1 ft² square steel pan with a minimum depth of 6 inches.[25] Place it under a calibrated ventilation hood. Add 1000 mL of water, followed by 500 mL of fuel (e.g., ethanol-free gasoline).[25]

  • Foam Preparation: Prepare the foam solution by mixing the concentrate with water to the specified percentage (e.g., 3%). Prepare enough solution for the test. As a self-validating control, always run a parallel test with a known AFFF concentrate.

  • Extinguishment Test:

    • Ignite the fuel in the pan and allow a 60-second pre-burn time to establish a stable fire.

    • Begin applying the foam solution at a controlled rate onto a backboard, allowing it to flow gently over the fuel surface.

    • Simultaneously start a timer.

    • Record the time required to achieve 90% and 100% extinguishment.

  • Burnback Resistance Test:

    • After full extinguishment, wait for a 2-minute "sealing" time.

    • Place a 10 cm diameter burnback pot containing fresh fuel in the center of the foam blanket and ignite it.

    • Start a new timer.

    • Record the time it takes for the fire to break through the foam blanket and re-ignite 25% of the original pan surface area.[25]

  • Analysis: A high-performing FFF should have a short extinguishment time and a long burnback time. While FFFs may require higher application rates than AFFF, their performance should meet the minimum requirements for the specific hazard class.[26]

Table 2: Representative Performance Data of Firefighting Foams

Foam TypeFuel TypeApplication Rate (gpm/ft²)Extinguishment Time (s)25% Burnback Time (min)
Benchmark AFFF Gasoline0.04< 30> 15
Fluorine-Free Foam (FFF) - Type A Gasoline0.0645 - 608 - 12
Fluorine-Free Foam (FFF) - Type B Gasoline0.0835 - 5010 - 15
Benchmark AFFF E10 Gasoline0.05< 40> 12
Fluorine-Free Foam (FFF) - Type A E10 Gasoline0.1070 - 905 - 8

Note: Data is illustrative, synthesized from comparative studies. Actual performance varies by formulation and test conditions. Studies show FFFs often require 1.5 to 3 times the application rate of AFFF for comparable performance.[26]

Conclusion and Future Outlook

The transition away from perfluorinated chemicals is a formidable but necessary challenge driven by mounting environmental and health concerns.[11] While no single substance can universally replace PFAS, a growing portfolio of alternatives—led by silicones, biopolymers, and high-performance thermoplastics—offers viable pathways for a vast range of industrial applications.[3][18][19][23][27]

Success in this transition hinges not on finding a "drop-in" replacement, but on a fundamental shift in approach. It requires a deep understanding of the specific performance requirements of an application and a commitment to rigorous, validated testing of potential alternatives. As a scientific community, we must prioritize comprehensive toxicological and environmental assessments to ensure that in solving the problem of "forever chemicals," we do not create a new generation of regrettable substitutions.[1][4][11] The future of high-performance materials will be defined by solutions that are not only effective but also safe and sustainable by design.

References

  • Sustainable Alternatives to Traditional PFAS Manufacturing Techniques - Matregenix. [Link]

  • How researchers are working on biodegradable alternatives to pfas. [Link]

  • Alternatives to fluorinated materials: PFAS-free solutions for your industrial applications. [Link]

  • Alternatives to fluorinated materials: PFAS-free solutions for your industrial applications. [Link]

  • An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances | Environmental Science & Technology - ACS Publications. [Link]

  • Goodbye forever chemicals: PFAS-free alternatives and the global push to regulate them. [Link]

  • The PFAS landscape: Understanding regulations, applications, and alternatives - CAS. [Link]

  • An Overview of Potential Alternatives for the Multiple Uses of Per- and Polyfluoroalkyl Substances - PMC. [Link]

  • Screening Tests for PFAS-Free Firefighting Foams - SERDP and ESTCP. [Link]

  • Global PFAS Regulations: A Comprehensive Overview - RegASK. [Link]

  • The Evolving Landscape Of PFAS Regulations And Industry Response - Kline + Company. [Link]

  • Screening Tests for PFAS-Free Firefighting Foams - Amazon S3. [Link]

  • What Are Emerging PFAS Alternatives? → Question - Pollution → Sustainability Directory. [Link]

  • Breaking Free from PFAS: Exploring Promising Alternatives on the Horizon - Lisam. [Link]

  • Non-PFAS Coating Alternatives - SilcoTek. [Link]

  • Alternatives to PFAS in Textiles and Agriculture | Cleantech Group. [Link]

  • Emerging PFAS alternatives: Unveiling environmental fates and ecological risks. [Link]

  • New Chemicals Program Review of Alternatives for PFOA and Related Chemicals | US EPA. [Link]

  • Where Silicon Materials Can Replace PFAS - Coatings World. [Link]

  • Good chemistry: How more sustainable fibers are replacing PFAS - ISPO. [Link]

  • PFAS Foam Transition Case Study: Industrial Manufacturer in Ohio Eliminates AFFF in Fire Suppression System - Revive Environmental. [Link]

  • Screening Tests for PFAS Free Firefighting Foams - DTIC. [Link]

  • Case Study. Perfluoroalkyl Substance (PFAS) replacement in paints production | Chemistry For Sustainability. [Link]

  • Greener Solutions Case Study: PFAS and Molded Fiber Packaging What was the Challenge: PFASs (poly - Berkeley Center for Green Chemistry. [Link]

  • Navigating the Shift: Moving Away from Fluorosurfactants | Plastics Engineering. [Link]

  • From “forever chemicals” to fluorine-free alternatives: Identifying alternatives to PFAS requires weighing trade-offs and uncertainties - PMC. [Link]

  • PFAS Alternatives: Safer Solutions for a Cleaner Future - Matregenix. [Link]

  • Testing of Firefighting Foams to determine PFAS concentrations using TOP Assay. [Link]

  • Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation - MDPI. [Link]

  • Innovations in PFAS-Free Manufacturing: Safe and Sustainable Solutions - RJ Lee Group. [Link]

  • Alternatives to PFAS in Floor Polish - Berkeley Center for Green Chemistry. [Link]

  • Per- and Polyfluoroalkyl Substances and Alternatives in Coatings, Paints and Varnishes (CPVs). [Link]

  • Fluorinated compounds under scrutiny: PFAS – best left to toothpaste? - European Coatings. [Link]

  • Alternatives to Fluorosurfactants for various end applications such as Wood and Architectural Coatings - IPCM. [Link]

  • The influence of surface coating on PFAS filter performance - AIP Publishing. [Link]

  • Case Study on Phase out of Short-Chain C6 Perfluorinated Chemicals (PFCs) from Apparel - Levi Strauss. [Link]

  • Evaluation of the fire protection effectiveness of fluorine free firefighting foams. [Link]

  • Eliminating PFAS, while maintaining coating performance, requires unique binder chemistry that is both flexible and durable. [Link]

  • Organo-Siloxane Surfactant as Substitute for Forever Chemicals - Reactive Versus Nonreactive | PCI Magazine. [Link]

  • Potential and Challenges to Replace PFAS Coatings Considering Safe and Sustainable by Design Aspects: Review and Perspectives - ResearchGate. [Link]

  • Comparative Analysis of the Performance of PFAS and NonPFAS Outer Shell Fabrics in Firefighter Turnout Gear - First Responder Center for Excellence. [Link]

  • Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review - PMC. [Link]

  • The Performance of Carbonate-Modified Nonionic Surfactants in Microplastic Flotation. [Link]

  • A non-fluorinated superhydrophobic composite coating with excellent anticorrosion and wear-resistant performance - Frontiers. [Link]

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"assessing the biocompatibility of tetrabutylphosphonium-based ionic liquids"

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development & Material Science

Executive Summary: The Phosphonium Paradox

Tetrabutylphosphonium (


) ionic liquids (ILs) occupy a critical niche in material science and drug delivery. Unlike their nitrogen-based counterparts (imidazolium, ammonium), phosphonium ILs exhibit superior thermal stability (often >300°C), higher resistance to alkaline degradation, and unique solvation capabilities for poorly soluble drugs.

However, for biological applications, they present a paradox: High Stability vs. Cytotoxicity. While imidazolium ILs (e.g.,


) are widely characterized, 

variants are historically considered more lipophilic and potentially more toxic to eukaryotic cells. Recent advances in anion engineering—specifically pairing

with amino acids or biocompatible organic acids—have shifted this paradigm, creating a subclass of "tunable" phosphonium ILs with promising safety profiles.

This guide provides a rigorous, data-driven framework for assessing the biocompatibility of these materials, comparing them against industry standards, and detailing the experimental protocols required for validation.

Comparative Analysis: vs. Alternatives

The following analysis compares Tetrabutylphosphonium (


) against the industry-standard 1-Butyl-3-methylimidazolium  (

) and the bio-benign Cholinium (

).
Table 1: Comparative Biocompatibility & Performance Metrics
FeatureTetrabutylphosphonium (

)
Imidazolium (

)
Cholinium (

)
Primary Toxicity Mechanism Membrane Disruption: High lipophilicity facilitates insertion into lipid bilayers, causing leakage.Metabolic Interference: Interaction with intracellular enzymes; moderate membrane effect.Benign: Endogenous metabolite; toxicity is rare and anion-dependent.
Cytotoxicity (

in HeLa)
10 – 500 µM (Highly Anion Dependent)500 – 1000 µM (Moderate)> 5000 µM (Non-toxic)
Thermal Stability (

)
High (> 350°C) Moderate (~ 250–300°C)Low (~ 100–200°C)
Base Stability Excellent: No acidic protons; resistant to carbene formation.Poor: C2 proton is acidic; forms carbenes in basic conditions.Moderate: Hofmann elimination possible at high pH/Temp.
Hemolysis Potential Moderate-High: Strong interaction with RBC membranes.Low-ModerateNegligible
Critical Insight: The Anion "Masking" Effect

Experimental data indicates that the toxicity of


 is not absolute. When paired with a halide (e.g., 

), the

is low (high toxicity). However, pairing with an amino acid anion (e.g.,

) can increase the

by an order of magnitude, effectively "masking" the cationic toxicity through reduced bioavailability or altered membrane partitioning.

Mechanistic Assessment: Why Are They Toxic?

To accurately assess biocompatibility, one must understand the molecular initiating event. The toxicity of


 is governed by the "Side Chain Effect"  and Lipophilicity .
Diagram 1: Mechanism of Membrane Disruption

The following diagram illustrates the kinetic pathway of a phosphonium cation interacting with a cell membrane.

MembraneInteraction cluster_mitigation Anion Mitigation Strategy IL_Sol Ionic Liquid in Solution ([P4444]+ Cation) Adsorption Electrostatic Adsorption to Phosphate Heads IL_Sol->Adsorption Attraction Insertion Hydrophobic Insertion of Butyl Chains Adsorption->Insertion Lipophilicity Drive Disorder Lipid Bilayer Disordering (Fluidity Increase) Insertion->Disorder Steric Disruption Leakage Membrane Permeabilization (LDH Leakage / Ca2+ Influx) Disorder->Leakage Integrity Loss Apoptosis Mitochondrial Stress & Apoptosis (Cell Death) Leakage->Apoptosis Homeostasis Failure LargeAnion Large/Polar Anion (e.g., Amino Acid) LargeAnion->Insertion Reduces Partitioning

Caption: The lipophilic


 cation inserts into the lipid bilayer, driven by its butyl chains. This disrupts membrane integrity, leading to leakage and cell death. Large, polar anions can sterically or thermodynamically hinder this insertion.

Experimental Protocols for Validation

Trustworthy biocompatibility data requires a multi-tiered screening approach. Do not rely on a single assay (e.g., MTT), as ILs can interfere with tetrazolium reduction, leading to false positives.

Workflow: The "Self-Validating" Screening System

ScreeningWorkflow cluster_Tier1 Tier 1: Physical Screen cluster_Tier2 Tier 2: Metabolic Assay cluster_Tier3 Tier 3: Membrane Integrity Start Synthesized [P4444] IL Solubility Water Solubility Test Start->Solubility pH pH Stability (PBS) Solubility->pH MTT MTT/WST-1 Assay (Metabolic Activity) pH->MTT Interference Check: IL + Dye (No Cells) MTT->Interference Validate LDH LDH Release Assay (Membrane Leakage) Interference->LDH If Valid Hemolysis Hemolysis Assay (RBC Lysis) LDH->Hemolysis

Caption: A tiered workflow ensures false positives from chemical interference are caught early. Metabolic assays (MTT) must be cross-verified with membrane integrity assays (LDH/Hemolysis).

Protocol A: Validated Cytotoxicity Assay (WST-1/MTT)

Why WST-1 over MTT? WST-1 yields a water-soluble formazan, eliminating the solubilization step where IL residues might interfere with absorbance readings.

Materials:

  • Cell Line: HeLa or L929 Fibroblasts (Standard ISO 10993-5).

  • Reagent: WST-1 Cell Proliferation Reagent.

  • Control: 1% Triton X-100 (Positive/Death), Untreated Medium (Negative).

Step-by-Step:

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Replace medium with fresh medium containing

    
     IL at log-scale concentrations (e.g., 1, 10, 50, 100, 500 µM).
    
    • Critical Step: Prepare a "Blank" plate with IL + Medium + WST-1 (No cells) to quantify chemical reduction of the dye by the IL itself.

  • Incubation: Incubate for 24h or 48h.

  • Development: Add 10 µL WST-1 reagent per well. Incubate 2–4h.

  • Measurement: Read absorbance at 450 nm (Ref 600 nm).

  • Calculation:

    
    
    
Protocol B: Hemolysis Assay (Blood Compatibility)

Essential for any IL intended for intravenous (IV) delivery.

Step-by-Step:

  • Preparation: Isolate Red Blood Cells (RBCs) from fresh whole blood via centrifugation (1500 rpm, 10 min). Wash 3x with PBS. Resuspend to 2% v/v in PBS.

  • Exposure: Mix 100 µL RBC suspension with 100 µL IL solution (in PBS).

    • Positive Control: DI Water (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: 1h at 37°C with gentle shaking.

  • Separation: Centrifuge at 3000 rpm for 5 min to pellet intact RBCs.

  • Quantification: Transfer supernatant to a new plate. Measure Hemoglobin absorbance at 540 nm.

  • Threshold:

    
     hemolysis is generally considered biocompatible (ISO 10993-4).
    

References

  • Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye. National Institutes of Health (NIH). [Link]

  • Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide. National Institutes of Health (NIH). [Link]

  • A review on (eco)toxicity of ionic liquids and their interaction with phospholipid membranes. ResearchGate. [Link]

  • Tetrabutylphosphonium-Based Amino Acid Ionic Liquids: Synthesis and Biological Activity. ChemistrySelect / Wiley. [Link]

  • Ionic Liquids Toxicity—Benefits and Threats. MDPI / PMC. [Link]

  • Cytotoxicity of Ionic Liquids on Normal Human Dermal Fibroblasts. ACS Sustainable Chemistry & Engineering. [Link]

Long-Term Stability Studies of Fluorinated Phosphonium Salt Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of highly durable, omniphobic, and antimicrobial coatings is a critical frontier in materials science and drug development infrastructure. For decades, quaternary ammonium salts (QAS) have served as the industry standard for these applications. However, their long-term stability is fundamentally limited by thermal degradation and chemical leaching[1]. Recent advancements have shifted the paradigm toward highly fluorinated phosphonium salts (FPS).

This guide provides an objective, data-driven comparison between FPS and traditional alternatives, detailing the mechanistic causality behind their superior stability and outlining a self-validating experimental protocol for long-term assessment.

Mechanistic Causality: Why Phosphonium Over Ammonium?

The core advantage of phosphonium over ammonium lies in the atomic properties of the phosphorus center. Phosphorus possesses a larger atomic radius and lower electronegativity than nitrogen, which diffuses the positive charge over a larger volume and reduces the electrostatic pull on adjacent carbon atoms[2].

  • Resistance to Hofmann Elimination: QAS are notoriously susceptible to Hofmann elimination under basic conditions or elevated temperatures, degrading into alkenes and tertiary amines. Phosphonium salts inherently resist this degradation pathway, granting them significantly higher thermal and chemical stability[1].

  • Fluorination and Low Surface Energy: The incorporation of highly fluorinated alkyl chains lowers the surface energy of the coating matrix, imparting superhydrophobicity (contact angles >135°) and oleophobicity[3]. This chemical inertness protects the underlying substrate from hydrolytic attack.

  • Anion Exchange Causality: In early phosphonium formulations, nucleophilic anions like chloride (

    
    ) caused premature degradation by attacking the fluorinated chains (e.g., displacing perfluoro-t-butanol via an 
    
    
    
    process). Exchanging chloride for bulky, non-nucleophilic anions such as bis(trifluoromethylsulfonyl)imide (
    
    
    ) completely inhibits this pathway, increasing the degradation onset temperature (
    
    
    ) by over 200°C[4].

Mechanism FPS Fluorinated Phosphonium Salts PCore Phosphorus Core FPS->PCore FChains Fluorinated Chains FPS->FChains Anion NTf2- Anion FPS->Anion NoHofmann No Hofmann Elimination PCore->NoHofmann Hydrophobic Superhydrophobicity FChains->Hydrophobic Thermal High Thermal Stability Anion->Thermal NoHofmann->Thermal QAS Quaternary Ammonium Hofmann Hofmann Elimination QAS->Hofmann Fail Coating Degradation Hofmann->Fail

Logical relationship mapping the structural advantages of fluorinated phosphonium over ammonium.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of QAS, non-fluorinated phosphonium, and highly fluorinated phosphonium salts (FPS) when utilized as coating matrices[4],[3],[1],[2].

Performance MetricQuaternary Ammonium Salts (QAS)Non-Fluorinated PhosphoniumFluorinated Phosphonium (FPS with

)
Thermal Stability (

)
Low (< 200°C)Moderate (~250°C)High (> 380°C)
Primary Degradation Pathway Hofmann EliminationNucleophilic AttackHighly Resistant
Wettability (Contact Angle) Hydrophilic to mildly hydrophobicModerateSuperhydrophobic (> 135°)
Antimicrobial Resistance Risk High (Historical over-usage)LowLow (Synergistic membrane disruption)
Leaching Potential High (Often physically entrapped)ModerateZero (When covalently grafted)

Experimental Protocol: Self-Validating Long-Term Stability Assessment

To ensure absolute trustworthiness in drug development and industrial applications, the stability of these coatings must be evaluated using a self-validating system. In this protocol, thermal, chemical, and physical degradation metrics are designed to orthogonally cross-verify one another.

Step 1: Synthesis and Anion Exchange
  • Synthesis: Synthesize the highly fluorinated polymerizable phosphonium salt (HFPPS) via the radical addition of

    
     gas to the corresponding fluorinated olefin under inert conditions[4].
    
  • Anion Exchange: Dissolve the resulting chloride salt in a polar aprotic solvent. Add an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (

    
    ).
    
  • Causality Check: This step is mandatory. Leaving the chloride ion in the matrix will result in nucleophilic attack on the

    
    -hydrogen, leading to a 200°C drop in thermal stability[4].
    
Step 2: Photoinduced Covalent Substrate Coating
  • Functionalization: Utilize a 3-Aryl-3-(trifluoromethyl)diazirine functionalized FPS precursor[3].

  • Application: Spin-coat or dip-coat the target substrate (e.g., glass, cotton, or polymeric medical device) with the precursor solution.

  • Curing: Irradiate the substrate with UV light (365 nm) for 15 minutes.

  • Causality Check: UV irradiation induces carbene generation, forming robust covalent bonds between the FPS and the substrate. Covalent tethering prevents the physical leaching of the active agents into the environment—a primary failure point in traditional QAS coatings[3],[2].

Step 3: Multi-Modal Stability Validation
  • Protocol A: Isothermal TGA (Thermal Stability) Instead of standard dynamic heating (which overestimates stability), place the coated sample in a Thermogravimetric Analyzer. Hold the sample isothermally at the target operating temperature (e.g., 150°C) for 500 hours. Pass Criteria: < 2% mass loss. Steady-state degradation kinetics confirm long-term viability[4].

  • Protocol B: Mass Spectrometry Leaching Assay (Chemical Stability) Heat the coated substrate slowly within a mass spectrometer. Monitor for specific

    
     fragments (e.g., 
    
    
    
    , which corresponds to perfluoro-tert-butanol elimination). Pass Criteria: The absence of this signal over extended heating confirms that the
    
    
    anion successfully inhibited the
    
    
    degradation pathway[4].
  • Protocol C: Goniometry Post-Wash Cycling (Physical Durability) Subject the coated substrate to 100 cycles of sonication in harsh organic solvents (e.g., acetone, toluene) and aqueous detergents. Measure the water contact angle post-cycling using a goniometer. Pass Criteria: A sustained angle of >135° validates the integrity of the covalent carbene linkages[3].

Workflow Step1 1. Synthesis & Anion Exchange Step2 2. Photoinduced Covalent Coating Step1->Step2 Val 3. Self-Validating Assays Step2->Val TGA Isothermal TGA Val->TGA CA Goniometry Wash Cycles Val->CA MS Mass Spec Leaching Val->MS Pass Stable Profile TGA->Pass Fail Protocol Adjustment TGA->Fail CA->Pass CA->Fail MS->Pass MS->Fail Fail->Step1

Self-validating experimental workflow for assessing the long-term stability of coatings.

References

  • Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments.
  • Photoinduced carbene generation from diazirine modified task specific phosphonium salts to prepare robust hydrophobic coatings. PubMed.
  • A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. Benchchem.
  • Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. MDPI.

Sources

Safety Operating Guide

Proper Disposal Procedures for Tetrabutylphosphonium 2H,2H-perfluorodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive (Immediate Action)

Tetrabutylphosphonium 2H,2H-perfluorodecanoate is not a standard organic waste.[1] It is a Class B Fluorotelomer (8:2 FTCA salt) and a direct precursor to PFOA (Perfluorooctanoic acid) . Improper disposal constitutes a significant regulatory violation and long-term environmental liability.

Core Operational Rule: Under NO circumstances shall this material be discharged into municipal sewage systems, evaporated in fume hoods, or mixed with standard non-halogenated organic waste streams.

Authorized Disposal Path: This material must be segregated as PFAS-Containing Hazardous Waste and destroyed via High-Temperature Incineration (>1,100°C) at a RCRA-permitted facility equipped with hydrogen fluoride (HF) scrubbing capabilities.

Part 2: Chemical Profile & Hazard Analysis[2]

To manage this chemical safely, you must understand the duality of its hazard profile. It combines an acutely toxic cation with a persistent, environmentally regulated anion.

The Dual-Hazard Mechanism
ComponentChemical StructureHazard ClassificationOperational Risk
Cation Tetrabutylphosphonium

Acute Toxin / Corrosive Causes severe skin burns, eye damage, and acute aquatic toxicity. Destroys biological membranes on contact.
Anion 2H,2H-perfluorodecanoate

PFAS Precursor (PFOA) Biopersistent. In the environment, it oxidizes to form PFOA, a "forever chemical" linked to reproductive toxicity and carcinogenicity.
The "2H,2H" Degradation Trap

The "2H,2H" nomenclature identifies this anion as an 8:2 Fluorotelomer Carboxylate (8:2 FTCA) . Unlike fully fluorinated chains, the two hydrogenated carbons at the


 and 

positions are chemically active.

The Environmental Pathway:

  • Release: If leached into soil or water.

  • Biotic Oxidation: Soil bacteria attack the hydrogenated ethyl group (

    
    ).
    
  • Transformation: The chain unzips to form PFOA (Perfluorooctanoic Acid) .

  • Liability: Your facility is effectively releasing PFOA, subject to strict EPA and EU scrutiny.

Part 3: Regulatory Framework (Compliance Baseline)

Your disposal strategy must align with the EPA 2024 Interim Guidance on the Destruction and Disposal of PFAS .[2]

  • RCRA Status: While not all PFAS are currently listed hazardous wastes, this specific compound exhibits Corrosivity (D002) due to the phosphonium cation and potential hydrolysis. It must be managed as a hazardous waste.

  • Cradle-to-Grave Liability: You remain liable for this waste until it is chemically destroyed. Landfilling (even in hazardous waste cells) is discouraged due to the high mobility of the ionic liquid form.

  • Destruction Efficiency (DRE): The disposal facility must certify a Destruction and Removal Efficiency of 99.9999% for fluorinated compounds to ensure C-F bond mineralization.

Part 4: Operational Disposal Protocol

Segregation and Packaging
  • Container Compatibility: Use HDPE (High-Density Polyethylene) or PP (Polypropylene) containers.

    • Avoid Glass: Fluoride species can etch glass over time if moisture is present.

    • Avoid Standard Metal: The corrosive cation may attack standard metal drums.

  • Segregation: Create a dedicated waste stream labeled "Fluorinated Organic Waste - PFAS."

    • Do NOT mix with non-fluorinated solvents (e.g., acetone, hexane). Dilution increases the volume of waste requiring expensive high-temp incineration.

Labeling Standards

The label must be explicit to prevent downstream mishandling.[3] Use the following template:

Spill Response (Immediate Containment)

Do NOT use water. Water solubilizes the ionic liquid, spreading the PFAS contamination instantly.

  • Evacuate: Clear the immediate area. The cation is corrosive to respiratory tracts.

  • PPE: Wear nitrile gloves (double-gloved), safety goggles, and a lab coat.

  • Containment: Use Sand, Vermiculite, or Clay absorbents.

    • Prohibited: Do not use sawdust or combustible materials (the phosphonium salt can be an oxidizer sensitizer).

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as hazardous waste.

  • Decontamination: Wipe surfaces with a solvent-dampened rag (e.g., isopropanol) to pick up residue, then dispose of the rag as PFAS waste.

Part 5: Destruction Workflow (Visualization)

The following diagram outlines the decision logic for the cradle-to-grave management of this compound.

PFAS_Disposal_Workflow Start Waste Generation: Tetrabutylphosphonium 2H,2H-perfluorodecanoate Segregation Step 1: Segregation Isolate from standard solvents. Start->Segregation Container Step 2: Container Selection Use HDPE or PP Only. NO Glass. Segregation->Container Labeling Step 3: Labeling Mark: 'PFAS Precursor' & 'Corrosive' Container->Labeling Vendor Step 4: Vendor Selection Verify Incineration Capabilities Labeling->Vendor Method_Check Does facility operate >1,100°C with HF Scrubbing? Vendor->Method_Check Approved APPROVED Ship for Thermal Destruction Method_Check->Approved Yes Rejected REJECTED Select Alternate Vendor Method_Check->Rejected No Destruction Final Fate: Mineralization to CO2, H2O, HF (HF captured as CaF2) Approved->Destruction Rejected->Vendor

Figure 1: Cradle-to-grave decision matrix for Tetrabutylphosphonium 2H,2H-perfluorodecanoate waste.

Part 6: Scientific Rationale for Destruction Method

Why is 1,100°C the mandatory threshold?

  • C-F Bond Stability: The Carbon-Fluorine bond is the strongest in organic chemistry (~485 kJ/mol).[1] Standard municipal incinerators operate at ~850°C, which is insufficient to fully mineralize the perfluorinated chain. Incomplete combustion generates Products of Incomplete Combustion (PICs) , potentially creating shorter-chain PFAS that are more mobile and equally toxic.

  • HF Generation: Upon thermal decomposition, the fluorine atoms form Hydrogen Fluoride (HF) gas.

    • The disposal facility must have wet scrubbers (typically using calcium hydroxide) to capture the HF gas and convert it into Calcium Fluoride (

      
      ), preventing acid rain and toxic emissions.
      
Summary of Requirements
ParameterRequirementReason
Incineration Temp > 1,100°C (2,000°F) To break the C-F bond (Mineralization).
Residence Time > 2 Seconds Ensures complete destruction of the fluorotelomer core.
Gas Cleaning Rapid Quench + Wet Scrubbing Prevents reformation of dioxins and captures HF.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[2][4][5][6][7] [Link][2][5][6][7][8]

  • American Chemical Society (ACS). (2006).[9] Formation of PFOA and Other Perfluorocarboxylic Acids during the Atmospheric Oxidation of 8:2 Fluorotelomer Alcohol.[9][10][11] Environmental Science & Technology. [Link]

Sources

Comprehensive Safety and Operational Guide: Handling Tetrabutylphosphonium 2H,2H-Perfluorodecanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated ionic liquids requires moving beyond generic safety data sheets. Tetrabutylphosphonium 2H,2H-perfluorodecanoate (CAS: 882489-14-7) is a highly specialized compound utilized in advanced materials research, such as the development of barrier and self-healing coatings on zinc metal surfaces[1].

However, its unique molecular architecture—combining a lipophilic phosphonium cation with a perfluorinated anion—presents severe, dual-action biological and environmental hazards. This guide provides the scientific causality behind its risks and a self-validating operational protocol to ensure absolute safety in your laboratory.

Scientific Causality of Hazards: The "Why" Behind the Protocol

To design an effective safety protocol, researchers must understand the specific mechanisms of toxicity. This compound operates via two distinct hazard pathways:

  • Cationic Toxicity (Oxidative Stress): The tetrabutylphosphonium moiety is highly lipophilic, which significantly increases its ability to interact with and permeate cellular membranes[2]. Once intracellular, it triggers the overproduction of Reactive Oxygen Species (ROS)[3]. This acute oxidative stress leads to lipid peroxidation, DNA damage, and apoptosis. Notably, this specific compound has been documented to induce rapid cell death in sensitive neural tissues, such as cerebellar granule cells[1],[4].

  • Anionic Toxicity (PFAS Persistence): The 2H,2H-perfluorodecanoate anion belongs to the class of per- and polyfluoroalkyl substances (PFAS)[5]. The carbon-fluorine (C-F) bonds are exceptionally stable, making the compound highly resistant to environmental degradation and prone to severe bioaccumulation[6].

ToxicityMechanism Chem Tetrabutylphosphonium 2H,2H-perfluorodecanoate Cation Tetrabutylphosphonium Cation (High Lipophilicity) Chem->Cation Dissociation in vivo Anion 2H,2H-perfluorodecanoate Anion (PFAS Derivative) Chem->Anion Dissociation in vivo ROS Reactive Oxygen Species (ROS) Overproduction Cation->ROS Cellular Uptake Bioaccum Environmental Persistence & Bioaccumulation Anion->Bioaccum Stable C-F Bonds OxStress Oxidative Stress & Lipid Peroxidation ROS->OxStress Triggers CellDeath Apoptosis / Cell Death (e.g., Cerebellar Granule Cells) OxStress->CellDeath Leads to

Figure 1: Dual-pathway toxicity mechanism of Tetrabutylphosphonium 2H,2H-perfluorodecanoate.

Personal Protective Equipment (PPE) Matrix

Because of the dual hazards of ROS-induced cytotoxicity and PFAS bioaccumulation, standard laboratory PPE is insufficient. The following table outlines the mandatory PPE and the scientific rationale for each choice.

PPE CategoryMaterial SpecificationsScientific Causality & E-E-A-T Rationale
Eye/Face Unvented chemical splash goggles + Face shieldPrevents ocular exposure to ROS-inducing dusts. The phosphonium cation is highly lipophilic and can rapidly absorb through the corneal epithelium[2].
Skin/Body Tyvek® or impermeable coveralls; PFAS-resistant apronEliminates dermal absorption vectors. Standard woven lab coats are porous and can trap persistent fluorinated particulates against the skin.
Gloves Double-gloving: Inner Nitrile (≥4 mil) + Outer NeoprenePFAS compounds can permeate standard thin nitrile over time. The outer neoprene layer provides chemical resistance, while the inner nitrile ensures dexterity and a secondary barrier.
Respiratory N95/P100 particulate respirator (or PAPR for bulk powders)Inhalation of fluorinated dusts bypasses the stratum corneum, delivering the ROS-generating cation directly to sensitive pulmonary and neural tissues[1],[3].

Operational Plan: Step-by-Step Handling Protocol

Trustworthiness Check: Every step in this protocol is designed as a self-validating system to prevent aerosolization and dermal contact—the two primary vectors for phosphonium-induced ROS toxicity.

Step 1: Engineering Controls Verification

  • Action: Conduct all handling inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Validation: Perform a "tissue flutter test" at the sash opening to visually confirm negative pressure before opening the chemical container.

Step 2: Anti-Static Preparation

  • Action: Use an anti-static zero-ion gun on the weighing spatulas and weigh boats.

  • Rationale: Fluorinated powders are highly prone to static buildup. A static discharge can unexpectedly aerosolize the powder, leading to the inhalation of ROS-inducing particulates.

Step 3: Weighing and Solubilization

  • Action: Weigh the compound in a closed analytical balance enclosure. Transfer the powder to a pre-tared, sealable glass or high-density polyethylene (HDPE) vial. Add your experimental solvent before removing the vial from the hood.

  • Rationale: Solubilizing the compound inside the controlled environment completely eliminates the risk of dry powder aerosolization during transit across the laboratory.

Step 4: Wet Decontamination

  • Action: Wipe down all surfaces with a mixture of 70% Isopropanol and water, using disposable low-lint wipes.

  • Rationale: Never dry-sweep spills. Wet-wiping captures the persistent PFAS anions without generating airborne dust.

Disposal and Spill Management

PFAS-containing compounds cannot be disposed of in standard organic waste streams due to their extreme environmental persistence and regulatory restrictions[6],[5].

  • Spill Protocol: In the event of a spill, immediately cover the area with damp absorbent pads. Place all contaminated materials (pads, gloves, broken glass) into a dedicated, sealable hazardous waste container labeled "PFAS/Fluorinated Waste."

  • Final Disposal: Waste must be routed to a specialized facility capable of high-temperature incineration (typically >1,000°C). This extreme thermal treatment is the only reliable method to break the ultra-stable C-F bonds and prevent environmental bioaccumulation[5].

HandlingWorkflow Start 1. Risk Assessment & PPE Donning Hood 2. Engineering Controls (Verify Negative Pressure) Start->Hood Weighing 3. Weighing & Transfer (Anti-static tools, sealed vials) Hood->Weighing Decon 4. Wet Decontamination (No dry sweeping) Weighing->Decon Waste 5. Waste Segregation (Dedicated PFAS containers) Decon->Waste Incineration 6. High-Temp Incineration (>1000°C for C-F cleavage) Waste->Incineration

Figure 2: Step-by-step operational and disposal workflow for PFAS-containing ionic liquids.

References

  • [1] Tetrabutylphosphonium 2H,2H-Perfluorodecanoate CAS#: 882489-14-7. ChemicalBook. 1

  • [6] Restricted Substances Packet. Deckers Brands. 6

  • [5] Per and Polyfluoroalkyl substances (PFAS) Free Statement. Invibio. 5

  • [4] Perfluoro-octylethanoic Acid. Interomex. 4

  • [3] Phytotoxicity and Effect of Ionic Liquids on Antioxidant Parameters in Spring Barley Seedlings: The Impact of Exposure Time. MDPI. 3

  • [2] Ionic Liquids—A Review of Their Toxicity to Living Organisms. PMC/NIH. 2

Sources

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